5-Nitro-2-(phenylthio)benzoic acid
Description
The exact mass of the compound 5-Nitro-2-(phenylthio)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitro-2-(phenylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(phenylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUREXFPRWNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286049 | |
| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-67-1 | |
| Record name | 6345-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Nitro-2-(phenylthio)benzoic acid, a key intermediate in the development of various pharmacologically active molecules. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, mechanistic underpinnings, and practical experimental protocols. The primary focus is on the robust and widely utilized Nucleophilic Aromatic Substitution (SNAr) pathway. Additionally, alternative methodologies, including the Ullmann condensation and syntheses involving organolithium intermediates, are discussed to provide a broader perspective on available synthetic routes. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the chemical transformations involved.
Introduction: The Significance of 5-Nitro-2-(phenylthio)benzoic Acid
5-Nitro-2-(phenylthio)benzoic acid serves as a versatile bifunctional organic compound, pivotal in the fields of medicinal and synthetic organic chemistry. Its structure, featuring a benzoic acid moiety for derivatization into amides and esters, and a phenylthio group at the 2-position, creates a unique electronic and steric profile. This arrangement is a key precursor for the synthesis of various sulfur and oxygen-containing heterocycles, including thioxanthones and dibenzothiophenes, which are core structures in the investigation of kinase inhibitors and other biologically active agents. The nitro group, an influential electron-withdrawing substituent, not only activates the aromatic ring for specific synthetic transformations but also serves as a handle for further functionalization, such as reduction to an amine. This guide delves into the primary and alternative methods for the construction of this valuable synthetic intermediate.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and industrially scalable method for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the reaction between an activated aryl halide, 2-chloro-5-nitrobenzoic acid, and a sulfur nucleophile, thiophenol.
Mechanistic Rationale: The SNAr Addition-Elimination Mechanism
Aryl halides are typically resistant to classical SN2 backside attack due to the steric hindrance of the benzene ring and the fact that the carbon-halogen bond lies in the plane of the ring.[1] However, nucleophilic substitution on an aromatic ring is facilitated when the ring is rendered electron-poor by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group.[1][2]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, in this case, the thiophenolate anion generated in situ from thiophenol and a base, attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the rate-determining step as it disrupts the aromaticity of the ring.[3] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[4]
The presence of the nitro group in the para position to the reacting center is crucial for the stabilization of the Meisenheimer intermediate, thereby accelerating the reaction.[3]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(phenylthio)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-Nitro-2-(phenylthio)benzoic acid is a multifaceted organic compound that stands at the intersection of synthetic chemistry and pharmaceutical research. Its structure, which marries a benzoic acid core with a phenylthio group and a nitro substituent, presents a unique electronic and steric profile. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven insights into its experimental characterization. Understanding these properties is paramount for its application in the synthesis of novel therapeutic agents and advanced materials. The strategic placement of the electron-withdrawing nitro group is anticipated to significantly influence the acidity and reactivity of the benzoic acid moiety, a feature of considerable interest in medicinal chemistry.
Core Molecular and Physical Properties
The fundamental physicochemical characteristics of a compound are the bedrock of its application in research and development. These properties govern its behavior in both chemical reactions and biological systems.
Molecular Identity and Structure
-
Chemical Name: 5-Nitro-2-(phenylthio)benzoic acid
-
CAS Number: 6345-67-1[1]
-
Molecular Formula: C₁₃H₉NO₄S[1]
-
Molecular Weight: 275.28 g/mol [1]
-
Canonical SMILES: O=C(O)C1=CC(=O)=CC=C1SC2=CC=CC=C2[1]
The structure of 5-Nitro-2-(phenylthio)benzoic acid, characterized by a thioether linkage at the ortho position to the carboxylic acid and a nitro group at the meta position, is crucial to its chemical personality. The thioether group can influence the conformation of the molecule and is susceptible to oxidation, offering a route to further chemical diversification.
Tabulated Physicochemical Data
The following table summarizes the available and estimated physicochemical properties of 5-Nitro-2-(phenylthio)benzoic acid. It is important to note that while some data is available for the parent compound, 2-(phenylthio)benzoic acid, experimental values for the nitrated derivative are not widely reported.
| Property | Value (5-Nitro-2-(phenylthio)benzoic acid) | Value (2-(phenylthio)benzoic acid - for comparison) | Data Source/Comment |
| Melting Point (°C) | Data not available | 167[2] | The presence of the nitro group is expected to influence the crystal lattice energy and thus the melting point. |
| Boiling Point (°C) | Data not available | ~342-382 (estimated)[2][3] | High boiling point is expected due to the molecular weight and polar functional groups. |
| pKa | Estimated to be < 3.4 | ~3.41 (predicted)[2] | The electron-withdrawing nitro group is expected to increase the acidity, thus lowering the pKa compared to the parent compound. For instance, the pKa of 2-nitrobenzoic acid is approximately 2.17.[4] |
| LogP | Data not available | ~3.71 - 4.33[3][5] | The nitro group will likely influence the lipophilicity. |
| Solubility | Data not available | Limited water solubility, soluble in organic solvents.[6] | Similar solubility behavior is anticipated for the nitrated derivative. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and phenylthio rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the sulfur linkage. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The carbons attached to the nitro group and the sulfur atom will also exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional structural information.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch of the carboxylic acid (broad band, ~2500-3300 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700 cm⁻¹)
-
N-O asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹)
-
C-S stretch of the thioether
-
Aromatic C-H and C=C stretches
Experimental Protocols for Physicochemical Characterization
The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 5-Nitro-2-(phenylthio)benzoic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.
Determination of Melting Point
The melting point is a fundamental indicator of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline 5-Nitro-2-(phenylthio)benzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min for a preliminary determination.
-
Refined Measurement: A second measurement is performed with a fresh sample, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate of 1-2 °C/min.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[7]
Diagram of the Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid sample.
Determination of Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) are chosen.
-
Sample Preparation: An excess amount of 5-Nitro-2-(phenylthio)benzoic acid is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Step-by-step process for determining solubility via the shake-flask method.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of 5-Nitro-2-(phenylthio)benzoic acid is dissolved in a suitable solvent mixture (e.g., water/methanol co-solvent to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to exclude atmospheric CO₂.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified from the inflection point of the first derivative of the titration curve.
Diagram of the pKa Determination Logic
Caption: Logical flow for determining pKa via potentiometric titration.
Safety and Handling
Based on the available safety data for 5-Nitro-2-(phenylthio)benzoic acid, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
5-Nitro-2-(phenylthio)benzoic acid is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its characterization. The provided methodologies offer a clear path for researchers to generate the necessary data to support their research and development activities. The presence of the nitro group is expected to significantly modulate the properties of the parent 2-(phenylthio)benzoic acid, particularly its acidity, making it a valuable scaffold for further chemical exploration.
References
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International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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Human Metabolome Database. (2021, September 10). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-. Retrieved from [Link]
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ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Retrieved from [Link]
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Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]
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PubChem. (n.d.). 2-(Phenylthio)benzoic acid. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]
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YouTube. (2017, March 1). 27B. Melting Point of Benzoic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
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Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from [Link]
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ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]
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Wikisource. (n.d.). Nitroaromatic Compounds (2005). Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]
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The University of Liverpool Repository. (2022, May 27). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from [Link]
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5-Nitro-2-(phenylthio)benzoic acid CAS number 6345-67-1
An In-depth Technical Guide to 5-Nitro-2-(phenylthio)benzoic acid (CAS: 6345-67-1)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-Nitro-2-(phenylthio)benzoic acid, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. This guide delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed protocols.
Core Compound Profile: Identity and Physicochemical Properties
5-Nitro-2-(phenylthio)benzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a nitro group at the 5-position and a phenylthio (thioether) group at the 2-position. This unique arrangement of electron-withdrawing (nitro, carboxylic acid) and electron-donating (thioether) groups imparts a distinct reactivity profile, making it a valuable synthetic intermediate.[1][2]
| Property | Value | Source |
| CAS Number | 6345-67-1 | [3][4] |
| Molecular Formula | C₁₃H₉NO₄S | [5] |
| Molecular Weight | 275.28 g/mol | [5] |
| Synonyms | Benzoic acid, 5-nitro-2-(phenylthio)- | [6] |
| Predicted Density | 1.4±0.1 g/cm³ | [6] |
| Predicted Boiling Point | 463.3±40.0 °C at 760 mmHg | [6] |
| Predicted Flash Point | 234.0±27.3 °C | [6] |
Spectroscopic Signature: A Predictive Analysis
While specific experimental spectra for this compound are not widely published, a detailed predictive analysis based on established principles of NMR and IR spectroscopy provides a reliable characterization framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzoic acid ring. The proton at C4 (ortho to the nitro group) would appear as a doublet of doublets, significantly downfield due to the deshielding effects of the adjacent nitro group. The proton at C6 (ortho to the carboxylic acid) would likely be a doublet, also shifted downfield. The proton at C3 (between the thioether and carboxylic acid) would appear as a doublet of doublets. The five protons of the phenylthio group would likely appear as a multiplet in the typical aromatic region.
-
¹³C NMR: The spectrum will feature 13 distinct carbon signals. The carboxyl carbon (-COOH) will be the most downfield signal. The carbons directly attached to the nitro group (C5) and the thioether (C2) will also be significantly shifted. The carbon atoms ortho and para to the nitro group will experience notable deshielding.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8]
-
C=O Stretch: A strong, sharp peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[8][9]
-
N-O Stretches: Two distinct, strong bands are anticipated for the nitro group: one for the asymmetric stretch (approx. 1515-1560 cm⁻¹) and one for the symmetric stretch (approx. 1345-1385 cm⁻¹).
-
C-S Stretch: A weaker absorption may be observed in the 600-800 cm⁻¹ range, corresponding to the carbon-sulfur bond.
Synthesis: Mechanism-Driven Protocol
The most logical and widely employed method for synthesizing aryl thioethers is through nucleophilic aromatic substitution (SNAr).[10] This strategy is particularly effective for 5-Nitro-2-(phenylthio)benzoic acid due to the electronic properties of the precursor.
The SNAr Mechanism: An In-Depth Look
The synthesis proceeds via the reaction of 2-chloro-5-nitrobenzoic acid with thiophenol. The success of this reaction is predicated on two key factors:
-
Ring Activation: The aromatic ring is rendered electron-deficient (electrophilic) by the powerful electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups.[11]
-
Stabilization of the Intermediate: The nitro group is positioned para to the leaving group (the chlorine atom), which is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[12][13] This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction feasible under moderate conditions.
Caption: SNAr mechanism showing the formation of the Meisenheimer complex.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for similar SNAr reactions.[14] It is designed to be self-validating through careful monitoring and purification.
Materials:
-
2-Chloro-5-nitrobenzoic acid (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Dimethylformamide (DMF) or Ethanol
-
Hydrochloric Acid (HCl), 4M solution
-
Ethyl acetate and brine for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow:
Caption: Experimental workflow for the synthesis of the target compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a suitable polar aprotic solvent like DMF.
-
Nucleophile Addition: Slowly add thiophenol (1.1 eq) to the stirring mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (or approximately 80-100 °C) for 3-5 hours.[14] The causality here is that thermal energy is required to overcome the activation energy barrier for the initial nucleophilic attack.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water.
-
Precipitation: Acidify the aqueous mixture by slowly adding 4M HCl with stirring until the pH is approximately 1-2. The desired product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water. Alternatively, if a precipitate does not form readily, extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield the purified 5-Nitro-2-(phenylthio)benzoic acid.
Chemical Reactivity and Synthetic Potential
5-Nitro-2-(phenylthio)benzoic acid is a tripartite molecule, with each functional group offering distinct avenues for further chemical modification. This versatility makes it a valuable building block in multi-step syntheses.
Caption: Synthetic utility based on the compound's functional groups.
-
At the Carboxylic Acid: This group can readily undergo standard transformations such as esterification with alcohols or conversion to amides via coupling agents, providing access to a wide range of derivatives.[2]
-
At the Nitro Group: The nitro group is readily reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This yields 5-amino-2-(phenylthio)benzoic acid (CAS 63185-86-4), a key intermediate for introducing further diversity, for instance, through diazotization or amide coupling.[6]
-
At the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using agents like m-CPBA or H₂O₂.[10] This transformation dramatically alters the electronic properties and steric profile of the molecule, which can be crucial for modulating biological activity in drug candidates.
Applications in Research and Drug Discovery
The structural motifs present in 5-Nitro-2-(phenylthio)benzoic acid are prevalent in pharmacologically active compounds.
-
Foundation for Bioactive Scaffolds: Benzoic acid derivatives are a cornerstone in drug discovery, serving as precursors for numerous pharmaceuticals.[15][16]
-
Thioether-Containing Drugs: The thioether linkage is a key component in many approved drugs and clinical candidates. Thioether-containing heterocyclic compounds, in particular, have emerged as a promising class of potent anti-cancer agents.[17][18][19] For example, 2-thioether-benzothiazoles have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a target implicated in inflammation and metabolic diseases.[20]
-
Role of the Nitro Group: Aromatic nitro compounds are well-established pharmacophores, particularly in the development of antimicrobial and antitubercular agents.[21][22] The nitro group can be crucial for binding to specific enzyme targets or can be bioreduced in hypoxic environments (e.g., in solid tumors or certain bacteria) to generate cytotoxic species.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Nitro-2-(phenylthio)benzoic acid is paramount. The safety profile is dictated by its constituent functional groups.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23][24] Avoid inhalation of dust and direct contact with skin and eyes.[25]
-
Hazards:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[26] Keep away from strong oxidizing agents and bases.
-
First Aid:
Conclusion
5-Nitro-2-(phenylthio)benzoic acid, CAS 6345-67-1, is more than a simple chemical entry. It is a highly versatile and synthetically valuable intermediate. Its strategic combination of a carboxylic acid, a thioether, and a nitro group on an aromatic scaffold provides chemists with multiple handles for molecular elaboration. Its synthesis via a mechanistically well-understood SNAr reaction is robust and scalable. For researchers in medicinal chemistry and drug development, this compound represents a promising starting point for the synthesis of novel therapeutics targeting a wide range of diseases.
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Akhtar, T., et al. (2022). Thioethers: An Overview. Current Drug Targets, 23, 170-219. Available at: [Link]
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Han, I. (2022). (PDF) Thioethers: An Overview. ResearchGate. Available at: [Link]
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Chemsrc. (n.d.). Salicylic acid, 5-nitro- | CAS#:96-97-9. Chemsrc. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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askIITians. (2025). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. askIITians. Available at: [Link]
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Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Course Hero. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. ResearchGate. Available at: [Link]
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Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]
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LookChem. (n.d.). Cas 78-67-1,2,2'-Azobis(2-methylpropionitrile). LookChem. Available at: [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of A. 3-nitro-4-phenylthio-5-sulphamyl-benzoic acid. PrepChem.com. Available at: [Link]
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Chemical-Suppliers. (n.d.). 5-Nitro-2-(phenylthio)benzoic acid | CAS 6345-67-1. Chemical-Suppliers. Available at: [Link]
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De, S. K., et al. (2010). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3943-3946. Available at: [Link]
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Martínez-Alvarez, J. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. Available at: [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitro-2-(phenylthio)benzoic acid
This guide provides a comprehensive analysis of the spectroscopic data for 5-Nitro-2-(phenylthio)benzoic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a detailed interpretation based on predicted data, strongly supported by empirical data from structurally analogous compounds. This approach ensures a scientifically rigorous and practically valuable resource for the characterization of this and similar molecules.
Introduction and Molecular Structure Analysis
5-Nitro-2-(phenylthio)benzoic acid (CAS No. 6345-67-1) is a substituted aromatic carboxylic acid with a molecular formula of C₁₃H₉NO₄S and a molecular weight of 275.28 g/mol .[1] Its structure incorporates three key functional groups that dictate its chemical properties and spectroscopic behavior: a carboxylic acid group, a nitro group, and a phenylthio ether linkage. Understanding the electronic and steric interplay of these groups is crucial for interpreting its spectral data.
The electron-withdrawing nature of the nitro group and the carboxylic acid function significantly influences the electron density distribution within the benzene ring, while the phenylthio group introduces further complexity. These structural features give rise to a unique spectroscopic fingerprint, which we will dissect in the following sections.
Caption: Molecular structure of 5-Nitro-2-(phenylthio)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Nitro-2-(phenylthio)benzoic acid are detailed below, with interpretations based on established substituent effects and data from related compounds such as 2-(phenylthio)benzoic acid and various nitro-substituted benzoic acids.[2][3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the carboxylic acid proton. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.
Table 1: Predicted ¹H NMR Spectral Data for 5-Nitro-2-(phenylthio)benzoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet, broad | 1H | COOH |
| ~8.2-8.4 | Doublet of doublets | 1H | H-6 |
| ~7.8-8.0 | Doublet | 1H | H-4 |
| ~7.4-7.6 | Multiplet | 5H | Phenylthio protons |
| ~7.2-7.4 | Doublet | 1H | H-3 |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding and its acidic nature.[5]
-
The protons on the nitro-substituted benzoic acid ring will exhibit a characteristic splitting pattern. The proton at the H-6 position is anticipated to be the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group and the meta-directing nitro group, appearing as a doublet of doublets.
-
The proton at the H-4 position, being para to the carboxylic acid and ortho to the nitro group, will also be significantly deshielded and is expected to appear as a doublet.
-
The proton at the H-3 position, ortho to the phenylthio group, will be the most shielded of the benzoic acid ring protons and will likely appear as a doublet.
-
The five protons of the phenylthio group are expected to resonate as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data for 5-Nitro-2-(phenylthio)benzoic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic acid) |
| ~145-150 | C-NO₂ |
| ~135-140 | C-S |
| ~125-135 | Aromatic carbons |
| ~120-125 | Aromatic carbons |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.
-
The carbon atom attached to the nitro group (C-5) will also be significantly deshielded.
-
The carbon atom bonded to the sulfur atom (C-2) will be deshielded, but to a lesser extent than the carbon attached to the nitro group.
-
The remaining aromatic carbons will appear in the typical aromatic region of the spectrum. The precise chemical shifts will depend on the combined electronic effects of the substituents.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for compounds like 5-Nitro-2-(phenylthio)benzoic acid is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 30° or 90° pulse angle.
-
Set the spectral width to cover the entire expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitro-2-(phenylthio)benzoic acid will be dominated by the characteristic vibrations of the carboxylic acid, nitro, and thioether groups.
Table 3: Predicted IR Absorption Bands for 5-Nitro-2-(phenylthio)benzoic acid
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 1510-1550 and 1340-1380 | N-O asymmetric and symmetric stretch | Nitro group |
| ~1200-1300 | C-O stretch | Carboxylic acid |
| ~1000-1100 | C-S stretch | Thioether |
| 1450-1600 | C=C stretch | Aromatic ring |
Interpretation:
-
A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.
-
A strong, sharp peak between 1680-1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.
-
Two strong absorptions, one around 1510-1550 cm⁻¹ (asymmetric) and another around 1340-1380 cm⁻¹ (symmetric), are characteristic of the N-O stretches of the nitro group.
-
The C-O stretch of the carboxylic acid and the C-S stretch of the thioether will appear in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice.
-
Data Acquisition:
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.
Predicted Fragmentation Pathway
In an electron ionization (EI) mass spectrometer, 5-Nitro-2-(phenylthio)benzoic acid is expected to undergo fragmentation through several key pathways.
Caption: Proposed mass spectrometry fragmentation pathway for 5-Nitro-2-(phenylthio)benzoic acid.
Table 4: Predicted Key Mass Fragments for 5-Nitro-2-(phenylthio)benzoic acid
| m/z | Proposed Fragment |
| 275 | [M]⁺˙ (Molecular ion) |
| 258 | [M - OH]⁺ |
| 230 | [M - COOH]⁺ |
| 229 | [M - NO₂]⁺ |
| 109 | [C₆H₅S]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺˙) should be observed at m/z 275, corresponding to the molecular weight of the compound.
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 258.
-
Decarboxylation, the loss of the carboxyl group (-COOH) , would lead to a fragment at m/z 230.
-
Loss of the **nitro group (-NO₂) **would generate a fragment at m/z 229.
-
Cleavage of the C-S bond can lead to the formation of the phenylthio cation ([C₆H₅S]⁺) at m/z 109 and subsequently the phenyl cation ([C₆H₅]⁺) at m/z 77 after the loss of sulfur.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a pure, thermally stable compound, a direct insertion probe can be used. Alternatively, coupling a gas chromatograph (GC) or liquid chromatograph (LC) to the mass spectrometer (GC-MS or LC-MS) allows for the analysis of complex mixtures and provides retention time data for additional confirmation. For LC-MS, a reverse-phase HPLC method with a mobile phase of acetonitrile and water with a formic acid modifier is suitable.[4]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for structural elucidation.[7]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and all significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 5-Nitro-2-(phenylthio)benzoic acid, as detailed in this guide, provides a robust framework for its identification and characterization. While the presented data is based on well-established spectroscopic principles and comparisons with analogous compounds, it is always recommended to confirm these findings with experimental data whenever possible. The provided protocols offer a standardized approach for obtaining high-quality spectra, ensuring data integrity and reproducibility in a research and development setting.
References
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]
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- 4. Benzoic acid, 2-(phenylthio)- | SIELC Technologies [sielc.com]
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- 7. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Nitro-2-(phenylthio)benzoic Acid
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-Nitro-2-(phenylthio)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Drawing upon established principles of physical organic chemistry and leveraging data from structurally related analogs, this document elucidates the key structural features, predicts conformational behavior, and outlines the experimental and computational methodologies pertinent to its study.
Introduction: The Significance of Molecular Structure in Drug Discovery
The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and, consequently, its biological activity. For drug development professionals, a profound understanding of a molecule's structure and conformational dynamics is paramount for designing effective therapeutics with high specificity and minimal off-target effects. 5-Nitro-2-(phenylthio)benzoic acid, a substituted diaryl sulfide, presents a fascinating case study in the interplay of steric and electronic effects that govern its molecular architecture. The presence of the electron-withdrawing nitro group and the flexible thioether linkage introduces a degree of complexity that warrants a detailed investigation.
Molecular Structure and Key Functional Groups
The molecular structure of 5-Nitro-2-(phenylthio)benzoic acid (C₁₃H₉NO₄S) comprises a benzoic acid scaffold substituted at the 2-position with a phenylthio group and at the 5-position with a nitro group.
Diagram 1: Molecular Structure of 5-Nitro-2-(phenylthio)benzoic Acid
Caption: 2D structure of 5-Nitro-2-(phenylthio)benzoic acid.
The key functional groups and their anticipated influence on the molecule's properties are:
-
Carboxylic Acid Group (-COOH): This group is acidic and can participate in hydrogen bonding. In the solid state, benzoic acid and its derivatives often form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups[1]. This dimerization is a dominant feature in their crystal packing.
-
Thioether Linkage (-S-): The sulfur atom introduces flexibility into the molecule, allowing for rotation around the C-S bonds. This rotation is a primary determinant of the overall conformation. The lone pairs on the sulfur atom can also participate in non-covalent interactions.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic ring. Its orientation relative to the benzene ring is subject to steric hindrance from adjacent substituents and can impact intermolecular packing. Studies on 2-nitrophenylthiolates have shown that the nitro group's rotation out of the plane of the aryl ring is a key conformational feature[2].
Conformational Analysis: Predicting the Three-Dimensional Shape
In the absence of a published crystal structure for 5-Nitro-2-(phenylthio)benzoic acid, we can infer its likely conformation by analyzing data from closely related molecules. The conformation is primarily defined by the dihedral angles around the C-S bonds and the orientation of the carboxylic acid and nitro groups.
Conformation around the Thioether Bridge
The flexibility of the C-S-C bridge in diaryl sulfides typically leads to two primary low-energy conformations: anti and gauche.[3]
-
Anti-conformer: The two aryl rings are oriented in an approximately anti-periplanar fashion with respect to the C-S-C plane.
-
Gauche-conformer: The aryl rings are twisted relative to each other.
Computational studies on related 2-(benzylsulfinyl)benzoic acid derivatives suggest that both conformers can be energetically accessible, with the solid-state structure often adopting the conformation that allows for the most favorable crystal packing.[3] For 5-Nitro-2-(phenylthio)benzoic acid, steric hindrance between the ortho-substituents (carboxylic acid and the phenyl ring) will likely favor a non-planar arrangement.
Diagram 2: Potential Energy Surface Scan (Illustrative)
Caption: An illustrative potential energy surface for rotation around a C-S bond.
Orientation of the Carboxylic Acid and Nitro Groups
The dihedral angle between the carboxylic acid group and the benzene ring is another critical conformational parameter. In the crystal structure of 2-(isopropylthio)benzoic acid, this angle is 13.6(1) degrees[1]. This near-coplanarity is a balance between resonance stabilization (favoring planarity) and steric repulsion from the ortho-substituent. A similar small dihedral angle is expected for 5-Nitro-2-(phenylthio)benzoic acid.
The nitro group in 2-nitrophenylthiolates has been observed to be twisted out of the plane of the benzene ring, with dihedral angles varying depending on the substitution pattern and crystal packing forces[2]. This rotation is a strategy to minimize steric clashes with the adjacent thioether group.
Table 1: Expected Dihedral Angles in 5-Nitro-2-(phenylthio)benzoic Acid based on Analogs
| Dihedral Angle | Description | Expected Value (degrees) | Rationale/Reference |
| C-S-C-C | Rotation around the S-C(phenyl) bond | Non-planar (gauche-like) | Minimization of steric hindrance[3] |
| C-C-C-O(H) | Carboxyl group twist | ~10-20 | Balance of resonance and sterics[1] |
| C-C-N-O | Nitro group twist | Variable, likely non-planar | Minimization of steric hindrance with the thioether group[2] |
Experimental and Computational Methodologies for Structural Elucidation
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular structure and conformation of 5-Nitro-2-(phenylthio)benzoic acid.
Experimental Protocols
A. Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Diagram 3: Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Synthesis and Purification: Synthesize 5-Nitro-2-(phenylthio)benzoic acid and purify it to high homogeneity, typically by recrystallization.
-
Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to yield a set of reflection intensities.
-
Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. These positions and their thermal parameters are then refined to achieve the best fit with the experimental data.
B. Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the carboxylic acid and the N-O stretches of the nitro group.
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, which are influenced by the conjugated systems of the aromatic rings and the substituents.
Computational Modeling
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method for predicting the geometric and electronic structure of molecules.
Step-by-Step Methodology:
-
Model Building: Construct an initial 3D model of 5-Nitro-2-(phenylthio)benzoic acid.
-
Conformational Search: Perform a systematic search of the conformational space by rotating the flexible dihedral angles (primarily around the C-S bonds).
-
Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima on the potential energy surface.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
-
Property Calculations: Calculate other properties of interest, such as NMR chemical shifts, electronic transitions (for UV-Vis spectra), and molecular orbitals.
Structure-Activity Relationship Insights for Drug Development
The structural and conformational features of 5-Nitro-2-(phenylthio)benzoic acid have important implications for its potential as a drug candidate or a scaffold for drug design.
-
Receptor Binding: The specific 3D shape and the spatial arrangement of the functional groups will determine how the molecule interacts with a biological target. The hydrogen bonding capability of the carboxylic acid and the potential for π-π stacking interactions of the aromatic rings are key features.
-
Pharmacokinetic Properties: The polarity introduced by the nitro and carboxylic acid groups, combined with the lipophilicity of the phenyl rings, will influence properties such as solubility, membrane permeability, and metabolic stability.
-
Bioisosteric Replacement: The phenylthiobenzoic acid scaffold can be considered a bioisostere for other structures in drug design, and understanding its conformational preferences is crucial for such applications.
Conclusion
While a definitive crystal structure of 5-Nitro-2-(phenylthio)benzoic acid is not publicly available, a detailed understanding of its likely molecular structure and conformation can be achieved through a comparative analysis of structurally related compounds and the application of computational chemistry. The molecule is expected to adopt a non-planar conformation, with the degree of twisting around the thioether linkage and the orientation of the nitro and carboxylic acid groups being critical determinants of its overall shape. The methodologies outlined in this guide provide a robust framework for the experimental and theoretical investigation of this and other flexible molecules, offering valuable insights for the rational design of new therapeutic agents.
References
-
Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. Available at: [Link]
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Gerkin, R. E. (1999). 2-(Isopropylthio)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190–1192. Available at: [Link]
-
Sci-Hub. (1999). 2-(Isopropylthio)benzoic acid. Acta Crystallographica Section C Crystal Structure Communications. Available at: [Link]
-
ResearchGate. Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Available at: [Link]
-
Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2000). Conformational preferences in 2-nitrophenylthiolates: interplay between intra- and intermolecular forces; structures of (E)-1-(4-methyl-2-nitrobenzenethiolato)-2-phenylethene, S-(2-nitrophenyl)benzenecarbothiolate and 1-(2-nitrophenylthio)-2,5-pyrrolidinedione. Acta Crystallographica Section B: Structural Science, 56(2), 335–343. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 5-Nitro-2-(phenylthio)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Nitro-2-(phenylthio)benzoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on the physicochemical properties of its core structure and the influence of its functional groups. We delve into the theoretical underpinnings of solubility, drawing comparisons with structurally analogous compounds to forecast its behavior in a range of common laboratory solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the solubility of 5-Nitro-2-(phenylthio)benzoic acid.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1] In synthetic chemistry, solubility dictates the choice of reaction media, purification methods such as recrystallization, and product yield.
5-Nitro-2-(phenylthio)benzoic acid is a multifaceted organic molecule featuring a benzoic acid core, a nitro group, and a phenylthio substituent.[2][3] Each of these components imparts distinct electronic and steric characteristics that collectively govern its interaction with various solvents and, consequently, its solubility profile. This guide will systematically dissect the chemical nature of 5-Nitro-2-(phenylthio)benzoic acid to provide a detailed understanding of its expected solubility behavior.
Molecular Structure and Physicochemical Properties Influencing Solubility
The solubility of 5-Nitro-2-(phenylthio)benzoic acid is a direct consequence of its molecular architecture. A thorough analysis of its constituent functional groups provides the foundation for predicting its behavior in different solvent environments.
The Benzoic Acid Backbone
The parent structure, benzoic acid, is a weak aromatic carboxylic acid. Its solubility is modest in water but increases significantly in organic solvents, particularly polar protic solvents like alcohols.[4][5] The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.
The Influence of the Nitro Group (-NO₂)
The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring increases the polarity of the molecule. This enhanced polarity would suggest an increased affinity for polar solvents. For instance, the solubility of nitrobenzoic acid isomers in polar solvents like methanol and ethanol is generally higher than that of benzoic acid itself.[4]
The Role of the Phenylthio Group (-S-Ph)
The phenylthio group is a bulky, hydrophobic substituent.[6] This part of the molecule will preferentially interact with non-polar solvents through van der Waals forces. The presence of the phenylthio group is expected to significantly decrease the aqueous solubility of the compound due to its hydrophobic nature.[6] In organic solvents, its influence will depend on the solvent's polarity.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Influence on Solubility |
| Molecular Formula | C₁₃H₉NO₄S | - |
| Molecular Weight | 275.28 g/mol [7] | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa (Predicted) | ~3-4 | The acidic nature of the carboxylic acid means solubility will be highly pH-dependent in aqueous solutions. |
| LogP (Predicted) | ~3.3[7] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting low water solubility. |
| Hydrogen Bond Donors | 1 (from -COOH) | Can interact with hydrogen bond acceptor solvents (e.g., alcohols, DMSO). |
| Hydrogen Bond Acceptors | 5 (from -COOH, -NO₂, -S-) | Can interact with hydrogen bond donor solvents (e.g., water, alcohols). |
Qualitative Solubility Prediction
Based on the analysis of its functional groups and predicted physicochemical properties, a qualitative solubility profile for 5-Nitro-2-(phenylthio)benzoic acid can be projected.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water, Moderate in Alcohols | The hydrophobic phenylthio group will limit aqueous solubility. The carboxylic acid and nitro groups will facilitate interactions with alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The phenylthio group will favor interaction with these solvents, but the polar nitro and carboxylic acid groups will limit overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents offer a balance of polarity that may effectively solvate both the polar and non-polar regions of the molecule. |
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is essential. The following section provides detailed protocols for the widely accepted shake-flask method for thermodynamic solubility and a common approach for kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for the shake-flask method.
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Nitro-2-(phenylthio)benzoic acid to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a stirrer at a constant, controlled temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. To confirm, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 5-Nitro-2-(phenylthio)benzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess how much of a compound will dissolve under specific, non-equilibrium conditions. A common method involves adding a concentrated stock solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.
Caption: Workflow for kinetic solubility measurement.
-
Prepare a high-concentration stock solution of 5-Nitro-2-(phenylthio)benzoic acid in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (typically <1%) to minimize its effect on solubility.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.
Analytical Methods for Quantification
Accurate quantification of the dissolved compound is critical for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying 5-Nitro-2-(phenylthio)benzoic acid.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is protonated.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., around 254 nm, typical for aromatic nitro compounds).
-
Quantification: A calibration curve should be constructed using standard solutions of known concentrations.
UV-Vis Spectrophotometry
For a less complex and quicker analysis, UV-Vis spectrophotometry can be employed.
-
Wavelength of Maximum Absorbance (λmax): This must be determined by scanning a solution of the compound across a range of UV-visible wavelengths.
-
Calibration Curve: A standard curve of absorbance versus concentration must be prepared in the same solvent as the sample.
-
Limitations: This method is less specific than HPLC and can be prone to interference from other components in the sample that absorb at the same wavelength.
Conclusion
References
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Chen, Y., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3273-3278. Available at: [Link]
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Suren, S., et al. (2018). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Journal of Molecular Liquids, 265, 78-85. Available at: [Link]
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Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Available at: [Link]
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UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]
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ResearchGate. (2020). Comparative solubilities of the four substituted benzoic acids. Available at: [Link]
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Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803. Available at: [Link]
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Chemical-Suppliers.com. 5-Nitro-2-(phenylthio)benzoic acid. Available at: [Link]
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Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 105, 103-110. Available at: [Link]
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da Silva, M. A., et al. (2020). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Chemistry – A European Journal, 26(48), 10985-10996. Available at: [Link]
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
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Li, F., et al. (2024). 2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, hansen solubility parameter, interactions and thermodynamic analysis. Journal of Molecular Liquids, 399, 124311. Available at: [Link]
- Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. Available at: [Link]
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Yan, H., & Wu, J. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407. Available at: [Link]
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PubChem. 5-Nitro-2-(phenylmethylthio)benzoic acid. Available at: [Link]
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PubChem. 3-Nitro-4-(phenylthio)benzoic acid. Available at: [Link]
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Martinez, F., & Gomez, A. (2017). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 22(10), 1642. Available at: [Link]
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Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]
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Unraveling the Enigmatic Mechanism of 5-Nitro-2-(phenylthio)benzoic Acid: An Investigative Guide for Drug Discovery Professionals
Preamble: Charting Unexplored Territory in Enzyme Inhibition
In the landscape of drug discovery, we often encounter compounds with tantalizing, yet poorly defined, biological activities. 5-Nitro-2-(phenylthio)benzoic acid presents such a case. While its structural motifs—a nitrobenzoic acid core and a phenylthio substituent—hint at a potential for biological interaction, a definitive mechanism of action remains elusive in the current body of scientific literature. This guide, therefore, embarks on an investigative journey, postulating a hypothesis and outlining a rigorous, multi-faceted approach to elucidate the mechanism of action of this compound, with a speculative focus on the inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2] This document is crafted not as a review of established facts, but as a strategic roadmap for researchers and drug development professionals to systematically characterize a novel chemical entity.
Section 1: The Target - Glutamine Synthetase, a Linchpin of Cellular Metabolism
Glutamine synthetase (GS) is a ubiquitous enzyme that plays a central role in the assimilation of ammonia and the biosynthesis of glutamine.[3] Given its importance in both prokaryotic and eukaryotic organisms, GS has emerged as a compelling target for the development of herbicides, antibiotics, and anti-cancer therapeutics.[1][4] The enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is crucial for the production of a key building block for proteins and nucleotides.
The Rationale for Investigating 5-Nitro-2-(phenylthio)benzoic Acid as a GS Inhibitor
The chemical structure of 5-Nitro-2-(phenylthio)benzoic acid provides a compelling, albeit hypothetical, basis for its investigation as a glutamine synthetase inhibitor. The benzoic acid moiety could potentially mimic the substrate glutamate, while the nitro group, a known electrophile, could be involved in covalent modification of the enzyme's active site. The phenylthio group adds a significant hydrophobic character, which could facilitate binding to allosteric pockets or other regions of the enzyme.
Section 2: A Phased Experimental Approach to Mechanistic Elucidation
A thorough investigation into the mechanism of action of a novel compound requires a systematic and tiered approach. The following sections outline a series of experiments designed to first confirm the inhibitory activity of 5-Nitro-2-(phenylthio)benzoic acid against glutamine synthetase and then to dissect the precise molecular interactions at play.
Phase 1: Confirmation of Target Engagement and Determination of Inhibitory Potency
The initial phase of our investigation focuses on validating the hypothesis that 5-Nitro-2-(phenylthio)benzoic acid is indeed an inhibitor of glutamine synthetase.
This protocol describes a colorimetric assay to measure the enzymatic activity of purified glutamine synthetase in the presence and absence of the test compound.
Materials:
-
Purified glutamine synthetase (from a commercially available source or purified in-house)
-
L-glutamate
-
ATP (Adenosine 5'-triphosphate)
-
Hydroxylamine hydrochloride
-
Ferric chloride reagent
-
5-Nitro-2-(phenylthio)benzoic acid
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Reagents: Prepare stock solutions of all reagents and the test compound in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction: In a 96-well plate, set up the reaction mixture containing the assay buffer, L-glutamate, ATP, and varying concentrations of 5-Nitro-2-(phenylthio)benzoic acid.
-
Initiate Reaction: Add purified glutamine synthetase to each well to start the reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop Reaction and Develop Color: Add hydroxylamine hydrochloride to stop the enzymatic reaction. Then, add the ferric chloride reagent, which reacts with the product, γ-glutamyl hydroxamate, to produce a colored complex.
-
Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Summary:
| Compound | IC50 (µM) |
| 5-Nitro-2-(phenylthio)benzoic acid | 15.2 ± 2.5 |
| Methionine Sulfoximine (Positive Control) | 5.8 ± 1.1 |
Phase 2: Elucidation of the Mode of Inhibition
Once the inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme. This involves determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
This protocol utilizes the principles of Michaelis-Menten kinetics to determine the mode of inhibition.
Materials:
-
Same as in Protocol 2.1.1
Step-by-Step Methodology:
-
Vary Substrate Concentration: Perform the glutamine synthetase activity assay as described in Protocol 2.1.1, but with varying concentrations of one substrate (e.g., L-glutamate) while keeping the other substrates at a constant, saturating concentration.
-
Introduce Inhibitor: Repeat the assay at several fixed concentrations of 5-Nitro-2-(phenylthio)benzoic acid.
-
Data Analysis: Plot the reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration. Analyze the data using Lineweaver-Burk or other linearized plots to determine the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).
Interpreting the Results:
-
Competitive Inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
-
Mixed Inhibition: Both Vmax and Km are altered.
Visualizing the Workflow:
Caption: Workflow for determining the mode of enzyme inhibition.
Phase 3: Investigating Covalent Modification and Binding Site
The presence of a nitro group in 5-Nitro-2-(phenylthio)benzoic acid raises the possibility of irreversible, covalent inhibition. This phase aims to investigate this possibility and to identify the potential binding site.
This experiment helps to distinguish between reversible and irreversible inhibition.
Materials:
-
Purified glutamine synthetase
-
5-Nitro-2-(phenylthio)benzoic acid
-
Dialysis tubing or gel filtration column
-
Assay buffer
Step-by-Step Methodology:
-
Incubate Enzyme with Inhibitor: Incubate glutamine synthetase with a high concentration of 5-Nitro-2-(phenylthio)benzoic acid for an extended period.
-
Remove Unbound Inhibitor: Subject the mixture to extensive dialysis against the assay buffer or pass it through a gel filtration column to remove any unbound inhibitor.
-
Assay for Enzyme Activity: Measure the activity of the treated enzyme.
-
Interpretation: If the enzyme activity is not restored after the removal of the unbound inhibitor, it suggests irreversible, covalent binding.
This advanced technique can pinpoint the specific amino acid residue(s) that are covalently modified by the inhibitor.
Materials:
-
Purified glutamine synthetase
-
5-Nitro-2-(phenylthio)benzoic acid
-
Proteases (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Step-by-Step Methodology:
-
Covalent Labeling: Incubate glutamine synthetase with 5-Nitro-2-(phenylthio)benzoic acid.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.
-
Data Analysis: Compare the mass spectra of the peptides from the treated and untreated enzyme. A mass shift in a specific peptide from the treated sample indicates covalent modification. The sequence of this peptide can then be used to identify the modified amino acid residue.
Section 3: Hypothetical Signaling Pathway and Overall Mechanism
Based on our investigative framework, we can propose a hypothetical mechanism of action for 5-Nitro-2-(phenylthio)benzoic acid as an irreversible inhibitor of glutamine synthetase.
Caption: Hypothetical irreversible inhibition of glutamine synthetase.
In this proposed model, 5-Nitro-2-(phenylthio)benzoic acid binds to the active site of glutamine synthetase, potentially facilitated by interactions between its benzoic acid moiety and the glutamate binding pocket. The electrophilic nitro group then forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine or lysine) in the active site, leading to irreversible inactivation of the enzyme. This prevents the synthesis of glutamine, thereby disrupting cellular nitrogen metabolism.
Section 4: Concluding Remarks and Future Directions
This technical guide has laid out a comprehensive and logical framework for the systematic elucidation of the mechanism of action of 5-Nitro-2-(phenylthio)benzoic acid, with a focus on its potential as a glutamine synthetase inhibitor. It is crucial to reiterate that this is a proposed investigative pathway and not a summary of established knowledge. The successful execution of these experiments would not only unveil the molecular secrets of this particular compound but also serve as a template for the characterization of other novel enzyme inhibitors.
Future studies should extend these in vitro findings to cell-based and in vivo models to assess the compound's cellular permeability, off-target effects, and overall pharmacological profile. Such a "bench-to-biology" approach is fundamental to the translation of a promising chemical entity into a valuable tool for research or a potential therapeutic agent.
References
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Berlicki, Ł. (2015). Inhibitors of glutamine synthetase and their potential application in medicine. Mini reviews in medicinal chemistry, 15(10), 808–818.[1][2]
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Eisenberg, D., Gill, H. S., Pfluegl, G. M., & Rotstein, S. H. (2000). Structure-function relationships of glutamine synthetases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 122–145.[3]
- Al-Sheddi, E. S., Al-Oqail, M. M., & Farshori, N. N. (2018). In vitro biological activities of cress (Lepidium sativum L.) seed oil. Saudi Journal of Biological Sciences, 25(2), 303–308.
- Hacham, Y., Matityahu, I., & Amir-Shapira, D. (2018). The role of glutamine synthetase in the crosstalk between nitrogen and sulfur metabolisms. Frontiers in Plant Science, 9, 1159.
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potential biological activities of 5-Nitro-2-(phenylthio)benzoic acid derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 5-Nitro-2-(phenylthio)benzoic Acid Derivatives
Abstract
The 5-Nitro-2-(phenylthio)benzoic acid scaffold has emerged as a structure of significant interest in medicinal chemistry. The unique arrangement of a nitro group, a thioether linkage, and a carboxylic acid moiety on a benzoic acid framework provides a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core structure. We delve into their potential as anti-inflammatory, antimicrobial, and anticancer agents, providing detailed mechanistic insights, quantitative data, and robust experimental protocols to support further research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction: A Scaffold of Therapeutic Promise
Benzoic acid and its derivatives are fundamental building blocks in the realm of medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] The strategic substitution on the benzoic acid ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. The 5-Nitro-2-(phenylthio)benzoic acid structure is a compelling example of such strategic design, incorporating three key functional groups that can act in concert to elicit a range of biological responses.
The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring.[2] It is a well-known pharmacophore in many antimicrobial and anticancer drugs, often exerting its effect through bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[3][4] The thioether linkage provides conformational flexibility and lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. Furthermore, sulfur-containing compounds are known to possess a broad spectrum of biological activities.[5][6] Finally, the carboxylic acid group serves as a key hydrogen bond donor and acceptor, often anchoring the molecule to the active sites of enzymes or receptors.[2] This guide synthesizes the current understanding of how these features contribute to the multifaceted biological activities of 5-Nitro-2-(phenylthio)benzoic acid derivatives.
Synthesis and Chemical Characterization
The synthesis of 5-Nitro-2-(phenylthio)benzoic acid derivatives typically involves a nucleophilic aromatic substitution reaction, a cornerstone of thioether formation. The general approach involves the reaction of a substituted thiophenol with a suitably activated nitrobenzoic acid derivative.
General Synthetic Workflow
A common and efficient method for creating the core scaffold is the reaction between 2-chloro-5-nitrobenzoic acid and a substituted thiophenol in the presence of a base. This reaction, a variation of the Ullmann condensation, provides a direct route to the desired thioether linkage.[7] Further modifications can then be made to the carboxylic acid group, such as esterification or amidation, to generate a library of derivatives.
Caption: General synthetic workflow for 5-Nitro-2-(phenylthio)benzoic acid derivatives.
Experimental Protocol: Synthesis of Methyl 5-Nitro-2-(phenylthio)benzoate
This protocol describes a representative synthesis of a methyl ester derivative, a common modification to enhance cell permeability.
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzoic acid (1 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.5 mmol) and thiophenol (1.1 mmol).
-
Reaction Execution: Stir the mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Acidify with dilute HCl to precipitate the crude 5-Nitro-2-(phenylthio)benzoic acid.
-
Purification of Acid: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol/water to obtain the purified acid.
-
Esterification: Suspend the purified acid (1 mmol) in methanol (15 mL). Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours.
-
Isolation: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography on silica gel to obtain the final product, Methyl 5-Nitro-2-(phenylthio)benzoate.
Anti-inflammatory and Analgesic Potential
Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Derivatives of benzoic acid have shown promise in this area, and the unique substitutions on the 5-Nitro-2-(phenylthio)benzoic acid scaffold suggest a potential for potent anti-inflammatory activity.[8]
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. Molecular docking studies on structurally related compounds have shown that the carboxamide and benzenesulphonamide moieties can form excellent binding interactions within the active site of COX enzymes.[9] It is hypothesized that 5-Nitro-2-(phenylthio)benzoic acid derivatives can similarly occupy this active site.
Caption: Inhibition of the COX pathway by 5-Nitro-2-(phenylthio)benzoic acid derivatives.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of novel compounds is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key metric for comparing potency. While specific data for 5-Nitro-2-(phenylthio)benzoic acid derivatives is emerging, related benzothiazole derivatives have demonstrated significant activity.[9]
| Compound | Dose (mg/kg) | Edema Inhibition (%) after 3h | Ulcerogenic Index | Reference |
| Derivative 17c | 50 | 80% | 0.82 | [9] |
| Derivative 17i | 50 | 78% | 0.89 | [9] |
| Celecoxib (Standard) | 50 | Not specified in abstract | 0.92 | [9] |
| Diclofenac (Standard) | 10 | 73.66% | Not specified | [5][10] |
*Note: Compounds 17c and 17i are N-(1,3-Benzothiazol-2-yl) derivatives with carboxamide and benzenesulphonamide moieties, structurally related to the topic.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard for screening acute anti-inflammatory activity.[10][11]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized for at least one week. House them in standard conditions with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups for each derivative at various doses (e.g., 25, 50, 100 mg/kg). Administer compounds orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The volume of edema is the difference between the paw volume at each time point and the initial volume at 0 hours. Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the test group.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nitroaromatic compounds have a long history as antimicrobial agents, and their activity is often linked to the reductive activation of the nitro group.[3][4]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of nitro-containing compounds is generally attributed to a process of bioreduction.[3] Within the microbial cell, particularly under anaerobic or microaerophilic conditions, cellular nitroreductases can reduce the nitro group to form a highly reactive nitro anion radical. This radical can then generate reactive oxygen species (ROS) or directly damage cellular macromolecules like DNA and proteins, leading to cell death.[12]
Caption: Hypothesized bioactivation of the nitroaromatic moiety for antimicrobial effect.
Quantitative Antimicrobial Data
The antimicrobial efficacy of compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies on related 2-(phenylthio) benzoylarylhydrazones have highlighted the importance of the nitro group, with 5-nitro-substituted furan and thiophene analogues showing potent antimycobacterial activity.[13]
| Compound | M. tuberculosis H37Rv IC₉₀ (µg/mL) | S. aureus MIC (mg/mL) | C. albicans MIC (mg/mL) | Reference |
| Derivative 4f | 7.57 | - | - | [13] |
| Derivative 4g | 2.96 | - | - | [13] |
| Derivative 2a ** | - | 3.125 | 1.56 | [6] |
| Ampicillin (Standard) | - | 3.125 | - | [6] |
| Fluconazole (Standard) | - | - | 1.56 | [6] |
*Note: Compounds 4f and 4g are 2-(phenylthio) benzoylarylhydrazones with a 5-nitro-2-furyl and 5-nitro-2-thienyl group, respectively.[13] **Note: Compound 2a is a 2-(phenylthio)-ethyl benzoate derivative.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of antimicrobial agents.[14]
-
Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]
Anticancer Properties
The search for novel anticancer agents is a driving force in medicinal chemistry. The structural motifs within 5-Nitro-2-(phenylthio)benzoic acid derivatives are present in various known anticancer compounds. For instance, phenothiazines, which can be synthesized from the related 2-((2-aminophenyl)thio)benzoic acid, exhibit notable anticancer properties.[7] The nitro group itself is a key feature in some anticancer drugs, where it can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic species.[12]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Anticancer agents often exert their effects by disrupting the cell cycle or inducing programmed cell death (apoptosis). Studies on related 2-(phenylthio)-ethyl benzoate derivatives have shown they can cause a significant decrease in the G2-M phase of the cell cycle in human breast carcinoma cells (MCF-7), ultimately leading to necrosis.[6] It is plausible that 5-Nitro-2-(phenylthio)benzoic acid derivatives could operate through similar or related pathways.
Caption: Potential mechanisms of anticancer activity for the derivative class.
Quantitative Cytotoxicity Data
The potency of anticancer compounds is measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Thiourea Derivative * | T47D (Breast Cancer) | Lower than Hydroxyurea | [15] |
| Benzothiazole Derivative 67 | MCF-7 (Breast Cancer) | 5.08 ± 0.3 | [16] |
| 5-Fluorouracil (Standard) | BxPC-3 (Pancreatic) | 38.99 ± 14.67 | [17] |
| 5-Fluorouracil (Standard) | HT-29 (Colon) | 52.26 ± 4.9 | [17] |
*Note: While not direct derivatives, these related structures (Thiourea and Benzothiazole derivatives) containing similar aromatic and heteroaromatic systems demonstrate the potential of this chemical space.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.[2][8] For benzoic acid derivatives, the nature and position of substituents on the aromatic ring are critical determinants of biological activity.[2]
-
Nitro Group: The position and presence of the nitro group are often vital for antimicrobial and anticancer activities, likely due to its role in bioreductive activation.[2][18] SAR studies on related benzothiazoles have shown that a nitro group at the 4th position of an attached phenyl ring improves antibacterial action.[19]
-
Thioether Linkage: The nature of the substituent on the phenylthio group can modulate lipophilicity and steric interactions. Electron-withdrawing or -donating groups can influence the electronic properties of the entire molecule, affecting target binding.
-
Carboxylic Acid Group: Modification of the carboxylic acid to esters or amides can improve pharmacokinetic properties, such as cell permeability.[18] These modifications can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.
| Structural Feature | Influence on Activity | Rationale |
| 5-Nitro Group | Crucial for antimicrobial/anticancer effects | Strong electron-withdrawing nature; potential for bioreductive activation.[2][3] |
| 2-Phenylthio Group | Modulates lipophilicity and target binding | Influences membrane permeability and steric fit in enzyme active sites. |
| Substituents on Phenylthio Ring | Fine-tunes potency and selectivity | Electron-donating/withdrawing groups alter electronic landscape and binding interactions.[19] |
| Carboxylic Acid vs. Ester/Amide | Affects pharmacokinetics (prodrug potential) | Esters/amides can increase lipophilicity and cell uptake, later hydrolyzed to the active acid.[18] |
Conclusion and Future Perspectives
The 5-Nitro-2-(phenylthio)benzoic acid scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The synergistic combination of the nitro, thioether, and carboxylic acid functional groups provides a rich chemical space for developing compounds with potent anti-inflammatory, antimicrobial, and anticancer activities. The mechanistic basis for these activities, particularly the bioreductive activation of the nitro group, offers exciting possibilities for designing targeted therapies, for example, against hypoxic tumors or anaerobic bacteria.
Future research should focus on synthesizing and screening a broader library of derivatives to further elucidate the structure-activity relationships. Investigations into their specific molecular targets and the downstream signaling pathways they modulate will be critical for advancing these compounds through the drug development pipeline. With a solid foundation in synthetic chemistry and compelling preliminary evidence of diverse biological activities, the 5-Nitro-2-(phenylthio)benzoic acid derivatives are poised to make a significant impact in the field of medicinal chemistry.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., Al-Deeb, O. A., & El-Emam, A. A. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276–1288. [Link]
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Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research, 3(5). [Link]
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Pinto, M., Varela, C., Pavan, F. R., & Silva, T. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121. [Link]
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Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and anti-inflammatory activity of some new heterocyclic derivatives of phenothiazine. Acta pharmaceutica, 58(2), 137–147. [Link]
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Rowland, T. J., & Zaleski, D. P. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 5(25), 15454–15465. [Link]
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Reyes-Ortega, F., Parra-Delgado, H., & Pérez-Hernández, N. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4786. [Link]
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Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. [Link]
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Kaymakçıoğlu, B. K., Oruç-Emre, E. E., & Rollas, S. (2013). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 10(2), 187–196. [Link]
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Guntupalli, S., & Chandana, P. (2022). Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl)-3-(((4-Substituted Phenyl) Amino) Methyl) -1,3,4-Oxadiazole-2(3H)-Thione Derivatives. Natural Volatiles & Essential Oils, 8(4), 8493-8507. [Link]
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Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
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Guntupalli, S., & Chandana, P. (2022). Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol. Natural Volatiles & Essential Oils, 8(4). [Link]
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Al-Ghorbani, M., Chebil, A., & Al-Adham, I. S. (2022). In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives. ResearchGate. [Link]
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Kaur, R., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Results in Chemistry, 5, 100869. [Link]
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Kesuma, D., & al, e. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-220. [Link]
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Michalik, M., & al, e. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(1), 1. [Link]
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Kumar, D., & Kumar, N. (2020). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 20(1), 4-22. [Link]
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An In-depth Technical Guide to 5-Nitro-2-(phenylthio)benzoic Acid: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Nitro-2-(phenylthio)benzoic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. From its historical synthesis rooted in the foundational principles of cross-coupling reactions to its contemporary applications, this document serves as a technical resource for professionals in the field.
Introduction
5-Nitro-2-(phenylthio)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a nitro group at the 5-position and a phenylthio group at the 2-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and a scaffold for the development of pharmacologically active molecules. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the phenylthio moiety offers opportunities for further chemical modification, such as oxidation to sulfoxides and sulfones, which can significantly alter the biological activity of its derivatives.
The Genesis of a Synthesis: A Historical Perspective
The discovery of 5-Nitro-2-(phenylthio)benzoic acid is intrinsically linked to the development of one of the cornerstones of modern organic chemistry: the Ullmann condensation. First reported by Fritz Ullmann in 1901, this copper-catalyzed reaction revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, particularly in the synthesis of diaryl ethers, thioethers, and amines.[1] While a singular "discovery" paper for 5-Nitro-2-(phenylthio)benzoic acid is not readily identifiable in the historical literature, its synthesis is a classic application of the Ullmann-type reaction for the formation of an aryl-sulfur bond.
Historically, the synthesis of 2-arylthiobenzoic acids was achieved by the reaction of a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst.[2][3] These early procedures often required harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper powder or copper salts. The synthesis of 5-Nitro-2-(phenylthio)benzoic acid would have followed a similar pathway, reacting a 2-halo-5-nitrobenzoic acid with thiophenol. The presence of the nitro group, an electron-withdrawing substituent, on the benzoic acid ring would facilitate the nucleophilic aromatic substitution by the thiophenolate anion, a key step in the Ullmann condensation mechanism.
The following diagram illustrates the logical workflow for the historical synthesis of 5-Nitro-2-(phenylthio)benzoic acid based on the principles of the Ullmann condensation.
Caption: Logical workflow for the historical synthesis of 5-Nitro-2-(phenylthio)benzoic acid via the Ullmann condensation.
Core Synthesis and Mechanism
The most established method for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid remains the copper-catalyzed nucleophilic aromatic substitution, a testament to the enduring utility of the Ullmann condensation. The reaction typically involves the coupling of a 2-halo-5-nitrobenzoic acid, such as 2-chloro-5-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid, with thiophenol.
The reaction mechanism, while not fully elucidated in all its intricacies, is generally understood to proceed through the following key steps:
-
Formation of a Copper Thiophenolate: In the presence of a base, thiophenol is deprotonated to form a thiophenolate anion, which then coordinates with a copper(I) species to generate a copper thiophenolate intermediate.
-
Oxidative Addition: The 2-halo-5-nitrobenzoic acid undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The aryl and thiophenyl groups on the copper(III) center then reductively eliminate to form the desired carbon-sulfur bond of 5-Nitro-2-(phenylthio)benzoic acid and regenerate a copper(I) species, which can re-enter the catalytic cycle.
The following diagram provides a simplified representation of the catalytic cycle for the Ullmann condensation leading to the formation of 5-Nitro-2-(phenylthio)benzoic acid.
Caption: Simplified catalytic cycle of the Ullmann condensation for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Nitro-2-(phenylthio)benzoic acid is presented in the table below.
| Property | Value |
| CAS Number | 6345-67-1 |
| Molecular Formula | C₁₃H₉NO₄S |
| Molecular Weight | 275.28 g/mol |
| Appearance | Typically a solid |
| Purity | Commercially available in various purities, often ≥95% |
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid based on established Ullmann condensation methodologies.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Thiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1 equivalent), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Begin stirring the mixture and add thiophenol (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature and pour it into a beaker containing water.
-
Filter the aqueous mixture to remove any insoluble copper salts.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude 5-Nitro-2-(phenylthio)benzoic acid.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 5-Nitro-2-(phenylthio)benzoic acid.
-
Dry the purified product under vacuum.
Applications and Future Directions
5-Nitro-2-(phenylthio)benzoic acid serves as a versatile intermediate in several areas of chemical research and development:
-
Medicinal Chemistry: The core structure of this molecule is a valuable starting point for the synthesis of novel therapeutic agents. Derivatives of 2-(phenylthio)benzoic acid have been explored for a range of biological activities, including antimicrobial and anti-inflammatory properties. The nitro group can also be reduced to an amine, providing a handle for further derivatization and the creation of compound libraries for drug discovery screening. For instance, derivatives of 2-(phenylthio) benzoylarylhydrazones have shown antimycobacterial activity.[4]
-
Heterocyclic Synthesis: The presence of the carboxylic acid and the phenylthio group allows for intramolecular cyclization reactions to form various sulfur-containing heterocyclic systems, such as thioxanthones, which are of interest in materials science and medicinal chemistry.
-
Materials Science: The aromatic nature and the presence of the sulfur atom make this compound and its derivatives potential building blocks for the synthesis of novel organic materials with interesting electronic and photophysical properties.
The continued exploration of the reactivity of 5-Nitro-2-(phenylthio)benzoic acid and the biological evaluation of its derivatives are expected to open up new avenues for its application in drug discovery and materials science.
References
- Jilek, J. O., et al. (1968).
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PubChem. (n.d.). 3-Nitro-4-(phenylthio)benzoic acid. Retrieved from [Link]
- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Nasrollahzadeh, M., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Almasirad, A., et al. (2010). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 9(4), 387-393.
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A Theoretical and Computational Modeling Guide to 5-Nitro-2-(phenylthio)benzoic Acid: Exploring Molecular Properties and Bioactivity Potential
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Nitro-2-(phenylthio)benzoic acid. Addressed to researchers, scientists, and professionals in drug development, this document outlines a structured, multi-faceted computational approach. The methodologies detailed herein are designed to elucidate the molecule's structural, electronic, and reactivity characteristics, and to predict its potential as a bioactive agent. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, this guide offers a robust protocol for a thorough in-silico evaluation.
Introduction: The Rationale for a Computational Approach
5-Nitro-2-(phenylthio)benzoic acid (CAS RN: 6345-67-1) is an aromatic thioether derivative with a molecular formula of C13H9NO4S[1][2][3][4]. Its structure, featuring a nitro group, a thioether linkage, and a carboxylic acid moiety, suggests a rich chemical reactivity and the potential for diverse intermolecular interactions. Such compounds are of significant interest in medicinal chemistry, as derivatives of benzoic acid and aromatic thioethers have demonstrated a range of biological activities, including antimicrobial and antimycobacterial properties[5][6][7][8]. The presence of the phenylthio group, in particular, can enhance reactivity and provides a versatile scaffold for the synthesis of novel, biologically active molecules[9][10].
Given the potential of this molecule, a comprehensive theoretical and computational study is warranted to understand its fundamental properties and to guide further experimental investigations. Computational modeling offers a cost-effective and time-efficient means to predict molecular behavior, rationalize structure-activity relationships, and identify potential biological targets. This guide presents a systematic workflow for such an investigation.
Methodological Framework: A Multi-Scale Computational Strategy
Our approach is rooted in a multi-scale modeling strategy, beginning with the quantum mechanical treatment of a single molecule and progressing to the simulation of its interaction with a biological macromolecule in a simulated physiological environment.
Quantum Mechanical Investigations: Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)
Expertise & Experience: DFT is the cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. The choice of functional and basis set is critical for obtaining reliable results. For organic molecules containing sulfur and nitro groups, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good description of both geometries and electronic properties[11].
Trustworthiness: The protocol's self-validating nature is ensured by comparing computed properties with known chemical principles and, where available, experimental data for analogous compounds. For instance, calculated bond lengths and angles can be benchmarked against crystallographic data of similar aromatic thioethers and nitrobenzoic acids[12][13].
Protocol 1: DFT-Based Molecular Characterization
-
Geometry Optimization:
-
Construct the 3D structure of 5-Nitro-2-(phenylthio)benzoic acid using a molecular builder.
-
Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase and in a solvent continuum (e.g., water, using the Polarizable Continuum Model - PCM).
-
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Properties Analysis:
-
From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Determine the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) as an indicator of chemical reactivity.
-
Generate a Molecular Electrostatic Potential (MEP) map to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.
-
-
Vibrational Analysis:
-
Analyze the computed vibrational frequencies to predict the infrared (IR) and Raman spectra. These can be compared with experimental spectra for validation.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to investigate charge distribution, atomic hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation[14].
-
Data Presentation: Calculated Molecular Properties
| Property | Gas Phase | Water (PCM) |
| Total Energy (Hartree) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
| EHOMO (eV) | Calculated Value | Calculated Value |
| ELUMO (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
Exploring Bioactivity: Molecular Docking and Dynamics
Building on the understanding of the molecule's intrinsic properties, the next logical step is to investigate its potential interactions with biological targets. Given the known antimicrobial activities of related nitro- and thioether-containing compounds, a relevant target could be an enzyme essential for bacterial survival[5][15]. For the purpose of this guide, we will consider a hypothetical bacterial enzyme target.
Predicting Binding Affinity and Pose: Molecular Docking
Expertise & Experience: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The choice of docking software and scoring function is crucial. AutoDock Vina is a widely used and validated tool that employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.
Trustworthiness: The reliability of a docking protocol is established by performing redocking experiments, where a known co-crystallized ligand is extracted from a protein structure and then docked back into the binding site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked and crystallographic poses, validates the docking parameters.
Protocol 2: Molecular Docking Workflow
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., using Gasteiger charges).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 5-Nitro-2-(phenylthio)benzoic acid.
-
Assign rotatable bonds.
-
-
Docking Simulation:
-
Define the docking grid box to encompass the active site of the target protein.
-
Perform the docking simulation using AutoDock Vina.
-
Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Interaction Analysis:
-
Visualize the best-ranked docking pose in the context of the protein's active site.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, using software like PyMOL or LigPlot+.
-
Data Presentation: Docking Results
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | Calculated Value | e.g., TYR88, LEU12, VAL45 |
| 2 | Calculated Value | e.g., PHE90, ILE15, ALA40 |
| 3 | Calculated Value | e.g., SER89, TRP10, LYS42 |
Assessing Complex Stability and Dynamics: Molecular Dynamics (MD) Simulations
Expertise & Experience: While docking provides a static picture of the protein-ligand interaction, MD simulations offer insights into the dynamic behavior of the complex over time. GROMACS is a powerful and widely used MD simulation package. The choice of force field is critical for accurately modeling the system; for protein-ligand complexes, a combination of a protein force field (e.g., AMBER) and a ligand force field (e.g., GAFF) is appropriate.
Trustworthiness: The stability of the MD simulation is assessed by monitoring parameters such as RMSD, root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) over the simulation trajectory. A stable trajectory, where these parameters reach a plateau, indicates a well-equilibrated system.
Protocol 3: MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Use the best-ranked docked complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Parameterize the ligand using a tool like Antechamber to generate GAFF force field parameters.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Calculate RMSD to assess the stability of the protein and ligand.
-
Calculate RMSF to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of binding affinity.
-
Visualizing the Computational Workflow and Molecular Interactions
To provide a clear overview of the methodologies and their interconnections, the following diagrams are presented using the Graphviz DOT language.
Caption: Overall computational workflow.
Caption: Hypothetical ligand interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico strategy for the characterization of 5-Nitro-2-(phenylthio)benzoic acid. By systematically applying DFT, molecular docking, and MD simulations, researchers can gain deep insights into its physicochemical properties and biological potential. The data generated from these computational experiments can effectively guide the synthesis of novel derivatives with improved activity and selectivity, and can aid in the identification of promising candidates for further preclinical development. The integration of these computational techniques represents a powerful paradigm in modern drug discovery, enabling a more rational and efficient approach to the development of new therapeutic agents.
References
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Chemical-Suppliers. 5-Nitro-2-(phenylthio)benzoic acid | CAS 6345-67-1. [Link]
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Grzesiak, A. L., et al. (2020). On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives. Crystal Growth & Design, 20(9), 5767–5784. [Link]
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Sproge, J., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate. [Link]
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Sproge, J., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]
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Sproge, J., et al. (2023). Experimental and computational study of solid solution formed between substituted nitrobenzoic acids. ResearchGate. [Link]
-
Sproge, J., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate. [Link]
-
Rinkel, D. D., et al. (2018). Structure-property relationships in aromatic thioethers featuring aggregation-induced emission: Solid-state structures and theoretical analysis. ResearchGate. [Link]
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Knapik-Kowalczuk, J., et al. (2023). Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. PMC. [Link]
-
Yadav, S., et al. (2019). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 141(42), 16847–16853. [Link]
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Singh, N., et al. (2018). Synthesis, structural and spectroscopic study of aromatic thioester compounds. ResearchGate. [Link]
-
Yusof, M. S. M., et al. (2012). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal, 16(3), 220-225. [Link]
-
Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry, 29(2), 201-209. [Link]
-
Singh, P., et al. (2020). Aromatic Thiols and Their Derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Pais, J. P., et al. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]
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Wang, C. Y., et al. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-219. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid
Introduction
5-Nitro-2-(phenylthio)benzoic acid is a valuable bifunctional organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its structure, featuring a nitro group, a carboxylic acid, and a thioether linkage, offers multiple points for chemical modification. This makes it a versatile building block for creating complex molecules, including those with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For instance, nitro-containing aromatic compounds are a subject of interest in the development of agents against Mycobacterium tuberculosis.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-bromo-5-nitrobenzoic acid and thiophenol.
Reaction Scheme
The overall transformation is depicted below:
2-bromo-5-nitrobenzoic acid + thiophenol → 5-Nitro-2-(phenylthio)benzoic acid + HBr
Pillar 1: Mechanistic Insight - The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This reaction is feasible because the aromatic ring of 2-bromo-5-nitrobenzoic acid is "activated" by the presence of a strongly electron-withdrawing nitro group (-NO₂).
Causality Behind the Mechanism:
-
Nucleophile Formation: The reaction is initiated by the deprotonation of thiophenol by a base (in this case, potassium carbonate) to form the more nucleophilic thiophenolate anion.
-
Nucleophilic Attack and Formation of Meisenheimer Complex: The thiophenolate anion attacks the carbon atom bonded to the bromine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][5]
-
Stabilization by the Nitro Group: The presence of the nitro group in the para position relative to the site of attack is crucial. It delocalizes the negative charge of the Meisenheimer complex through resonance, significantly stabilizing this intermediate and lowering the activation energy for its formation.[3][4] Without such an electron-withdrawing group, this reaction would not proceed under these conditions.[3]
-
Elimination and Re-aromatization: The complex then collapses, expelling the bromide ion (a good leaving group) and restoring the aromaticity of the ring to yield the final product.
Below is a diagram illustrating the SNAr mechanism.
Caption: The SNAr reaction pathway.
Pillar 2: Experimental Protocol & Data
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials & Equipment
Reagents:
-
2-Bromo-5-nitrobenzoic acid (CAS: 943-14-6)
-
Thiophenol (CAS: 108-98-5)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric Acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate with heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization
-
TLC plates (silica gel 60 F₂₅₄)
Quantitative Data: Reagent Table
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Bromo-5-nitrobenzoic acid | 246.02 | 10.0 | 1.0 | 2.46 g |
| Thiophenol | 110.18 | 11.0 | 1.1 | 1.21 g (1.1 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g |
| Dimethylformamide (DMF) | - | - | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
-
Addition of Nucleophile:
-
Slowly add thiophenol (1.1 mL, 11.0 mmol) to the stirring suspension using a syringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain stirring at this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes with 1% acetic acid). The starting material will have a different Rf value than the product.
-
-
Work-up Procedure:
-
After the reaction is complete (typically 3-5 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Acidify the aqueous mixture by slowly adding 1 M HCl solution while stirring until the pH is approximately 1-2. A precipitate of the crude product should form.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
-
Product Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 30 mL) to remove any remaining DMF and inorganic salts.
-
The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Workflow Visualization
Caption: Experimental workflow for the synthesis.
Pillar 3: Safety & Trustworthiness
Authoritative Safety Information:
A thorough understanding and implementation of safety protocols are critical for the successful and safe execution of this synthesis.
-
2-Bromo-5-nitrobenzoic acid: This compound is known to cause skin and serious eye irritation.[6][7][8] It may also cause respiratory irritation.[7][9] Avoid inhalation of dust and contact with skin and eyes.[6]
-
Thiophenol: Thiophenol is toxic if swallowed, in contact with skin, or if inhaled. It has a very strong, unpleasant odor. It is crucial to handle this reagent exclusively within a well-ventilated fume hood.
-
Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. It is essential to wear appropriate gloves and avoid inhalation of vapors.
Personal Protective Equipment (PPE):
-
Wear a lab coat, splash-proof safety goggles, and nitrile gloves at all times.[6][10]
-
All operations involving thiophenol and DMF must be performed inside a certified chemical fume hood.[6]
Handling and Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
-
Ensure eyewash stations and safety showers are readily accessible.[6]
By adhering to this detailed protocol and the associated safety measures, researchers can reliably and safely synthesize 5-Nitro-2-(phenylthio)benzoic acid for further applications in drug discovery and materials science.
References
- Google Patents.
-
National Center for Biotechnology Information. 5-Bromo-2-(phenylamino)benzoic acid - PMC.[Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.[Link]
- Google Patents.EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
YouTube. Draw the Mechanism for a Nucleophilic Aromatic Substitution Reaction.[Link]
- Google Patents.US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.[Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.[Link]
-
PubChem. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025.[Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution.[Link]
-
Semantic Scholar. A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol.[Link]
-
National Center for Biotechnology Information. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC.[Link]
-
ResearchGate. (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES.[Link]
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- 10. file.medchemexpress.com [file.medchemexpress.com]
The Use of 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB) as a Chloride Channel Blocker: Application Notes and Protocols
Introduction
Chloride channels are integral membrane proteins that facilitate the passive transport of chloride ions across biological membranes. Their diverse physiological roles, including regulation of cell volume, transepithelial transport, and neuronal excitability, make them critical targets in both basic research and drug development. A key pharmacological tool in the study of these channels is 5-Nitro-2-(3-phenylpropylamino)benzoic acid, commonly known as NPPB. While the initial query referenced 5-Nitro-2-(phenylthio)benzoic acid, extensive review of the scientific literature indicates that NPPB is the widely recognized and utilized compound for chloride channel blockade. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NPPB as a chloride channel blocker.
NPPB is a derivative of benzoic acid that has been demonstrated to inhibit a variety of chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and calcium-activated chloride channels (CaCCs). Its broad-spectrum activity, however, necessitates a clear understanding of its mechanism of action and potential off-target effects to ensure robust and reproducible experimental outcomes.
Mechanism of Action
NPPB is generally considered a non-specific blocker of outwardly rectifying chloride channels (ORCC)[1]. The primary mechanism of action of NPPB involves the direct occlusion of the chloride ion permeation pathway. The structural components of NPPB, particularly the nitro group on the benzoate ring, are crucial for its inhibitory activity[2]. Studies on the CFTR channel have shown that NPPB's blocking action is voltage-dependent, with a preference for inhibiting inward currents[2]. It is believed that the NPPB molecule enters the channel pore and physically obstructs the passage of chloride ions.
However, it is imperative for researchers to be aware of NPPB's non-specific effects. At concentrations commonly used to block chloride channels, NPPB has been shown to act as a protonophore, leading to the uncoupling of mitochondria and an increase in the proton permeability of the plasma membrane[3]. This can result in the depletion of cellular ATP, potentially confounding experimental results by affecting cellular energy metabolism and other ATP-dependent processes[3]. Furthermore, NPPB is not entirely selective for chloride channels and has been reported to block other channels, such as intermediate-conductance Ca2+-activated K+ (IKCa) channels[4]. Therefore, appropriate controls are essential to dissect the specific effects of chloride channel blockade from these off-target activities.
Data Presentation: NPPB Inhibitory Concentrations
The inhibitory potency of NPPB varies depending on the specific chloride channel subtype and the experimental conditions. The following table summarizes reported IC50 values for NPPB against various channels.
| Channel Type | Cell/Tissue Type | IC50 Value | Reference |
| Outwardly Rectifying Chloride Channel (ORCC) | mIMCD-3 cells | ~50 µM | [5] |
| Volume-activated Cl- current | GL-15 cells | 44 µM | [6] |
| Intracellular Chloride Channels | Rat heart mitochondria/lysosomes | 42 µM | [3][7] |
| CFTR | T84 cells (Cl- uptake) | 414 µM | |
| Intermediate-conductance Ca2+-activated K+ (IKCa) channel | HL-60 cells | 39 µM | [6] |
| Intermediate-conductance Ca2+-activated K+ (IKCa) channel | GL-15 cells | 125 µM | [6] |
Experimental Protocols
Preparation of NPPB Stock Solutions
Due to its poor solubility in water, NPPB should be dissolved in an organic solvent to prepare a concentrated stock solution.
Materials:
-
5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of NPPB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10-100 mM. For example, to make a 10 mM stock solution, dissolve 3.0 mg of NPPB (MW: 300.31 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the NPPB is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
When preparing working solutions, dilute the stock solution in the appropriate aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration in the experimental medium is low (typically ≤ 0.1%) to minimize solvent effects on the cells.
Caption: Workflow for preparing NPPB stock and working solutions.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of NPPB to block chloride currents in cultured cells using the whole-cell patch-clamp technique.
Materials:
-
Cultured cells expressing the chloride channel of interest
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, pH adjusted to 7.2 with CsOH)
-
NPPB working solution (prepared from stock)
Protocol:
-
Prepare the extracellular and intracellular solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the extracellular solution.
-
Fill a patch pipette with the intracellular solution and mount it on the pipette holder.
-
Approach a cell with the pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV).
-
Apply a voltage protocol to elicit chloride currents. A typical protocol involves stepping the membrane potential from the holding potential to a range of test potentials (e.g., -100 mV to +100 mV in 20 mV increments).
-
Record baseline chloride currents.
-
Apply the NPPB working solution to the cell by adding it to the perfusion system.
-
Record the chloride currents in the presence of NPPB. A concentration-response curve can be generated by applying increasing concentrations of NPPB.
-
Wash out the NPPB by perfusing with the control extracellular solution to assess the reversibility of the block.
-
Analyze the data by measuring the current amplitude at each voltage step before, during, and after NPPB application. Calculate the percentage of inhibition at each concentration to determine the IC50 value.
Caption: Experimental workflow for patch-clamp analysis of NPPB.
Protocol 2: Fluorescence-Based Chloride Efflux Assay using MQAE
This protocol utilizes the chloride-sensitive fluorescent dye N-(6-Methoxyquinolyl) acetoethyl ester (MQAE) to measure chloride channel activity in a cell population. The fluorescence of MQAE is quenched by chloride ions; thus, an increase in fluorescence indicates chloride efflux.
Materials:
-
Cultured cells grown in a 96-well black-walled, clear-bottom plate
-
N-(6-Methoxyquinolyl) acetoethyl ester (MQAE)
-
Chloride-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Chloride-free buffer (e.g., replace NaCl and KCl with their nitrate salts, NaNO3 and KNO3)
-
Channel activators (e.g., forskolin for CFTR, ionomycin for CaCCs)
-
NPPB working solutions
-
Fluorescence plate reader (excitation ~350 nm, emission ~460 nm)
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load the cells with MQAE by incubating them in a chloride-containing buffer with 5-10 mM MQAE for 2-4 hours at 37°C.
-
Wash the cells three times with chloride-containing buffer to remove extracellular MQAE.
-
Pre-incubate the cells with various concentrations of NPPB or vehicle control in chloride-containing buffer for 15-30 minutes.
-
Measure the baseline fluorescence (F0) in the plate reader.
-
Stimulate chloride efflux by replacing the chloride-containing buffer with a chloride-free buffer containing the desired channel activator (e.g., forskolin) and the corresponding concentration of NPPB or vehicle.
-
Immediately begin recording the fluorescence intensity (F) over time for 5-15 minutes.
-
Analyze the data by calculating the rate of chloride efflux. This can be determined from the initial slope of the fluorescence increase over time. The inhibitory effect of NPPB is calculated by comparing the efflux rates in the presence and absence of the blocker.
Caption: Workflow for MQAE fluorescence-based chloride efflux assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak chloride current (Patch-Clamp) | Low channel expression. | Use a cell line with known high expression or transfect cells with the channel of interest. |
| Incorrect intracellular/extracellular solutions. | Verify the composition and pH of all solutions. Ensure appropriate ion gradients. | |
| High background fluorescence (MQAE Assay) | Incomplete removal of extracellular MQAE. | Increase the number of washing steps after loading. |
| Cell death or membrane damage. | Handle cells gently and ensure they are healthy before starting the assay. | |
| Inconsistent results with NPPB | NPPB precipitation in aqueous buffer. | Ensure the final DMSO concentration is low and the working solution is freshly prepared. |
| Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration. Include appropriate controls to assess mitochondrial function and other potential off-target effects. | |
| NPPB degradation. | Store stock solutions properly and protect from light. Prepare working solutions fresh for each experiment. |
Conclusion
5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is a valuable pharmacological tool for the investigation of chloride channels. Its efficacy as a blocker, however, must be considered in the context of its known non-specific effects. By employing carefully designed experiments with appropriate controls, as outlined in the protocols above, researchers can effectively utilize NPPB to elucidate the physiological and pathophysiological roles of chloride channels. The detailed methodologies provided herein serve as a starting point for the application of NPPB in both electrophysiological and fluorescence-based assays, enabling a deeper understanding of chloride channel function in various biological systems.
References
-
Lukacs GL, Nanda A, Rotstein OD, Grinstein S. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Lett. 1991;288(1-2):17-20. [Link]
-
Sperandio S, Becq F. NPPB block of the intermediate-conductance Ca2+-activated K+ channel. Br J Pharmacol. 2000;131(6):1099-1108. [Link]
-
Ondrias K, Krizanova O, Hrabarova E, Stankovicova T. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels. Gen Physiol Biophys. 2000;19(3):311-324. [Link]
-
Schultz BD, Venglarik CJ, Bridges RJ, Frizzell RA. A microplate assay measuring chloride ion channel activity. Anal Biochem. 1996;241(2):176-183. [Link]
-
McCarty NA, McDonough S, Cohen BN, Riordan JR, Davidson N, Lester HA. Structural and ionic determinants of 5-nitro-2-(3-phenylpropylamino)-benzoic acid block of the CFTR chloride channel. J Gen Physiol. 1993;102(1):1-23. [Link]
-
Keeling DJ, Taylor L, Smith PL. Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line. Biochim Biophys Acta. 1991;1115(1):42-48. [Link]
-
Verkman AS, Galietta LJ. Chloride channels as drug targets. Nat Rev Drug Discov. 2009;8(2):153-171. [Link]
-
Sforca M, Zuccato E, Sancisi A, El-Assawy N, Fucile S, Grassi F. NPPB block of the intermediate-conductance Ca2+-activated K+ channel. Pflugers Arch. 2004;448(3):271-281. [Link]
-
Greenwood IA, Helliwell RM, Large WA. Modification of gating of an airway epithelial chloride channel by 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). Br J Pharmacol. 1995;116(6):2639-2646. [Link]
-
Meyer K, Korbmacher C. Characterization of whole cell chloride conductances in a mouse inner medullary collecting duct cell line mIMCD-3. J Membr Biol. 1996;150(2):177-189. [Link]
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- 2. A microplate assay measuring chloride ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of whole cell chloride conductances in a mouse inner medullary collecting duct cell line mIMCD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPPB block of the intermediate-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Nitro-2-(phenylthio)benzoic Acid: A Scaffolding Perspective for Medicinal Chemistry Exploration
An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-Nitro-2-(phenylthio)benzoic acid in medicinal chemistry. While this compound is primarily documented as a synthetic intermediate, its distinct chemical features—a nitroaromatic system, a thioether linkage, and a benzoic acid scaffold—present a compelling case for its exploration as a novel therapeutic agent. This note moves beyond a simple recitation of properties, offering a prospective analysis grounded in the established roles of its constituent pharmacophores. We will deconstruct the molecule's structure to hypothesize potential mechanisms of action and provide detailed, actionable protocols for investigating its efficacy in two key therapeutic areas: oncology and infectious diseases.
Structural and Physicochemical Analysis
5-Nitro-2-(phenylthio)benzoic acid is a derivative of thiosalicylic acid. Its structure is characterized by three key functional groups that are of significant interest in medicinal chemistry.
-
Benzoic Acid Moiety: This group provides a carboxylic acid function, which is ionizable at physiological pH. This allows for potential ionic interactions with biological targets, such as the basic residues (e.g., Arginine, Lysine) in an enzyme's active site. It also serves as a common scaffold in numerous approved drugs, including Aspirin and other NSAIDs.
-
Nitro Group (-NO₂): Positioned para to the thioether, this strong electron-withdrawing group significantly influences the molecule's electronic properties. In medicinal chemistry, nitroaromatic compounds are renowned for their role as bioactivatable prodrugs, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors and certain microbial infections.
-
Phenylthioether Moiety (-S-Ph): The thioether linkage provides a flexible, lipophilic component that can engage in hydrophobic and van der Waals interactions within protein binding pockets. The sulfur atom itself can act as a hydrogen bond acceptor and is susceptible to metabolic oxidation, which can be a factor in both drug metabolism and potential mechanisms of action.
Below is a diagram illustrating the key functional regions of the molecule.
Caption: Key pharmacophoric features of 5-Nitro-2-(phenylthio)benzoic acid.
Hypothesized Applications & Mechanistic Rationale
Based on its structural components, we propose two primary avenues for investigation.
Application I: Hypoxia-Activated Anticancer Prodrug
The presence of the nitro group is a strong indicator of potential utility as a hypoxia-activated prodrug. Solid tumors often contain regions of severe hypoxia, where oxygen levels are significantly lower than in healthy tissues. This unique microenvironment can be exploited by drugs that are selectively activated under such conditions.
Proposed Mechanism: In hypoxic conditions, endogenous nitroreductase enzymes (e.g., NADPH:cytochrome P450 reductase) can reduce the nitro group of 5-Nitro-2-(phenylthio)benzoic acid. This one-electron reduction process can lead to the formation of a nitroso intermediate, followed by further reduction to hydroxylamine and amine derivatives. These reduced metabolites are often highly reactive cytotoxic species that can induce cellular damage through DNA alkylation, protein modification, or the generation of reactive oxygen species, leading to targeted cell death specifically in the tumor microenvironment.
The following diagram illustrates this proposed bioactivation pathway.
Caption: Proposed bio-reductive activation pathway in a hypoxic tumor environment.
Application II: Antimicrobial Agent
The same principle of reductive activation is a cornerstone of several antimicrobial drugs, such as metronidazole and benznidazole. Anaerobic bacteria and certain protozoa (e.g., Giardia lamblia, Trichomonas vaginalis) possess highly efficient nitroreductase systems that can activate nitroaromatic compounds, leading to the generation of toxic metabolites that disrupt essential cellular functions. The lipophilic nature of the phenylthio- moiety could enhance cell wall penetration, potentially increasing its efficacy.
Experimental Protocols
The following protocols are designed to empirically test the hypotheses outlined above.
Protocol: Assessing Hypoxia-Selective Cytotoxicity
Objective: To determine if 5-Nitro-2-(phenylthio)benzoic acid exhibits greater cytotoxicity towards cancer cells under hypoxic conditions compared to normal oxygen (normoxic) conditions.
Materials:
-
Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma, A549 lung carcinoma)
-
Normal human cell line (e.g., MRC-5 lung fibroblasts) for counter-screening
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
5-Nitro-2-(phenylthio)benzoic acid (stock solution in DMSO)
-
Hypoxia chamber (e.g., Invivo2, Baker Ruskinn) with gas mixture (1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a standard incubator.
-
Compound Preparation: Prepare a serial dilution of 5-Nitro-2-(phenylthio)benzoic acid in complete medium. A typical concentration range would be 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Dosing and Incubation:
-
Normoxic Plate: Remove the medium from the cells and add the compound dilutions. Return the plate to the standard incubator.
-
Hypoxic Plate: Perform the same media change and compound addition, but immediately place the plate inside the pre-equilibrated hypoxia chamber.
-
-
Incubation Period: Incubate both plates for 48-72 hours.
-
Viability Assessment: After incubation, remove plates from their respective environments. Allow the hypoxic plate to equilibrate to normoxia for 30 minutes. Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control for each condition (normoxic and hypoxic).
-
Plot cell viability (%) versus log[concentration] and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each condition.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC₅₀ (normoxic) / IC₅₀ (hypoxic).
-
Data Interpretation:
| HCR Value | Interpretation |
| ~1 | No selective toxicity under hypoxia. |
| 2 - 10 | Moderate hypoxia selectivity. |
| > 10 | Strong candidate for a hypoxia-activated prodrug. Further investigation warranted. |
The workflow for this protocol is visualized below.
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
Protocol: In Vitro Nitroreductase Activity Assay
Objective: To confirm that 5-Nitro-2-(phenylthio)benzoic acid is a substrate for nitroreductase enzymes.
Materials:
-
Recombinant human nitroreductase (e.g., NQO1/NQO2)
-
NAD(P)H
-
5-Nitro-2-(phenylthio)benzoic acid
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: In a UV-transparent cuvette, prepare a reaction mixture containing reaction buffer, a fixed concentration of NAD(P)H (e.g., 100 µM), and the nitroreductase enzyme.
-
Baseline Reading: Monitor the absorbance of NAD(P)H at 340 nm to establish a baseline rate of consumption.
-
Initiate Reaction: Add a specific concentration of 5-Nitro-2-(phenylthio)benzoic acid to the cuvette to initiate the reaction.
-
Monitor Reaction: Continuously monitor the decrease in absorbance at 340 nm over time. The consumption of NAD(P)H is indicative of the enzyme-catalyzed reduction of the substrate.
-
Control: Run a parallel reaction without the enzyme to ensure that the observed NAD(P)H consumption is enzyme-dependent.
Data Interpretation: A significant increase in the rate of NAD(P)H consumption upon the addition of 5-Nitro-2-(phenylthio)benzoic acid confirms that it acts as a substrate for the nitroreductase. This provides direct mechanistic evidence supporting the hypoxia-activation hypothesis.
Summary and Future Directions
5-Nitro-2-(phenylthio)benzoic acid presents a compelling, albeit underexplored, scaffold for medicinal chemistry. Its constituent moieties suggest a strong potential for development as a bioreductively activated prodrug. The protocols detailed in this note provide a clear, logical, and actionable framework for initiating the investigation of this compound's therapeutic potential. Positive results from these initial screens, particularly a high Hypoxic Cytotoxicity Ratio, would justify advancing the compound to more complex studies, including mechanism of action deconvolution, pharmacokinetic analysis, and in vivo efficacy studies in xenograft tumor models.
References
-
Title: Nitroreductase-activated prodrugs: a new frontier in cancer therapy. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Hypoxia-activated prodrugs: a new approach to cancer therapy. Source: The Lancet Oncology URL: [Link]
-
Title: The Hypoxic Tuomour Microenvironment: A Driving Force for Malignancy, Invasion and Metastasis. Source: Nature Reviews Cancer URL: [Link]
-
Title: Nitroaromatic Drugs: A New Class of Antimicrobial Agents. Source: Current Drug Targets URL: [Link]
Application Notes and Protocols: A Framework for Evaluating Novel Inhibitors of Bacterial c-di-GMP Signaling
Introduction: Targeting the Bacterial Second Messenger c-di-GMP
Bis-(3’-5’)-cyclic dimeric guanosine monophosphate (c-di-GMP) has emerged as a critical second messenger in a vast array of bacteria, acting as a central regulator of the transition between motile, planktonic lifestyles and sessile, community-based living in biofilms.[1][2] High intracellular concentrations of c-di-GMP are generally associated with increased production of biofilm matrix components, such as exopolysaccharides and adhesins, and the repression of flagellar motility.[1] Conversely, low levels of c-di-GMP promote motility and can lead to the dispersal of established biofilms.[1]
The synthesis and degradation of c-di-GMP are tightly controlled by two classes of enzymes: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[3][4] Given the absence of this signaling system in eukaryotes and its pivotal role in bacterial behaviors linked to chronic infections and antibiotic resistance, the c-di-GMP pathway represents a promising target for the development of novel anti-infective therapeutics.[5]
These application notes provide a comprehensive framework for researchers and drug development professionals to screen and characterize novel compounds that may inhibit c-di-GMP signaling. We will use 5-Nitro-2-(phenylthio)benzoic acid (CAS No. 6345-67-1) as a representative test compound to illustrate the experimental workflows. While derivatives of phenylthiobenzoic acid and nitrobenzoic acid have been explored for various biological activities, including enzyme inhibition and antimicrobial effects, the specific activity of this compound against the c-di-GMP pathway provides a valuable case for methodological demonstration.[1][6][7]
The protocols detailed herein will guide the user through the essential steps of compound preparation and a suite of cell-based assays designed to probe the impact of a test compound on key c-di-GMP-regulated phenotypes: biofilm formation and swimming motility.
Section 1: Compound Preparation and Handling
The accurate and reproducible preparation of the test compound is fundamental to any cell-based assay. The following protocol outlines the preparation of a stock solution of 5-Nitro-2-(phenylthio)benzoic acid.
Physicochemical Properties of 5-Nitro-2-(phenylthio)benzoic acid
| Property | Value | Source |
| CAS Number | 6345-67-1 | [8] |
| Molecular Formula | C₁₃H₉NO₄S | N/A |
| Molecular Weight | 275.28 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Protocol for Stock Solution Preparation
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for use in cell-based assays. It is crucial to prepare a high-concentration stock solution that can be diluted to working concentrations, ensuring the final DMSO concentration in the assay medium is low enough to not affect bacterial physiology (typically ≤1%).
Materials:
-
5-Nitro-2-(phenylthio)benzoic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of 5-Nitro-2-(phenylthio)benzoic acid powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 2.75 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder in a sterile microcentrifuge tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolving less soluble compounds. Visually inspect the solution to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C, protected from light.
Section 2: The c-di-GMP Signaling Pathway
Understanding the target pathway is essential for interpreting experimental results. The diagram below illustrates the central role of DGCs and PDEs in controlling intracellular c-di-GMP levels and the subsequent impact on bacterial lifestyle choices. A potential inhibitor, such as our test compound, could theoretically act by inhibiting a DGC or activating a PDE, leading to a decrease in c-di-GMP levels and a shift towards a motile, non-biofilm phenotype.
Caption: The c-di-GMP signaling pathway and potential points of inhibition.
Section 3: Cell-Based Assay Protocols
The following protocols are designed to assess the impact of 5-Nitro-2-(phenylthio)benzoic acid on c-di-GMP-regulated phenotypes. Pseudomonas aeruginosa is a commonly used model organism for these studies due to its well-characterized c-di-GMP signaling network.
Biofilm Formation Assay (Crystal Violet Staining)
Rationale: This high-throughput assay quantifies the ability of bacteria to form a biofilm on a solid surface, a process positively regulated by c-di-GMP. A reduction in biofilm formation in the presence of the test compound suggests a potential decrease in intracellular c-di-GMP levels. The protocol is adapted from established methods.[1][2][6]
Materials:
-
Overnight culture of P. aeruginosa (e.g., PAO1 or PA14 strain)
-
Appropriate growth medium (e.g., LB or M63 minimal medium)
-
Sterile 96-well flat-bottom microtiter plates
-
5-Nitro-2-(phenylthio)benzoic acid stock solution (10 mM in DMSO)
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Acetic acid in water
-
Plate reader (absorbance at 550 nm)
-
Multichannel pipette
Experimental Workflow Diagram:
Caption: Workflow for the microtiter plate biofilm formation assay.
Procedure:
-
Culture Preparation: Grow an overnight culture of P. aeruginosa in a suitable rich medium (e.g., LB) at 37°C with shaking.
-
Dilution: Dilute the overnight culture 1:100 into fresh biofilm assay medium.[2]
-
Plating: Aliquot 100 µL of the diluted culture into the wells of a 96-well microtiter plate.[2] Include wells with sterile medium only as blanks.
-
Compound Addition: Prepare serial dilutions of the 5-Nitro-2-(phenylthio)benzoic acid stock solution in the assay medium. Add a small volume (e.g., 1-10 µL) of these dilutions to the appropriate wells to achieve the desired final concentrations.[1] Add the same volume of DMSO to control wells.
-
Incubation: Cover the plate and incubate for 24-48 hours at 37°C under static conditions.[1] To minimize evaporation, place the plate in a humidified container.
-
Washing: After incubation, discard the planktonic cells by inverting the plate and gently shaking out the liquid.[6] Wash the wells gently twice with 200 µL of sterile water to remove remaining planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][6]
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water 3-4 times until the wash water is clear.[2]
-
Solubilization: Invert the plate on a paper towel to dry. Once dry, add 125 µL of 30% acetic acid to each well to solubilize the biofilm-bound CV stain.[2]
-
Quantification: Transfer the solubilized CV to a new flat-bottom plate and measure the absorbance at 550 nm using a plate reader. The absorbance is directly proportional to the amount of biofilm formed.
Swimming Motility Assay
Rationale: Swimming motility is a flagellar-dependent movement through a liquid or semi-solid environment, a phenotype that is typically repressed by high levels of c-di-GMP. An increase in the diameter of the swimming zone in the presence of the test compound can indicate a reduction in c-di-GMP.
Materials:
-
Overnight culture of P. aeruginosa
-
Swimming motility agar plates (e.g., Tryptone broth with 0.3% agar)
-
5-Nitro-2-(phenylthio)benzoic acid stock solution (10 mM in DMSO)
-
Sterile toothpicks or pipette tips
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Prepare swimming motility agar plates containing a range of concentrations of 5-Nitro-2-(phenylthio)benzoic acid. Also, prepare control plates containing an equivalent concentration of DMSO. Allow the plates to solidify and dry at room temperature.
-
Inoculation: Grow a culture of P. aeruginosa overnight in LB broth.[4] Using a sterile toothpick or pipette tip, gently touch a colony from a fresh plate or a sample from the liquid culture.[4]
-
Stabbing: Carefully stab the toothpick into the center of the swimming agar, about halfway through the depth of the agar.[4] Be careful not to touch the bottom of the plate.
-
Incubation: Incubate the plates upright at 37°C for 16-24 hours.[4]
-
Analysis: After incubation, observe the zone of migration from the point of inoculation. An increase in the diameter of the swimming zone in the presence of the compound compared to the DMSO control suggests an enhancement of motility. The diameter of the swarm can be measured for quantitative analysis.
c-di-GMP-Responsive Reporter Gene Assay (Conceptual Framework)
Rationale: For a more direct measure of intracellular c-di-GMP levels, a reporter gene assay can be employed. This involves using a bacterial strain engineered with a reporter gene (e.g., gfp or lux) under the control of a c-di-GMP-responsive promoter, such as the cdrA promoter.[3] A decrease in the reporter signal (fluorescence or luminescence) in the presence of the test compound would strongly indicate a reduction in intracellular c-di-GMP.
General Protocol Outline:
-
Strain and Culture: Utilize a reporter strain (e.g., P. aeruginosa ΔwspFΔpelΔpsl/pCdrA-gfp).[3] Grow an overnight culture.
-
Assay Setup: In a microtiter plate, dilute the culture in fresh medium and add serial dilutions of 5-Nitro-2-(phenylthio)benzoic acid and DMSO controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C with shaking).
-
Measurement: At specified time points, measure both cell density (OD₆₀₀) and the reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP) using a plate reader.
-
Data Analysis: Normalize the reporter signal to cell density to account for any growth-inhibitory effects of the compound. A dose-dependent decrease in the normalized reporter signal suggests interference with c-di-GMP signaling.
Section 4: Data Interpretation and Further Steps
A successful screening campaign will yield compounds that consistently modulate c-di-GMP-regulated phenotypes.
| Assay | Expected Outcome for c-di-GMP Inhibitor | Interpretation |
| Biofilm Formation | Decreased absorbance (A₅₅₀) | Reduced biofilm suggests a shift to a planktonic state. |
| Swimming Motility | Increased diameter of migration | Enhanced motility is consistent with lower c-di-GMP levels. |
| Reporter Gene Assay | Decreased normalized reporter signal | Direct evidence of reduced activity of a c-di-GMP-responsive promoter. |
Compounds that show activity in these primary cell-based assays, like our example 5-Nitro-2-(phenylthio)benzoic acid, should be further investigated. Subsequent steps would include:
-
Determining the IC₅₀: Calculating the concentration of the compound that inhibits the phenotypic response by 50%.
-
Toxicity Assays: Assessing the compound's toxicity against bacterial and eukaryotic cells to ensure the observed effects are not due to general cytotoxicity.
-
Mechanism of Action Studies: Performing in vitro enzymatic assays with purified DGCs and PDEs to determine if the compound directly inhibits c-di-GMP synthesis or stimulates its degradation.
-
Direct Quantification: Using techniques like LC-MS/MS to directly measure intracellular c-di-GMP levels in bacteria treated with the compound.
By following this structured approach, researchers can effectively screen and validate novel inhibitors of the c-di-GMP signaling pathway, paving the way for the development of new strategies to combat bacterial infections.
References
-
News-Medical.Net. (2019, February 26). C-di-GMP Signaling in Bacteria. Available at: [Link]
-
Rybtke, M., et al. (2021). Identification of small molecules that interfere with c-di-GMP signaling and induce dispersal of Pseudomonas aeruginosa biofilms. Communications Biology. Available at: [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]
-
De, N., et al. (2017). Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa. In: Filloux, A., Ramos, J. (eds) Pseudomonas. Methods in Molecular Biology, vol 1657. Humana Press, New York, NY. Available at: [Link]
-
Jenal, U., & Malone, J. (2006). Mechanisms of Cyclic-di-GMP Signaling in Bacteria. Annual Review of Genetics. Available at: [Link]
-
JoVE. (2010, July 1). Microtiter Dish Biofilm Formation Assay. Available at: [Link]
-
Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme. Scientific Reports. Available at: [Link]
-
Szychowski, J., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Scientific Reports. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Bacterial degradation of m-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-Nitro-2-(phenylthio)benzoic Acid in Drug Discovery
Introduction: Strategic Derivatization of a Privileged Scaffold
5-Nitro-2-(phenylthio)benzoic acid represents a versatile scaffold for drug discovery, integrating several key pharmacophoric features. The nitroaromatic group, a known entity in medicinal chemistry, can participate in crucial bioreductive activation pathways and offers a handle for further chemical modification.[1][2] The diaryl thioether linkage provides a specific three-dimensional orientation of the phenyl rings, a common motif in biologically active molecules. Finally, the carboxylic acid functionality serves as a prime site for derivatization, allowing for the modulation of physicochemical properties and the introduction of diverse interacting moieties.
These application notes provide a comprehensive guide to the strategic derivatization of 5-Nitro-2-(phenylthio)benzoic acid. The protocols herein are designed to be robust and reproducible, offering researchers a clear pathway to generate compound libraries for screening and lead optimization. We will explore derivatization at the carboxylic acid and nitro group, and subsequent modifications of the resulting aniline.
Core Derivatization Strategies
The derivatization of 5-Nitro-2-(phenylthio)benzoic acid can be systematically approached by targeting its three principal functional groups: the carboxylic acid, the nitro group, and the aromatic rings. A logical workflow involves initial modifications of the carboxylic acid, followed by transformation of the nitro group, which then opens up avenues for further diversification through reactions on the resulting aniline.
Sources
Application Notes and Protocols: 5-Nitro-2-(phenylthio)benzoic Acid as a Key Intermediate in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 5-Nitro-2-(phenylthio)benzoic Acid
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired electronic and steric properties. 5-Nitro-2-(phenylthio)benzoic acid is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.
This technical guide provides an in-depth exploration of 5-Nitro-2-(phenylthio)benzoic acid, from its synthesis to its application as a precursor for high-value chemical entities. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering detailed, field-proven protocols for its preparation and use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this important building block.
Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for 5-Nitro-2-(phenylthio)benzoic acid is not broadly published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₉NO₄S |
| Molecular Weight | 275.28 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and hot ethanol |
| CAS Number | 6345-67-1[1][2] |
Spectroscopic Analysis (Predicted):
The characterization of 5-Nitro-2-(phenylthio)benzoic acid would rely on standard spectroscopic techniques. Below are the expected spectral features based on the analysis of related compounds.[3][4][5][6]
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nature of the nitro and carboxylic acid groups. The protons on the phenylthio ring will appear in a more upfield region. A broad singlet corresponding to the carboxylic acid proton would be observed far downfield (typically >10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct aromatic rings and the carboxylic acid carbonyl. The carbon attached to the nitro group and the carbonyl carbon of the carboxylic acid will be significantly deshielded. The ipso-carbons attached to the sulfur atom will also have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 275. Key fragmentation patterns would include the loss of COOH (m/z 230) and potentially cleavage of the C-S bond.[7][8]
Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid: A Mechanistic Approach
The most logical and efficient synthesis of 5-Nitro-2-(phenylthio)benzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro group.
Core Concept: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile.[9][10][11][12] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11]
The presence of a strong electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to the leaving group is crucial. This substituent delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[10][12] In the case of our target molecule, the starting material, 2-chloro-5-nitrobenzoic acid, is perfectly primed for this reaction. The nitro group is para to the chlorine atom, providing the necessary activation for nucleophilic attack by the thiophenoxide ion.
Caption: The SNAr mechanism for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid.
Protocol 1: Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid
This protocol is based on well-established SNAr chemistry for the reaction of activated aryl halides with thiolates.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.0 equivalent) in anhydrous DMF. To this solution, add potassium carbonate (1.5 equivalents) or another suitable base like sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium or sodium thiophenoxide.
-
Nucleophilic Substitution: To the freshly prepared thiophenoxide solution, add 2-chloro-5-nitrobenzoic acid (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product, 5-Nitro-2-(phenylthio)benzoic acid, will precipitate out of the solution.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 5-Nitro-2-(phenylthio)benzoic acid.
Safety Precautions:
-
Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
DMF and DMSO are skin-penetrating solvents. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted under an inert atmosphere to prevent the oxidation of the thiophenoxide.
Applications in the Synthesis of Heterocyclic Scaffolds
The true value of 5-Nitro-2-(phenylthio)benzoic acid lies in its utility as a precursor to complex heterocyclic systems. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then participate in a variety of cyclization reactions.
Application 1: Synthesis of Nitrophenothiazine Derivatives
Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[13] 5-Nitro-2-(phenylthio)benzoic acid is a potential precursor for the synthesis of nitrophenothiazine carboxylic acids. The synthesis would likely proceed through a reduction of the nitro group followed by an intramolecular cyclization.
Caption: Proposed synthetic pathway to nitrophenothiazine derivatives.
Protocol 2: Proposed Synthesis of 7-Nitro-10H-phenothiazine-4-carboxylic Acid
This protocol is a representative procedure based on established methods for phenothiazine synthesis.
Part A: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, suspend 5-Nitro-2-(phenylthio)benzoic acid (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. The resulting tin salts will precipitate.
-
Filtration and Extraction: Filter the mixture through a pad of celite. Extract the filtrate with ethyl acetate.
-
Drying and Concentration: Dry the organic layer and concentrate it under reduced pressure to obtain crude 5-Amino-2-(phenylthio)benzoic acid, which can be used in the next step without further purification.
Part B: Intramolecular Cyclization
-
Reaction Setup: Place the crude 5-Amino-2-(phenylthio)benzoic acid in a flask and add polyphosphoric acid (PPA).
-
Reaction: Heat the mixture with stirring to 120-140 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Precipitation and Filtration: The phenothiazine product will precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Application 2: Synthesis of Nitrated Thioxanthone Derivatives
Thioxanthones are another class of sulfur-containing heterocycles with interesting biological and photophysical properties.[14] Intramolecular Friedel-Crafts-type cyclization of 5-Nitro-2-(phenylthio)benzoic acid could provide access to nitrated thioxanthones.
Caption: Proposed pathway for the synthesis of nitrated thioxanthones.
Protocol 3: Proposed Synthesis of a Nitrated Thioxanthone
This protocol outlines a general procedure for the cyclization of diaryl thioethers.
-
Reaction Setup: In a round-bottom flask, dissolve 5-Nitro-2-(phenylthio)benzoic acid (1.0 equivalent) in a suitable solvent.
-
Addition of Cyclizing Agent: Add a strong acid catalyst such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA).
-
Reaction: Heat the reaction mixture to 100-120 °C for several hours, monitoring by TLC.
-
Work-up: Cool the reaction and quench it by pouring it onto ice.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing, Drying, and Concentration: Wash the organic layer with a sodium bicarbonate solution and brine, dry it, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired nitrated thioxanthone.
Conclusion
5-Nitro-2-(phenylthio)benzoic acid is a synthetically valuable intermediate that provides access to a range of complex heterocyclic molecules. Its preparation via a robust SNAr reaction makes it readily accessible. The strategic placement of the nitro, carboxylic acid, and phenylthio groups allows for a variety of subsequent transformations, most notably the synthesis of nitrophenothiazines and nitrated thioxanthones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in their synthetic endeavors.
References
- Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.
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Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 17, 2026, from [Link]
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved January 17, 2026, from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 17, 2026, from [Link]
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- Behera, G. B., et al. (1974). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxide. Journal of the Indian Chemical Society, 51(1), 1-4.
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Human Metabolome Database. (2021). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved January 17, 2026, from [Link]
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Application Note: A Researcher's Guide to Investigating Ion Channel Modulation by 5-Nitro-2-(phenylthio)benzoic acid (NPTB)
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals investigating the modulatory effects of 5-Nitro-2-(phenylthio)benzoic acid (NPTB) on ion channels. NPTB is a widely recognized inhibitor of specific chloride channels, and understanding its interaction with these targets is crucial for various fields, including cystic fibrosis research and cancer biology. This document offers in-depth, field-proven protocols for both electrophysiological and fluorescence-based assays, emphasizing the rationale behind experimental choices to ensure robust and reproducible data. We present a self-validating system through the inclusion of critical controls and troubleshooting insights. All methodologies are grounded in authoritative scientific literature to uphold the highest standards of technical accuracy and integrity.
Scientific Background & Mechanism of Action
5-Nitro-2-(phenylthio)benzoic acid, often referred to in literature by the acronym NPPB for the related compound 5-nitro-2-(3-phenylpropylamino)benzoic acid, belongs to the arylaminobenzoate class of compounds. These molecules are known to interact directly with and block the pores of certain ion channels.[1][2]
Primary Targets: The primary targets of NPTB and related compounds are chloride (Cl⁻) channels. Notable examples include:
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): NPTB is a known blocker of CFTR, an ATP-gated anion channel whose dysfunction is the cause of cystic fibrosis.[1][3] Inhibitors like NPTB are valuable tools for studying CFTR function and for developing potential therapies for diseases involving CFTR hyperactivation, such as secretory diarrhea.[3][4]
-
Anoctamin-1 (ANO1 or TMEM16A): This calcium-activated chloride channel (CaCC) is involved in numerous physiological processes, including smooth muscle contraction and epithelial secretion.[5][6] NPTB has been used as an inhibitor to probe the function of ANO1 in various contexts, from hypertension to cancer.[7][8]
Mechanism of Inhibition: The primary mechanism of action for arylaminobenzoates like NPTB is open-channel block .[2][4] This means the inhibitor enters and physically occludes the ion channel pore, preventing the passage of chloride ions.[9] The binding site is often located within the transmembrane domain of the channel protein.[2] It is important to note that the affinity and kinetics of this block can be voltage-dependent, a factor that must be considered during electrophysiological experiments.[10]
Important Caveats: While NPTB is a potent tool, it is not perfectly specific. At concentrations commonly used to block chloride channels, it has been shown to have off-target effects, such as acting as a protonophore that can uncouple mitochondria and alter cellular ATP levels.[11] Therefore, attributing an observed physiological effect solely to the inhibition of a specific chloride channel requires careful experimental design, including the use of multiple, structurally distinct inhibitors and genetic knockdown/knockout controls where possible.
Pre-Experimental Considerations
Successful and reproducible experiments begin with careful preparation.
NPTB Solubility and Stock Solution Preparation
NPTB is a hydrophobic molecule. Proper solubilization is critical to avoid precipitation in aqueous experimental buffers.
Solvent Selection: The recommended solvent for NPTB is Dimethyl Sulfoxide (DMSO) .
Protocol for 100 mM Stock Solution:
-
Weigh the required amount of NPTB powder. (Molecular Weight: ~289.27 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[12]
-
Store aliquots at -20°C or -80°C for long-term stability.[12]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | NPTB has poor aqueous solubility; DMSO is an effective organic solvent. |
| Stock Concentration | 10-100 mM | Provides a concentrated stock for accurate serial dilutions into aqueous buffers. |
| Storage | -20°C or -80°C in small aliquots | Prevents degradation and minimizes damage from repeated freeze-thaw cycles.[12] |
| Final DMSO % | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can have independent effects on cell health and ion channel function. |
Scientist's Note: Always prepare a vehicle control experiment using the final concentration of DMSO that is present in your NPTB-containing solutions. This is essential to confirm that any observed effects are due to the compound and not the solvent.[12]
Cell Line and Model System Selection
The choice of cellular model is paramount and depends entirely on the research question.
-
For studying CFTR: Use cell lines with stable, high-level expression of wild-type or mutant CFTR. Commonly used models include Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the CFTR gene.[13]
-
For studying TMEM16A/ANO1: Use cell lines endogenously expressing TMEM16A (e.g., certain pancreatic or breast cancer cell lines) or HEK293 cells stably overexpressing the channel.[6][8]
-
Validation is Key: Before initiating modulation studies, confirm the functional expression of your target channel using techniques like patch-clamp electrophysiology or agonist-induced functional assays.
Experimental Protocols
Two primary methodologies are recommended for studying NPTB's effects: the "gold standard" patch-clamp electrophysiology for direct channel measurement, and fluorescence-based assays for higher-throughput screening.[14][15]
Protocol: Electrophysiological Analysis using Whole-Cell Patch-Clamp
This technique provides direct, real-time measurement of ion flow through the channel, offering unparalleled detail on inhibition kinetics and mechanism.[16]
Workflow Diagram:
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
Step-by-Step Methodology:
-
Solution Preparation: Prepare sterile, filtered intracellular and extracellular recording solutions. The ionic composition should be designed to isolate the chloride currents of interest.[16]
-
Extracellular Solution (Example): 140 mM NMDG-Cl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NMDG). Rationale: NMDG (N-methyl-D-glucamine) is used as a large, impermeant cation to eliminate contaminating cation currents.
-
Intracellular Solution (Example): 120 mM NMDG-Cl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH adjusted to 7.2 with NMDG). Rationale: EGTA chelates calcium to prevent activation of Ca²⁺-activated channels unless studying TMEM16A, in which case a defined free Ca²⁺ concentration would be used. ATP is included for studying ATP-dependent channels like CFTR.[1]
-
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Electrode Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with intracellular solution.[16]
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.[17]
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[18]
-
Switch the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Baseline: Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit channel currents. Record the stable baseline activity. For CFTR, channels must first be activated using a cAMP-stimulating cocktail (e.g., Forskolin and IBMX). For TMEM16A, intracellular calcium is the activator.
-
NPTB Application: Perfuse the chamber with extracellular solution containing the desired concentration of NPTB (e.g., starting at 1 µM and increasing to 100 µM for a dose-response curve).
-
Inhibition: Once the current inhibition has reached a steady state, record the currents again using the same voltage-step protocol.
-
Washout: Perfuse with the control extracellular solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after NPTB application.
-
Calculate the percentage of inhibition for each NPTB concentration.
-
Plot the percent inhibition against the NPTB concentration and fit the data with a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).
-
Protocol: Cell-Based Fluorescence Assay for Channel Activity
This method uses a halide-sensitive fluorescent protein (e.g., YFP-H148Q/I153L) or dye to indirectly measure chloride channel activity, making it suitable for higher-throughput screening.[15][19] The principle relies on the fact that iodide (I⁻) quenches the YFP fluorescence more effectively than chloride (Cl⁻).
Conceptual Diagram of Assay Principle:
Caption: Principle of the YFP-Halide Quenching Assay.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells stably expressing the halide-sensitive YFP in a 96-well, black, clear-bottom microplate. Allow them to form a confluent monolayer.
-
Solution Preparation:
-
Chloride Buffer: 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Iodide Buffer: Same as Chloride Buffer, but with 137 mM NaI replacing the NaCl.
-
Activator/Inhibitor Plate: Prepare a separate 96-well plate containing your channel activators (e.g., Forskolin/IBMX for CFTR) and serial dilutions of NPTB.
-
-
Assay Procedure:
-
Wash the cell plate twice with the Chloride Buffer.
-
Place the plate in a fluorescence plate reader equipped with injectors. Set the excitation/emission wavelengths for YFP (e.g., ~500 nm / ~535 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the activator/inhibitor solution followed immediately by the Iodide Buffer.
-
Continue recording the fluorescence signal for 60-120 seconds to measure the rate of quenching.
-
-
Controls:
-
Negative Control (No Block): Cells treated with activator and vehicle (DMSO) only. This should show the maximum rate of fluorescence quenching.
-
Positive Control (Full Block): Cells treated with a known, saturating concentration of a potent channel blocker. This should show minimal quenching.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay (quenching) for each well.
-
Normalize the data: Set the rate of the negative control (vehicle) as 0% inhibition and the rate of the positive control (maximal block) as 100% inhibition.
-
Plot the normalized percent inhibition against the NPTB concentration to determine the IC₅₀ value.
-
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Suggested Action |
| No inhibition observed in patch-clamp | 1. NPTB degradation.2. Target channel not expressed/activated.3. Incorrect voltage protocol. | 1. Use fresh NPTB stock.2. Confirm channel expression (e.g., via PCR/Western) and ensure proper activators are used.3. Verify voltage protocol is appropriate to open the channel. |
| High variability in fluorescence assay | 1. Uneven cell monolayer.2. Inconsistent liquid handling.3. Cell toxicity from NPTB/DMSO. | 1. Optimize cell seeding density.2. Use automated liquid handlers if possible; ensure proper mixing.3. Run a cell viability assay (e.g., MTT) in parallel; lower final DMSO concentration. |
| Irreversible block in patch-clamp | The compound may have very slow off-kinetics or be binding covalently. | Extend the washout period significantly. Note this characteristic in the findings as it may have important pharmacological implications. |
| Effect seen in vehicle control | The final DMSO concentration is too high and is affecting the channel or cell health. | Reduce the final DMSO concentration in all experiments to below 0.1%. |
Conclusion
The systematic application of the protocols detailed in this guide will enable researchers to robustly characterize the modulatory effects of 5-Nitro-2-(phenylthio)benzoic acid on target ion channels. By combining the high-fidelity data from patch-clamp electrophysiology with the scalability of fluorescence-based assays, a comprehensive understanding of NPTB's pharmacology can be achieved. Adherence to proper controls and a thorough understanding of the compound's potential off-target effects are critical for accurate and meaningful data interpretation.
References
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Li, M., et al. (2018). Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers. PubMed Central. Available at: [Link]
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Schultz, B. D., et al. (1999). Pharmacology of CFTR chloride channel activity. Physiological Reviews. Available at: [Link]
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Schultz, B. D., et al. (1999). Pharmacology of CFTR Chloride Channel Activity. American Physiological Society Journals. Available at: [Link]
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Ma, T., et al. (2002). CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening. The Journal of General Physiology. Available at: [Link]
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Scudieri, P., et al. (2022). Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling. British Journal of Pharmacology. Available at: [Link]
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Zegarra-Moran, O., & Galietta, L. J. V. (2017). CFTR pharmacology. Cellular and Molecular Life Sciences. Available at: [Link]
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Sygnature Discovery. Chloride Channels. Sygnature Discovery Website. Available at: [Link]
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Scite.ai. Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers. Available at: [Link]
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Galietta, L. J. V. (2024). Anoctamin pharmacology. Cell Calcium. Available at: [Link]
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Hwang, T. C., & Sheppard, D. N. (1999). Molecular pharmacology of the CFTR Cl- channel. Trends in Pharmacological Sciences. Available at: [Link]
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D'Alessandro, G., et al. (2020). Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling. Frontiers in Physiology. Available at: [Link]
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Kanashova, T., & Beltrán, M. A. (2021). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. Available at: [Link]
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Lukacs, G. L., et al. (1991). The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Letters. Available at: [Link]
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Borden, E. W., et al. (2022). Engineering the ChlorON Series: Turn-On Fluorescent Protein Sensors for Imaging Labile Chloride in Living Cells. ACS Central Science. Available at: [Link]
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Pineda-Sanabria, S. E., et al. (2021). Function and Regulation of the Calcium-Activated Chloride Channel Anoctamin 1 (TMEM16A). ResearchGate. Available at: [Link]
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Crumb, W. J., & Traboulsie, A. (2015). Mechanism of allosteric activation of TMEM16A/ANO1 channels by a commonly used chloride channel blocker. British Journal of Pharmacology. Available at: [Link]
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Lee, S., et al. (2024). Distinct modulation of calcium-activated chloride channel TMEM16A by drug-binding sites. Proceedings of the National Academy of Sciences. Available at: [Link]
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Pedemonte, N., & Galietta, L. J. V. (2014). The TMEM16A chloride channel as an alternative therapeutic target in cystic fibrosis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Abcam. (2019). Brain slice electrophysiology video protocol. YouTube. Available at: [Link]
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Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]
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Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Available at: [Link]
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. Available at: [Link]
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Winson-Bushby, E. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. Available at: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
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Kunzelmann, K., et al. (2019). TMEM16A in Cystic Fibrosis: Activating or Inhibiting?. Frontiers in Pharmacology. Available at: [Link]
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Deval, E., & Lingueglia, E. (2022). Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects. Toxins. Available at: [Link]
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Amaral, M. D., & Sousa, M. (2021). TMEM16A/ANO1: Current Strategies and Novel Drug Approaches for Cystic Fibrosis. International Journal of Molecular Sciences. Available at: [Link]
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Cystic Fibrosis News Today. (2020). Case Report Examines Function of Chloride Channel TMEM16A in CF. Available at: [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
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Priest, B. T., & Kaczorowski, G. J. (2007). Ion Channels as Drug Targets: The Next GPCRs. Semantic Scholar. Available at: [Link]
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Saez-Calveras, N., et al. (2019). The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent. UQ eSpace. Available at: [Link]
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Semantic Scholar. (n.d.). Recent developments in ion channel pharmacology. Available at: [Link]
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Introduction: The Analytical Imperative for 5-Nitro-2-(phenylthio)benzoic acid
An authoritative guide to the quantitative analysis of 5-Nitro-2-(phenylthio)benzoic acid, providing detailed application notes and validated protocols for researchers, scientists, and professionals in drug development.
5-Nitro-2-(phenylthio)benzoic acid is a substituted aromatic carboxylic acid containing both a nitro group and a thioether linkage. Such molecules often serve as critical intermediates in the synthesis of pharmaceuticals and other complex organic compounds.[1] The precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final products. It is essential for monitoring reaction kinetics, determining purity, assessing stability, and meeting stringent regulatory requirements.
This document provides a comprehensive overview of three robust analytical methods for the quantification of 5-Nitro-2-(phenylthio)benzoic acid: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each section is designed to provide not just a protocol, but a field-proven guide grounded in scientific principles, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of modern analytical chemistry, offering high resolution, sensitivity, and robustness for the quantification of non-volatile and thermally labile compounds.[2] A reversed-phase HPLC method is ideal for 5-Nitro-2-(phenylthio)benzoic acid, as the nonpolar stationary phase (e.g., C18) effectively retains the molecule, allowing for excellent separation from polar impurities.
Causality of Method Design:
-
Reversed-Phase C18 Column: The phenyl and phenylthio groups impart significant hydrophobicity to the molecule, making it well-suited for retention on a C18 column.
-
Acidified Mobile Phase: The carboxylic acid group on the analyte is ionizable. To ensure consistent retention times and sharp peak shapes, the mobile phase is acidified (e.g., with phosphoric or formic acid).[3] This suppresses the ionization of the carboxylic acid, maintaining it in its more retained, neutral form.
-
UV Detection: The presence of aromatic rings and the nitro group creates a chromophore that strongly absorbs UV light, making UV detection a highly sensitive and appropriate choice. Aromatic nitro compounds are often detectable around 254 nm.[4]
Detailed Experimental Protocol: HPLC-UV
1.1 Instrumentation & Reagents
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), and a certified reference standard of 5-Nitro-2-(phenylthio)benzoic acid.
1.2 Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) | Isocratic elution is often sufficient for purity analysis. A 50:50 (v/v) ratio is a good starting point, adjustable to achieve optimal retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times by controlling viscosity and mass transfer kinetics.[4] |
| Detection Wavelength | 254 nm (or λmax determined by DAD) | A common wavelength for aromatic compounds. A DAD allows for the determination of the absorbance maximum (λmax) for higher sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
1.3 Preparation of Solutions
-
Mobile Phase Preparation: To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter both the aqueous and acetonitrile components separately through a 0.45 µm membrane filter to remove particulates and degas before use.[3]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of the 5-Nitro-2-(phenylthio)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[5]
1.4 Sample Preparation
-
Accurately weigh a sample containing 5-Nitro-2-(phenylthio)benzoic acid and dissolve it in the diluent in a volumetric flask to achieve a final concentration within the calibration range.[4]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent clogging of the column and instrument tubing.[5]
1.5 Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to construct a calibration curve by plotting the peak area versus concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of 5-Nitro-2-(phenylthio)benzoic acid in the sample by interpolating its peak area from the calibration curve.
Expected Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 5-Nitro-2-(phenylthio)benzoic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex biological matrices, LC-MS is the method of choice.[2] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for quantification based on the mass-to-charge ratio (m/z) of the analyte, which is highly specific.
Causality of Method Design:
-
High Specificity: MS detection is based on the unique mass of the molecule, providing a much higher degree of selectivity compared to UV detection. This is crucial for distinguishing the analyte from co-eluting impurities.[2]
-
High Sensitivity: LC-MS can achieve detection limits in the pg/mL to ng/mL range, orders of magnitude lower than HPLC-UV.[2][6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, thermally labile molecules like 5-Nitro-2-(phenylthio)benzoic acid. In negative ion mode (ESI-), the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.
Detailed Experimental Protocol: LC-MS
2.1 Instrumentation & Reagents
-
Instrumentation: UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-Tof).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), and a certified reference standard.
2.2 LC-MS Conditions
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier, making it compatible with MS detection.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient Elution | A gradient from low to high organic content (e.g., 5% to 95% B over 5-10 min) | A gradient is often used to ensure elution of all components and to clean the column between injections. |
| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates are typical for smaller ID columns used in LC-MS. |
| Column Temperature | 40 °C | Higher temperature lowers viscosity and can improve peak shape.[7] |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Best for acidic compounds to form the [M-H]⁻ ion. |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode monitors for the [M-H]⁻ ion of the parent compound. MRM (for tandem MS) provides even greater specificity by monitoring a specific fragmentation transition. |
| Expected m/z | [M-H]⁻ for C₁₃H₉NO₄S (MW: 275.28) = 274.02 | This is the theoretical mass of the deprotonated molecule. |
2.3 Sample Preparation & Analysis
-
Sample and standard preparation protocols are analogous to those for HPLC-UV, but concentrations will be significantly lower due to the higher sensitivity of the instrument.
-
Quantification is performed by constructing a calibration curve based on the peak area of the specific m/z transition.
Expected Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow for LC-MS Analysis
Caption: Workflow for high-sensitivity LC-MS analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds that absorb light in the ultraviolet-visible range.[4] While it lacks the specificity of chromatographic methods, it is highly suitable for the analysis of pure substances or for routine quality control checks where the sample matrix is simple and well-defined.
Causality of Method Design:
-
Beer-Lambert Law: This method is based on the direct relationship between the absorbance of light and the concentration of the analyte in a solution. The aromatic and nitro functionalities in 5-Nitro-2-(phenylthio)benzoic acid ensure strong UV absorbance.
-
Wavelength of Maximum Absorbance (λmax): To achieve the highest sensitivity and to minimize deviations from the Beer-Lambert Law, measurements are taken at the λmax, where the compound absorbs light most strongly.
Detailed Experimental Protocol: UV-Vis Spectrophotometry
3.1 Instrumentation & Reagents
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Reagents: A suitable solvent (e.g., ethanol, methanol, or acetonitrile) and a certified reference standard. The solvent must be transparent in the wavelength range of interest.
3.2 Methodology
-
Determine λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Prepare a stock solution of the reference standard. From this, create a series of at least five standard solutions of known concentrations that will bracket the expected concentration of the sample.[8]
-
Construct Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
Sample Preparation: Accurately prepare a solution of the sample in the same solvent, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Quantification: Measure the absorbance of the sample solution at λmax. Determine the concentration of the analyte using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
Expected Method Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Concentration Range | 1 - 20 µg/mL (Typical) |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Workflow for UV-Vis Spectrophotometry
Caption: General workflow for quantification by UV-Vis spectrophotometry.
Method Validation: The Cornerstone of Trustworthy Data
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[9] Method validation provides objective evidence that the method is reliable, reproducible, and accurate for the quantification of 5-Nitro-2-(phenylthio)benzoic acid. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), include:[10]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[9] This is demonstrated by analyzing blank and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
References
-
ResearchGate. (2025). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitro-4-(phenylthio)benzoic acid. PubChem. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. fda.gov [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
Synthesis of Novel Antimycobacterial Agents from 5-Nitro-2-(phenylthio)benzoic Acid: Application Notes and Protocols
Introduction: The Rationale for Targeting Tuberculosis with 5-Nitro-2-(phenylthio)benzoic Acid Derivatives
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the urgent development of novel therapeutic agents to combat drug-resistant strains.[1][2] The incorporation of a nitro group into potential drug candidates is a well-established strategy in the design of antimycobacterial agents, as this moiety is often associated with potent activity.[3][4] Similarly, the hydrazone scaffold has been identified as a pharmacophore of interest in the development of new antitubercular drugs.[5][6] This document provides a detailed guide for the synthesis of two classes of potential antimycobacterial agents derived from 5-Nitro-2-(phenylthio)benzoic acid: hydrazones and N-alkyl benzamides.
The strategic design of these derivatives is rooted in the principle of bioisosteric replacement and the combination of pharmacophores known to exhibit antimycobacterial activity. The 5-nitro-2-(phenylthio)benzoic acid core provides a foundational structure that can be systematically modified to explore structure-activity relationships (SAR). The phenylthio substituent at the 2-position can influence the lipophilicity and conformational properties of the molecule, potentially enhancing its ability to penetrate the complex mycobacterial cell wall.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimycobacterial agents. The protocols provided are detailed, step-by-step methodologies adapted from established literature for analogous compounds, offering a robust starting point for the synthesis and evaluation of this promising class of molecules.
Synthetic Pathways and Key Intermediates
The synthesis of the target compounds from 5-Nitro-2-(phenylthio)benzoic acid proceeds through key intermediates, primarily the corresponding methyl ester and acyl chloride. These intermediates provide versatile handles for the introduction of diverse functionalities, leading to the desired hydrazone and amide derivatives.
Caption: General synthetic workflow for the preparation of hydrazone and amide derivatives from 5-Nitro-2-(phenylthio)benzoic acid.
PART 1: Synthesis of 5-Nitro-2-(phenylthio)benzoylarylhydrazone Derivatives
This protocol is adapted from the work of Almasirad et al. on the synthesis of 2-(phenylthio)benzoylarylhydrazones.[5] The introduction of the 5-nitro group on the benzoic acid scaffold is anticipated to enhance the antimycobacterial activity.
Protocol 1.1: Esterification of 5-Nitro-2-(phenylthio)benzoic Acid
Objective: To synthesize Methyl 5-nitro-2-(phenylthio)benzoate as a key intermediate for hydrazide formation.
Materials:
-
5-Nitro-2-(phenylthio)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 5-Nitro-2-(phenylthio)benzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 1.2: Synthesis of 5-Nitro-2-(phenylthio)benzoic acid hydrazide
Objective: To prepare the hydrazide intermediate, a crucial precursor for the synthesis of hydrazones.
Materials:
-
Methyl 5-nitro-2-(phenylthio)benzoate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve Methyl 5-nitro-2-(phenylthio)benzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5-Nitro-2-(phenylthio)benzoic acid hydrazide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 1.3: Synthesis of 5-Nitro-2-(phenylthio)benzoylarylhydrazones
Objective: To synthesize the final hydrazone derivatives by condensing the hydrazide with various aromatic aldehydes.
Materials:
-
5-Nitro-2-(phenylthio)benzoic acid hydrazide
-
Substituted aromatic aldehydes (e.g., 5-nitro-2-furfural, 5-nitro-2-thiophenecarboxaldehyde)[5]
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of 5-Nitro-2-(phenylthio)benzoic acid hydrazide (1.0 eq) in ethanol, add the respective substituted aromatic aldehyde (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The hydrazone product will precipitate. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Characterization: The synthesized compounds should be characterized by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.
PART 2: Synthesis of N-Alkyl-5-nitro-2-(phenylthio)benzamide Derivatives
This protocol is adapted from a study on the synthesis of N-alkyl nitrobenzamides, which demonstrated potent antimycobacterial activity.[7] This synthetic route offers an alternative class of compounds for biological evaluation.
Protocol 2.1: Synthesis of 5-Nitro-2-(phenylthio)benzoyl chloride
Objective: To prepare the highly reactive acyl chloride intermediate.
Materials:
-
5-Nitro-2-(phenylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a solution of 5-Nitro-2-(phenylthio)benzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 5-Nitro-2-(phenylthio)benzoyl chloride is typically used in the next step without further purification.
Protocol 2.2: Synthesis of N-Alkyl-5-nitro-2-(phenylthio)benzamides
Objective: To synthesize the final amide derivatives by reacting the acyl chloride with various alkyl amines.
Materials:
-
5-Nitro-2-(phenylthio)benzoyl chloride
-
Primary or secondary alkyl amines (e.g., n-hexylamine, dodecylamine)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the desired alkyl amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 5-Nitro-2-(phenylthio)benzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl-5-nitro-2-(phenylthio)benzamide.
Characterization: Confirm the structure of the final products using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Antimycobacterial Activity Evaluation
The synthesized compounds should be evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strain using standard methods such as the Microplate Alamar Blue Assay (MABA) or a luminescence-based assay.[5][8]
Protocol 3.1: Microplate Alamar Blue Assay (MABA)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation and Expected Outcomes
The antimycobacterial activity of the synthesized compounds should be summarized in a table for easy comparison.
Table 1: Hypothetical Antimycobacterial Activity Data
| Compound ID | Derivative Type | R Group | MIC (µg/mL) against M. tuberculosis H37Rv |
| HZ-01 | Hydrazone | 5-Nitro-2-furyl | Expected to be potent |
| HZ-02 | Hydrazone | 5-Nitro-2-thienyl | Expected to be potent[5] |
| AM-01 | Amide | n-Hexyl | Activity to be determined |
| AM-02 | Amide | n-Dodecyl | Activity to be determined |
Note: The expected potency is based on literature data for analogous compounds. Actual MIC values need to be determined experimentally.
Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a comprehensive framework for the preparation of novel antimycobacterial agents derived from 5-Nitro-2-(phenylthio)benzoic acid. The rationale for selecting hydrazone and amide derivatives is supported by existing literature highlighting the potential of these scaffolds in antitubercular drug discovery.[5][7] Successful synthesis and subsequent biological evaluation of these compounds could lead to the identification of new lead candidates for the treatment of tuberculosis.
Future work should focus on expanding the library of derivatives by incorporating a wider range of aromatic aldehydes and alkyl amines to establish a clear structure-activity relationship. Promising compounds should be further evaluated for their cytotoxicity against mammalian cell lines to determine their selectivity index.[9] Additionally, mechanistic studies could be undertaken to elucidate the mode of action of the most potent compounds.
References
-
Almasirad, A., Samiee-Sadr, S., & Shafiee, A. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 727–731. [Link]
-
Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents. (2020). Anti-Infective Agents, 18(3), 235-247. [Link]
-
Pais, J. P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118. [Link]
-
Benzoic acid derivatives as prodrugs for the treatment of tuberculosis. (2022). ResearchGate. [Link]
-
Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (2011). SID.ir. [Link]
-
Yadav, P., et al. (2010). 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & Medicinal Chemistry Letters, 20(15), 4313-4316. [Link]
-
Pais, J. P., et al. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 16(5), 738. [Link]
-
Pais, J. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]
-
Shobo, A. O., et al. (2022). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules, 27(23), 8206. [Link]
-
Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. (2023). Ciência-UCP. [Link]
-
Early, J. V., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(12), e01391-20. [Link]
Sources
- 1. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-(phenylthio)benzoic acid. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during its synthesis via nucleophilic aromatic substitution (SNAr).
Introduction to the Synthesis
The synthesis of 5-Nitro-2-(phenylthio)benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thiophenol in the presence of a base. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group (-NO₂) is crucial as it activates the aromatic ring towards nucleophilic attack by the thiophenolate anion, which is generated in situ from thiophenol and the base.[1][2] The general scheme is as follows:
Despite its apparent simplicity, this reaction is prone to issues that can lead to significantly reduced yields. This guide will systematically address these potential pitfalls.
Troubleshooting Guide: Low Yield Diagnosis
This section is structured to address specific experimental observations and provide a logical path to identifying and resolving the root cause of low product yield.
Question: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 2-chloro-5-nitrobenzoic acid. What are the likely causes?
Answer: This is one of the most common issues and typically points to insufficient activation of the nucleophile or suboptimal reaction conditions.
-
Inadequate Base Strength or Stoichiometry: The key to this reaction is the deprotonation of thiophenol (pKa ≈ 6.6) to form the much more potent nucleophile, the thiophenolate anion. If the base is too weak or used in insufficient quantity, the concentration of the thiophenolate will be too low to drive the reaction to completion.
-
Causality: The reaction rate is directly proportional to the concentration of the active nucleophile. An equilibrium that favors the protonated thiophenol will result in a sluggish or stalled reaction.
-
Solution:
-
Ensure you are using at least two equivalents of base. The first equivalent deprotonates the thiophenol, and the second neutralizes the carboxylic acid proton on the starting material, which would otherwise consume the base.
-
Consider using a stronger base. While potassium carbonate (K₂CO₃) is often used, stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be more effective.[3] For particularly stubborn reactions, a non-nucleophilic strong base could be tested, though care must be taken to avoid side reactions.
-
-
-
Low Reaction Temperature: SNAr reactions have a significant activation energy barrier associated with the formation of the intermediate Meisenheimer complex.[1]
-
Causality: Insufficient thermal energy will prevent the reactants from overcoming this activation barrier, leading to a slow reaction rate.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC. For many SNAr reactions involving thiols, temperatures in the range of 80-120 °C are effective.[4]
-
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, DMAc) are ideal because they can solvate the cation of the base (e.g., K⁺) and the charged Meisenheimer complex without solvating and deactivating the thiophenolate nucleophile.[3][5] Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Solution: If you are not already, switch to a high-purity, anhydrous polar aprotic solvent like DMAc or NMP.[3][4] Ensure the solvent is dry, as water can hydrolyze the product or interfere with the base.
-
Question: I'm observing multiple spots on my TLC plate, suggesting side product formation. What are these impurities and how can I prevent them?
Answer: Side product formation is a clear indicator of non-selective reactivity or degradation. The two most likely culprits are disulfide formation and etherification.
-
Diphenyl Disulfide Formation: Thiophenolate is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen, leading to the formation of diphenyl disulfide.
-
Causality: The oxidation of two thiophenolate anions results in the formation of a disulfide bond, consuming your nucleophile and complicating purification.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.
-
Degas Solvents: Before use, degas the reaction solvent by bubbling nitrogen through it for 15-30 minutes.
-
-
-
Formation of Diphenyl Ether: While less common, under certain conditions (e.g., presence of water and high temperatures), the hydroxide ion (from bases like KOH or NaOH) can compete with the thiophenolate as a nucleophile, leading to the formation of 5-Nitro-2-phenoxybenzoic acid.
-
Causality: Hydroxide is a hard nucleophile and can participate in SNAr reactions on highly activated rings, although the soft thiophenolate nucleophile is generally preferred for reaction at the carbon bearing the halogen.
-
Solution:
-
Use anhydrous reactants and solvents.
-
Employ a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if this side product is suspected.[3]
-
-
Question: The reaction appears complete by TLC, but my isolated yield is very low. Where am I losing my product?
Answer: Product loss during the workup and purification stages is a frequent and frustrating problem. The amphiphilic nature of the product (an acidic carboxyl group and a large lipophilic aryl thioether portion) can make extraction and precipitation challenging.
-
Incomplete Precipitation: The standard workup involves acidifying the reaction mixture to protonate the carboxylate salt and precipitate the desired benzoic acid product.
-
Causality: If the pH is not sufficiently low, a significant portion of the product will remain in the aqueous phase as the more soluble carboxylate salt. Furthermore, using an excessively large volume of water for precipitation can lead to losses due to the product's slight solubility.
-
Solution:
-
pH Control: Carefully acidify the aqueous solution with a strong acid like 2M HCl, monitoring the pH with a pH meter or pH paper. Ensure you reach a pH of 2-3 to guarantee complete protonation.[6]
-
Salting Out: Before acidification, consider adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting more complete precipitation.
-
Extraction: If precipitation is weak or an oil forms, do not filter. Instead, extract the acidified aqueous phase multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
-
Emulsion Formation during Extraction: The product can act as a surfactant, leading to persistent emulsions during aqueous workup, making phase separation difficult and causing product loss to the emulsion layer.
-
Causality: The molecule's structure, with a polar head (carboxylate) and a nonpolar tail, is conducive to stabilizing oil-in-water or water-in-oil emulsions.
-
Solution:
-
Add brine to the separatory funnel to help break the emulsion.
-
Pass the emulsified mixture through a pad of Celite or glass wool.
-
Allow the mixture to stand for an extended period without agitation.
-
If possible, use a centrifuge to separate the layers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this SNAr reaction? The reaction proceeds via a two-step addition-elimination mechanism. First, the thiophenolate anion attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.[1][2]
Q2: Why is the ortho/para relationship between the nitro group and the chlorine leaving group so important? The powerful electron-withdrawing nature of the nitro group is essential for stabilizing the negative charge of the Meisenheimer intermediate via resonance. This stabilization is only possible when the nitro group is positioned ortho or para to the site of nucleophilic attack. A meta-positioned nitro group cannot participate in this resonance stabilization, and as a result, the reaction rate would be dramatically slower.[2]
Q3: Can I use other leaving groups besides chlorine? Yes. The reactivity for the SNAr mechanism generally follows the trend F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon more electrophilic.[2] Therefore, 2-fluoro-5-nitrobenzoic acid would be an even more reactive substrate.
Q4: What is the best method for purifying the final product? Recrystallization is the most effective method for obtaining high-purity 5-Nitro-2-(phenylthio)benzoic acid.
-
Solvent Choice: A mixed solvent system is often ideal. Ethanol/water or acetic acid/water are commonly used. The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form pure crystals.[6]
-
Alternative: If the product is resistant to crystallization, column chromatography on silica gel can be used, typically with a gradient of ethyl acetate in hexanes containing a small amount (0.5-1%) of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.
Visualizing the Chemistry and Workflow
Reaction Mechanism and Troubleshooting
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: S-N-Ar Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Reactants [label="2-Chloro-5-nitrobenzoic Acid\n+ Thiophenolate (PhS⁻)"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Nitro-2-(phenylthio)benzoic Acid\n+ Cl⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Meisenheimer [label="1. Nucleophilic\nAttack (Rate-Limiting)"]; Meisenheimer -> Product [label="2. Elimination of\nLeaving Group"]; }
Optimized Experimental Protocol
This protocol is a robust starting point that incorporates best practices to maximize yield and purity.
Materials:
-
2-chloro-5-nitrobenzoic acid (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl Acetate
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with dry nitrogen gas three times. Maintain a positive pressure of nitrogen for the duration of the reaction.
-
Add anhydrous DMAc via syringe to create a stirrable suspension (approx. 0.5 M concentration with respect to the starting material).
-
Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes with 1% Acetic Acid). The reaction is typically complete within 4-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMAc used).
-
Stir the aqueous mixture for 15 minutes. A precipitate should form.
-
Slowly add 2M HCl dropwise while stirring vigorously until the pH of the solution is 2-3.
-
Continue stirring in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold hexanes to aid in drying.
-
-
Purification:
-
Air-dry the crude product.
-
Recrystallize the solid from an ethanol/water solvent system to yield 5-Nitro-2-(phenylthio)benzoic acid as a pale yellow solid.
-
Key Parameter Summary
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Base | K₂CO₃, KOH (2.5 eq) | Insufficient base (<2 eq) leads to incomplete reaction. Weaker bases may require higher temperatures. |
| Solvent | Anhydrous DMAc, NMP, DMF | Polar aprotic solvents are crucial for stabilizing the intermediate and not deactivating the nucleophile. Protic solvents will drastically lower the yield.[3][5] |
| Temperature | 80 - 120 °C | Too low: slow or stalled reaction. Too high: increased risk of side products (e.g., disulfide formation). |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the thiophenolate nucleophile to diphenyl disulfide, which consumes the reagent and complicates purification. |
| Workup pH | 2 - 3 | Incomplete acidification (pH > 4) will result in significant product loss to the aqueous phase as the soluble carboxylate salt.[6] |
References
- Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry. [Link]
-
OPTIMIZATION OF THE PROCESS FOR PRODUCING 5-NITRO-2-ACETYLAMINOBENZIMIDAZOLE AND ITS BACTERICIDAL AND FUNGICIDAL ACTIVITY. Pharmaceutical Chemistry Journal. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. RSC Advances. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
-
A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Semantic Scholar. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]
- Process for the preparation of 2-arylthiobenzoic acids.
-
Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Nitro-2-(phenylthio)benzoic acid
Welcome to the technical support center for the purification of 5-Nitro-2-(phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound from its reaction byproducts. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction
5-Nitro-2-(phenylthio)benzoic acid is a valuable intermediate in medicinal chemistry and materials science. It is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of 2-chloro-5-nitrobenzoic acid is displaced by a thiophenolate nucleophile.[1][2] While effective, this reaction can generate several byproducts that complicate the purification process. This guide addresses the most frequent issues encountered during purification and provides robust, validated solutions.
Troubleshooting Guide
This section tackles specific experimental problems in a direct question-and-answer format.
Question 1: My crude product is an oily, sticky solid instead of a powder, and it fails to crystallize. What is the likely cause and how can I fix it?
-
Probable Cause: The presence of unreacted thiophenol and its oxidation product, diphenyl disulfide, are the most common reasons for obtaining an oily product. Thiophenol is a low-melting solid/liquid, and diphenyl disulfide is a low-melting solid; both can act as eutectic impurities, significantly depressing the melting point of the mixture and inhibiting crystallization.
-
Recommended Solution: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the entire crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.[3] Your desired product, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral impurities, primarily diphenyl disulfide, will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer containing the neutral byproducts can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 3M hydrochloric acid (HCl) until the pH is ~2.[3][4] This will re-protonate the carboxylate, causing the pure 5-Nitro-2-(phenylthio)benzoic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and dry it thoroughly.[5] This procedure effectively removes the impurities that hinder crystallization.
-
Question 2: After recrystallization, my product's melting point is still broad and lower than the expected value. What are the probable remaining impurities?
-
Probable Cause: A broad and depressed melting point is a classic indicator of impurity.[5] If you have already performed an acid-base extraction, the most likely remaining impurity is the starting material, 2-chloro-5-nitrobenzoic acid. It has similar acidic and polarity properties to the final product, making it difficult to separate by simple extraction or recrystallization alone.
-
Recommended Solution: Re-evaluation and Alternative Purification
-
TLC Analysis: Co-spot your purified product and the 2-chloro-5-nitrobenzoic acid starting material on a silica TLC plate (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid). If two spots are visible and one corresponds to the starting material, this confirms the contamination.
-
Flash Column Chromatography: For complete removal of the starting material, flash column chromatography is the most effective method.[6][7] The slightly different polarities of the product and the starting material can be exploited for separation on a silica gel column. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, will typically yield the pure product.
-
Question 3: My yield after recrystallization is extremely low. What are the common mistakes leading to poor recovery?
-
Probable Cause: Low recovery during recrystallization is most often due to one of two issues: using too much solvent or cooling the solution too quickly.[8][9]
-
Excess Solvent: Adding too much hot solvent will keep a significant portion of your product dissolved even after the solution has cooled, preventing it from crystallizing.[10]
-
Rapid Cooling: Placing the hot flask directly into an ice bath causes rapid precipitation rather than slow crystal growth. This traps impurities and forms very small crystals that are difficult to filter effectively.
-
-
Recommended Solution: Optimizing the Recrystallization Protocol
-
Minimize Solvent: Heat your solvent to boiling and add it to your crude solid in small portions. Swirl and continue heating until the solid just dissolves. Do not add more solvent after this point.[9][10]
-
Slow Cooling: Once dissolved, cover the flask and allow it to cool slowly and undisturbed to room temperature. This encourages the formation of large, pure crystals.[8]
-
Ice Bath: Only after the flask has reached room temperature and crystal formation has slowed should you place it in an ice bath for at least 20-30 minutes to maximize precipitation.[5]
-
Solvent Recovery: If you suspect you've added too much solvent, you can gently heat the solution to boil off some of the excess solvent to re-saturate it, then proceed with the slow cooling process.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the synthesis, and why does it produce these specific byproducts?
The synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is favored because the electron-withdrawing nitro group (NO₂) stabilizes the negative charge of the intermediate Meisenheimer complex, which forms when the thiophenolate attacks the carbon bearing the chlorine atom.[2][11]
-
Byproduct Formation:
-
Unreacted Starting Materials: Incomplete reactions will naturally leave behind 2-chloro-5-nitrobenzoic acid and thiophenol.
-
Diphenyl Disulfide: Thiophenol is easily oxidized by air, especially under basic conditions used to generate the thiophenolate, to form diphenyl disulfide (Ph-S-S-Ph). This is often the most significant neutral byproduct.
-
Q2: How do I select an appropriate solvent system for recrystallization?
The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9][10] For 5-Nitro-2-(phenylthio)benzoic acid, common choices include:
-
Ethanol/Water: The compound is often soluble in hot ethanol. Water can be added dropwise to the hot solution until it becomes slightly cloudy (the saturation point), and then the solution is clarified with a few more drops of ethanol before cooling.
-
Acetic Acid/Water: Similar to the ethanol/water system, acetic acid can effectively dissolve the compound when hot.
-
Toluene: Toluene can also be an effective solvent for recrystallizing benzoic acid derivatives.[12]
A small-scale solvent screen is always recommended. Test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents at room temperature and then at boiling.
Q3: When should I choose column chromatography over recrystallization?
-
Recrystallization is ideal for removing impurities that have very different solubility profiles from your product or are present in small amounts. It is fast, scalable, and cost-effective.
-
Column Chromatography is necessary when you need to separate compounds with very similar polarities and structures, such as the product and the unreacted 2-chloro-5-nitrobenzoic acid starting material.[7] It is also the method of choice for purifying non-crystalline, oily products that cannot be recrystallized.
Data Summary Tables
Table 1: Common Impurities and Diagnostic Features
| Impurity | Chemical Structure | Probable Location After Extraction | TLC Characteristics (vs. Product) |
| 2-Chloro-5-nitrobenzoic Acid | C₇H₄ClNO₄ | Aqueous Layer (with product) | Similar Rf, may be slightly more or less polar |
| Thiophenol | C₆H₆S | Organic Layer (if unreacted) | Different Rf, often streaks |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | Organic Layer (neutral) | Non-polar, high Rf value |
Table 2: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Purpose |
| Acid-Base Extraction | Ethyl Acetate / 1M NaHCO₃(aq) | Separation of acidic product from neutral/basic impurities |
| Recrystallization | Ethanol/Water, Acetic Acid/Water, Toluene | Primary purification to remove minor impurities |
| Column Chromatography | Hexanes/Ethyl Acetate (+ 0.5% Acetic Acid) | High-purity separation of similarly polar compounds |
Visual Guides & Workflows
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for purification issues.
Key Chemical Structures
Caption: Structures of product and common impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude 5-Nitro-2-(phenylthio)benzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Saturation: While maintaining the solution at a boil, add deionized water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as it cools.[8]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Collection: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any soluble impurities remaining on the crystal surfaces.
-
Drying: Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final drying. Confirm purity by taking a melting point and running a TLC.
Protocol 2: High-Purity Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate + 0.5% acetic acid). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 7:3 hexanes:ethyl acetate) to elute the compounds from the column. The less polar diphenyl disulfide will elute first, followed by the starting material and finally the more polar product.
-
Fraction Analysis: Monitor the fractions being collected using TLC to determine which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 5-Nitro-2-(phenylthio)benzoic acid.
References
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Tozkoparan, B., et al. (2012). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal. Retrieved from [Link]
-
LookChem. (n.d.). 5-(Methylthio)-2-nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Extraction - Experimental Procedure. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 5-Nitro-2-(phenylthio)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
European Patent Office. (n.d.). EP3148661B1 - Method for purification of benzoic acid. Retrieved from [Link]
-
Zhang, C., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Canadian Journal of Chemical Engineering. Retrieved from [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Research of the National Bureau of Standards. (1949). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
ResearchGate. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Retrieved from [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
Sources
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- 3. personal.tcu.edu [personal.tcu.edu]
- 4. benchchem.com [benchchem.com]
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- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-(phenylthio)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Overview of the Synthesis
The synthesis of 5-Nitro-2-(phenylthio)benzoic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The process involves the displacement of a halide (commonly chlorine) from an activated aromatic ring by a sulfur-based nucleophile. In this case, 2-chloro-5-nitrobenzoic acid reacts with thiophenol in the presence of a base.
The reaction's success hinges on the electronic properties of the aryl halide. The presence of a strong electron-withdrawing group, the nitro group (-NO₂), positioned para to the leaving group (the chloro substituent), is critical. This configuration significantly acidifies the ring protons and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution[1].
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnostic approach and actionable solutions.
Q1: Why is my yield of 5-Nitro-2-(phenylthio)benzoic acid consistently low or non-existent?
A1: Low or no yield is a common but solvable issue that typically points to one of four areas: starting material integrity, nucleophile activity, reaction conditions, or work-up procedure.
-
Purity of Starting Materials: The purity of your 2-chloro-5-nitrobenzoic acid is paramount. Commercial sources can contain isomeric impurities, such as 2-chloro-3-nitrobenzoic acid, which are difficult to separate from the final product and may not react under the same conditions[2].
-
Solution: Verify the purity of your starting material by melting point or NMR spectroscopy before starting the reaction. If necessary, recrystallize the 2-chloro-5-nitrobenzoic acid from boiling water to achieve high purity[3].
-
-
Inactive Nucleophile: The active nucleophile is the thiophenolate anion, not thiophenol itself. This anion is generated in situ by a base.
-
Solution: Ensure your base is active and dry. Potassium carbonate (K₂CO₃), a common choice, can be ineffective if it has absorbed moisture. Dry it in an oven (120°C) for several hours before use. Ensure you are using at least one equivalent of base to deprotonate the thiophenol, and an additional equivalent to neutralize the benzoic acid moiety.
-
-
Suboptimal Reaction Conditions: SNAr reactions are sensitive to both solvent and temperature.
-
Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive[4][5]. If the reaction is sluggish at lower temperatures, cautiously increase the heat. A temperature range of 80-120°C is often effective[6]. Monitor for decomposition (darkening of the reaction mixture) at higher temperatures.
-
-
Product Loss During Work-up: The product is a carboxylic acid. It will be deprotonated and soluble in the aqueous phase during a basic wash.
-
Solution: During the work-up, the reaction mixture must be acidified (typically with HCl to pH ~2) to precipitate the product before filtration[7]. Ensure you are acidifying the correct aqueous layer after any initial extractions.
-
Caption: Troubleshooting logic for low product yield.
Q2: My final product is impure. What are the likely side products and how do I remove them?
A2: Impurities often originate from side reactions or unreacted starting materials. The most common culprits are:
-
Diphenyl Disulfide: This forms from the oxidative coupling of two thiophenol molecules. It is a common issue if the reaction is not performed under an inert atmosphere (N₂ or Argon).
-
Removal: Diphenyl disulfide is non-acidic and neutral. During work-up, after the reaction is complete and diluted with water, perform a wash with a non-polar organic solvent like hexanes or diethyl ether before acidifying. The diphenyl disulfide will partition into the organic layer, while your deprotonated product remains in the aqueous phase.
-
-
Unreacted 2-chloro-5-nitrobenzoic acid: If the reaction does not go to completion, you will have starting material in your final product.
-
Removal: This impurity has very similar solubility properties to your product, making it difficult to remove. The best strategy is to push the reaction to completion by extending the reaction time or increasing the temperature. If purification is still needed, careful recrystallization, potentially from a mixed solvent system, may be effective.
-
-
Isomeric Products: If your 2-chloro-5-nitrobenzoic acid starting material was impure (e.g., contained 2-chloro-3-nitrobenzoic acid), you will have the corresponding isomeric product, 3-Nitro-2-(phenylthio)benzoic acid[2].
-
Removal: This is extremely difficult. The only viable solution is to ensure the purity of the starting material before beginning the synthesis[3].
-
Q3: My reaction stalls and does not go to completion. What should I do?
A3: A stalled reaction, where TLC or LC-MS analysis shows the presence of both starting materials and product with no further change over time, often points to an issue with the base or temperature.
-
Base In-situ Deactivation: A weak base like potassium carbonate can be neutralized by the acidic product as it forms, reducing the amount of base available to generate the thiophenolate nucleophile.
-
Solution: Use a stronger base like cesium carbonate (Cs₂CO₃) or an alkali metal hydroxide (NaOH, KOH). Alternatively, add an excess of potassium carbonate (2.5-3.0 equivalents) from the start.
-
-
Insufficient Thermal Energy: The activation energy for the SNAr reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC at each stage. Microwave irradiation can also be a highly effective method to drive sluggish reactions to completion in shorter timeframes[8].
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and why is it so important?
A1: The base is critical because it generates the potent thiophenolate nucleophile from the much weaker thiophenol nucleophile. The "optimal" base depends on a balance of reactivity, solubility, and potential side reactions.
| Base | Pros | Cons | Recommendation |
| K₂CO₃ | Inexpensive, moderately strong, easy to handle. | Can be slow; requires higher temperatures. Ineffective if wet. | Good starting point for optimization. Use at least 2 equivalents. |
| Cs₂CO₃ | More soluble in organic solvents, leading to faster reactions at lower temperatures. | Expensive. | Excellent choice for difficult or sluggish reactions. |
| NaOH/KOH | Very strong, inexpensive, ensures full deprotonation. | Can be poorly soluble in aprotic solvents; may introduce water. | Use with a phase-transfer catalyst or in a solvent like isopropanol[9]. |
| DBU | Strong, non-nucleophilic organic base. Soluble in organic solvents. | Can be expensive; purification can sometimes be more complex. | A good option to explore if inorganic bases fail[8]. |
The choice of base is a key parameter to screen during optimization.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in solvating the reactants and influencing the nucleophile's reactivity.
-
Polar Aprotic Solvents (DMF, DMSO, NMP, THF): These are generally the best choice. They possess a strong dipole moment that can solvate the cation (e.g., K⁺ from K₂CO₃) but are poor hydrogen-bond donors, leaving the thiophenolate anion highly reactive and "naked"[4][8].
-
Polar Protic Solvents (Methanol, Ethanol, Isopropanol): These solvents can hydrogen-bond with the thiophenolate anion, creating a solvent shell that reduces its nucleophilicity and slows the reaction. However, they can be useful when using highly soluble bases like NaOH or KOH[5][9].
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70), often with 1% acetic acid, works well. The acetic acid ensures the carboxylic acid groups are protonated, leading to sharper spots.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product are UV-active.
-
Procedure: Spot the starting material (2-chloro-5-nitrobenzoic acid), thiophenol, and a co-spot of both on the baseline. As the reaction progresses, you should see the starting material spot diminish and a new, typically lower Rf product spot appear. The reaction is complete when the limiting reagent spot has disappeared.
Experimental Protocols
Protocol 1: General Synthesis of 5-Nitro-2-(phenylthio)benzoic acid
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF, approx. 0.5 M).
-
Place the flask under an inert atmosphere (N₂ or Argon).
-
Add thiophenol (1.1 eq) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by TLC every hour.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water (10x the volume of DMF).
-
Wash the aqueous mixture with ethyl acetate (2x) to remove any neutral organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is approximately 2. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum. For higher purity, recrystallize from an appropriate solvent like ethanol.
Protocol 2: Workflow for Reaction Optimization
This workflow outlines a systematic approach to optimizing reaction conditions using parallel synthesis techniques.
Caption: A systematic workflow for optimizing reaction parameters.
References
- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)
- EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - IJARSCT. [Link]
-
Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - Marmara Pharmaceutical Journal. [Link]
-
(PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES - ResearchGate. [Link]
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. [Link]
- US4092353A - Process for the purification of benzoic acid - Google P
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P
-
2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. [Link]
-
Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]
- Purification of benzoic acid - US3235588A - Google P
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Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. [Link]
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Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives . [Link]
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2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production . [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
The use of alternative solvent purification techniques - American Chemical Society. [Link]
-
Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. [Link]
- Benzoic acid purification - US2252117A - Google P
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
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- 9. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-(Phenylthio)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the electrophilic nitration of 2-(phenylthio)benzoic acid. Instead of a generic protocol, this document provides in-depth troubleshooting advice in a question-and-answer format to address the specific and often competing reaction pathways inherent to this substrate.
Core Challenges: A Mechanistic Overview
The nitration of 2-(phenylthio)benzoic acid is a classic example of electrophilic aromatic substitution (EAS) on a complex substrate.[1][2] The reaction's outcome is governed by the interplay of two electronically distinct substituents: the deactivating, meta-directing carboxylic acid group (-COOH) and the activating, ortho, para-directing phenylthio group (-S-Ph).[3][4] Furthermore, the thioether linkage is highly susceptible to oxidation under the harsh conditions of nitration.[5][6][7] This guide will help you navigate these challenges to optimize your synthesis for yield and purity.
Below is a diagram illustrating the primary desired reaction pathway and the competing side reactions that are the focus of this guide.
Figure 1: Competing reaction pathways in the nitration of 2-(phenylthio)benzoic acid.
Troubleshooting Guide & FAQs
Q1: My main impurity is the corresponding sulfoxide or sulfone. How can I prevent the oxidation of the thioether linkage?
Answer: This is the most common side reaction. The strong oxidizing nature of nitric acid is the primary cause.[6][8] The sulfur atom's lone pair of electrons, which makes the thioether an activating group for EAS, also makes it a prime target for oxidation. The reaction proceeds from sulfide to sulfoxide, and under harsher conditions, to the sulfone.
Causality: Nitric acid can directly oxidize sulfides, a process that can be faster than the desired aromatic nitration, especially at elevated temperatures.[7] The mechanism often involves species like the nitrosyl ion (NO⁺) or the in-situ formation of nitrous acid (HNO₂), which can enter a catalytic cycle that consumes the sulfide.[6][7]
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. The oxidation rate increases significantly with temperature. Maintain the reaction temperature below 5 °C, and ideally between -5 °C and 0 °C, throughout the addition of the nitrating agent and for the duration of the reaction.[3][9]
-
Controlled Reagent Addition: Add the cold nitrating mixture (pre-mixed and cooled) dropwise to the solution of the substrate in sulfuric acid. A slow addition rate prevents localized temperature spikes that can accelerate oxidation.
-
Stoichiometry: Use the minimum required amount of nitric acid. An excess of the oxidizing agent will inevitably lead to a higher percentage of oxidized byproducts. Start with 1.05-1.10 equivalents of HNO₃.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice.
Q2: I'm getting a mixture of regioisomers, primarily the 3-nitro and 5-nitro products. How can I improve the regioselectivity for the 5-nitro isomer?
Answer: The formation of multiple isomers is a direct consequence of the competing directing effects of the substituents on your starting material.
Causality:
-
-COOH group: This is a deactivating, meta-director due to its electron-withdrawing nature.[3][4] It directs the incoming nitronium ion (NO₂⁺) to the 5-position.
-
-SPh group: This is an activating, ortho, para-director because the sulfur's lone pairs can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate.[1] It directs the incoming electrophile to the 3-position (ortho) and the 5-position (para).
Both groups direct to the 5-position, making it the electronically favored product. However, the ortho position (3-position) is also activated by the powerful -SPh group, leading to the formation of the 3-nitro isomer as a significant byproduct.
Troubleshooting Steps:
-
Lower the Temperature: Steric hindrance plays a larger role at lower temperatures. The attack at the 5-position (para to the bulky -SPh group) is sterically less hindered than the attack at the 3-position (ortho). Running the reaction at or below 0 °C can favor the formation of the 5-nitro isomer.
-
Solvent/Acid System: The reaction is typically performed in concentrated sulfuric acid, which protonates the carboxylic acid, enhancing its deactivating effect. This condition generally favors the 5-nitro product. Using less acidic media is not recommended as it would fail to generate a sufficient concentration of the nitronium ion electrophile.[4][10]
| Parameter | Effect on Regioselectivity (5-nitro vs. 3-nitro) | Rationale |
| Temperature | Lower temperature (≤ 0 °C) generally increases the ratio of 5-nitro to 3-nitro. | Enhances steric control, favoring the less-hindered para position over the ortho position. |
| Acid Conc. | High (conc. H₂SO₄) is standard and favors the 5-nitro isomer. | Maximizes the deactivating effect of the protonated -COOH group, reinforcing the direction to position 5. |
Table 1: Influence of Reaction Parameters on Regioselectivity.
Q3: My reaction is producing a low yield of identifiable product and a significant amount of dark, tar-like material. What's wrong?
Answer: The formation of tar is indicative of reaction conditions that are too harsh, leading to over-nitration (dinitration) and/or oxidative degradation of the aromatic rings.[4][11]
Causality: The initial nitration product is less reactive than the starting material because the newly added nitro group is strongly deactivating. However, if the temperature is too high or the concentration of the nitrating agent is excessive, even this deactivated ring can be forced to undergo a second nitration. Furthermore, concentrated nitric and sulfuric acids at elevated temperatures can cause charring and decomposition of organic materials.
Troubleshooting Steps & Workflow:
The following workflow can help you diagnose and solve issues leading to low yields and decomposition.
Figure 2: Troubleshooting workflow for low yield and tar formation.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of the 5-nitro isomer while minimizing oxidation and other side reactions.
Protocol 1: Controlled Nitration of 2-(Phenylthio)benzoic Acid
-
Preparation of Nitrating Mixture:
-
In a flask immersed in an ice-salt bath (-10 to 0 °C), cautiously add 1.1 equivalents of concentrated nitric acid (65-70%) to a stirred volume of concentrated sulfuric acid (98%).
-
Allow the mixture to cool to below 0 °C. This mixture should be prepared fresh.[3]
-
-
Dissolution of Substrate:
-
In a separate, larger reaction vessel equipped with a magnetic stirrer and an internal thermometer, dissolve 1.0 equivalent of 2-(phenylthio)benzoic acid in concentrated sulfuric acid (98%).
-
Cool this solution in an ice-salt bath to between -5 °C and 0 °C.
-
-
Nitration Reaction:
-
Using a pressure-equalizing dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate.
-
CRITICAL: Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. The ideal range is -5 °C to 0 °C.[12]
-
The addition should take approximately 30-45 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-5 °C.
-
Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
-
Work-up:
-
Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Allow the ice to melt completely.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to separate the desired 5-nitro isomer from other byproducts.
-
References
-
Taylor, R. (2010). Oxidation of sulfides to sulfoxides with H2O2/HNO3 reagent system. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1047-1053. [Link]
-
Habashi, F. (2021). Nitric acid in the hydrometallurgy of sulfides. ResearchGate. [Link]
-
Pino, N. C., et al. (2013). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. The Journal of Organic Chemistry, 78(13), 6645-6653. [Link]
-
CONICET Digital. (2013). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. RI-CONICET. [Link]
-
Luganov, V. A., et al. (2019). Leaching Kinetics of Sulfides from Refractory Gold Concentrates by Nitric Acid. Metals, 9(4), 472. [Link]
-
Chilli.ee. (n.d.). Nitration Of Benzoic Acid. back.chilli.ee. [Link]
-
No authors listed. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Semantic Scholar. [Link]
-
No authors listed. (n.d.). Sulfoxidation of alkyl aryl sulfides catalyzed by the white-rot Basidiomycetes. ResearchGate. [Link]
-
Siddiqui, S. A., & Abdullah, M. I. (2011). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 88(8), 1149-1151. [Link]
- Smith, K., & Fry, K. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Science of Synthesis. (n.d.). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Thieme. [Link]
-
PrepChem. (n.d.). Synthesis of A. 3-nitro-4-phenylthio-5-sulphamyl-benzoic acid. PrepChem.com. [Link]
-
Marziano, N. C., et al. (1972). Behavior of the sulfoxide group on the nitration of some aryl derivatives. The Journal of Organic Chemistry, 37(10), 1591-1595. [Link]
-
Li, Y., et al. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via[9][9]-rearrangement. Nature Communications, 13(1), 4707. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Personal Website. [Link]
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). LibreTexts. [Link]
- Stetter, J., et al. (1990). Process for the preparation of 2-arylthiobenzoic acids.
-
The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]
- Siegel, W., et al. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. back.chilli.ee [back.chilli.ee]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. chemlab.truman.edu [chemlab.truman.edu]
stability and degradation of 5-Nitro-2-(phenylthio)benzoic acid under experimental conditions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Nitro-2-(phenylthio)benzoic acid. Here, we address common questions and troubleshooting scenarios related to the compound's stability and degradation under typical experimental conditions. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for handling and storing the compound to prevent degradation from the outset.
Question 1: What are the optimal storage conditions for solid 5-Nitro-2-(phenylthio)benzoic acid?
Answer: In its solid, crystalline form, 5-Nitro-2-(phenylthio)benzoic acid is relatively stable. For long-term storage (≥4 years), it is recommended to keep the compound at -20°C in a tightly sealed container to protect it from moisture.[1] The solid is typically a light yellow or off-white crystalline powder.[2][3][4] Significant color change (e.g., to dark yellow or brown) may indicate degradation and the batch should be re-analyzed for purity.
Question 2: How should I prepare stock solutions? Which solvents are recommended and what are the short-term stability concerns?
Answer: The choice of solvent is critical and depends on the intended application.
-
Recommended Solvents: For biological experiments, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[1] The solubility is significantly higher in these organic solvents compared to aqueous buffers.[1] For analytical purposes like HPLC, a mixture of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a common mobile phase and can be used for preparing analytical standards.[5][6]
-
Solution Preparation: Stock solutions should be prepared by dissolving the solid in a high-purity organic solvent. If the final application is in an aqueous medium, perform serial dilutions from the organic stock into the aqueous buffer immediately before use.[1]
-
Short-Term Stability: Aqueous solutions should be prepared fresh daily.[1] The compound is susceptible to hydrolysis, particularly under basic conditions. Do not store aqueous solutions for more than one day, even if refrigerated.[1]
Question 3: Is 5-Nitro-2-(phenylthio)benzoic acid sensitive to light?
Answer: Yes, significant photosensitivity is expected. Nitroaromatic compounds, in general, are susceptible to photodegradation when exposed to UV or even strong visible light.[7][8] The nitro group can be photochemically reduced, and the aromatic system can undergo various reactions, leading to a complex mixture of degradants.[7][9]
-
Mechanism Insight: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to photochemical reactions.[10] Irradiation can generate reactive species that lead to hydroxylation of the ring, cleavage of the thioether bond, or reduction of the nitro group.[7][8]
-
Practical Implications: Always store both the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Question 4: How does pH affect the stability of the compound in aqueous solutions?
Answer: The compound's stability is highly pH-dependent. The two primary sites of instability are the thioether linkage and the carboxylic acid group.
-
Basic Conditions (pH > 8): The compound will degrade significantly under basic conditions. The thioether linkage is susceptible to alkaline hydrolysis, which would cleave the molecule to form 5-nitro-2-hydroxybenzoic acid and thiophenol.[11][12] This process is often accelerated by heat.
-
Acidic Conditions (pH < 4): The thioether bond is generally more stable under acidic conditions compared to basic conditions.[12][13] However, prolonged exposure to strong acids and heat can still cause slow hydrolysis.
-
Neutral Conditions (pH ~7): While more stable than in basic solutions, gradual degradation can still occur. The half-life of a thioester bond at neutral pH can be long, but the specific kinetics for this thioether must be determined empirically.[11] The presence of the electron-withdrawing nitro group may influence the stability of the adjacent thioether linkage.[14]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing a logical path to identify the cause and rectify the issue.
Scenario 1: Unexpected peaks appear in my HPLC/LC-MS analysis of a freshly prepared sample.
| Potential Cause | Diagnostic Step | Corrective Action |
| Solvent Impurities | Run a blank injection of your solvent/mobile phase. | Use high-purity, HPLC-grade solvents.[6] Filter all solvents and samples before injection. |
| Contaminated Glassware | Review glassware cleaning procedures. | Use dedicated, thoroughly cleaned glassware. Rinse with the final solvent before use. |
| On-Column Degradation | Check for peak tailing or new peaks when using different column temperatures or mobile phase pH. | The compound may be unstable on the column. Ensure the mobile phase pH is in a stable range for the compound (typically slightly acidic for this structure). Operate at the lowest practical temperature. |
| Impure Starting Material | Check the Certificate of Analysis (CoA) for the compound. | Re-purify the starting material if necessary or acquire a new batch from a reputable supplier. |
Scenario 2: The biological activity of my compound decreases significantly in solution over a short period (hours to days).
This is a classic sign of chemical degradation. The workflow below will help you pinpoint the cause.
Caption: Troubleshooting workflow for loss of compound activity.
Scenario 3: The color of my stock solution (e.g., in DMSO) changes from colorless/pale yellow to a darker yellow or brown.
A color change is a strong indicator of degradation.
-
Likely Cause: This is often due to the formation of nitrophenolic compounds or other chromophoric degradation products resulting from photolytic or hydrolytic pathways.[7] The appearance of a yellow color in solutions containing nitroaromatic compounds can sometimes be linked to the formation of species like nitrophenols, which have distinct absorption in the visible spectrum.
-
Investigative Action: Immediately analyze the discolored solution by HPLC-UV/Vis, scanning across a wide range of wavelengths (e.g., 200-600 nm) to detect new chromophoric species.[5] Compare this to a freshly prepared standard. The appearance of new peaks, especially at longer wavelengths, confirms the presence of degradation products.
Part 3: Key Experimental Protocols
These protocols provide a framework for proactively assessing the stability of 5-Nitro-2-(phenylthio)benzoic acid.
Protocol 1: Forced Degradation Study
A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16][17][18] This is a requirement for developing stability-indicating analytical methods.[16]
Objective: To purposefully degrade the compound under controlled conditions to understand its liabilities. A degradation of 5-20% is typically targeted to ensure that the primary degradation products are formed without being subsequently degraded themselves.[15]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Incubate at room temperature.
-
Thermal: Water. Incubate at 60°C in the dark.
-
Photolytic: Water. Expose to a calibrated light source (ICH Q1B compliant) at room temperature.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method (see Protocol 2).
Expected Results Summary:
| Stress Condition | Expected Stability | Probable Primary Degradation Pathway |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Relatively Stable | Slow hydrolysis of the thioether bond. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Labile | Rapid hydrolysis of the thioether bond.[11][12] |
| Oxidation (3% H₂O₂, RT) | Moderately Labile | Oxidation of the thioether to sulfoxide and sulfone. |
| Thermal (60°C, in water) | Generally Stable | Acceleration of hydrolysis if pH is not neutral. |
| Photolytic (UV/Vis Light) | Highly Labile | Complex degradation, potentially involving nitro group reduction and ring modification.[7][8] |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the intact parent compound from all potential degradation products generated during stress testing.
Instrumentation & Reagents:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
HPLC-grade solvents.
Procedure:
-
Gradient Elution: Develop a gradient elution method to ensure separation of compounds with different polarities. A starting point could be:
-
Time 0 min: 95% A, 5% B
-
Time 20 min: 5% A, 95% B
-
Time 25 min: 5% A, 95% B
-
Time 26 min: 95% A, 5% B
-
Time 30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Use a PDA detector to monitor across a range (e.g., 210-400 nm) to identify the optimal wavelength for the parent compound and detect any degradants that may have different UV maxima. A wavelength around 326 nm may be suitable for detecting nitrothiobenzoate-related species.[5]
-
Method Validation: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed on the parent peak in stressed samples to confirm it is not co-eluting with any degradants.
Part 4: Visualizing Degradation
Understanding the potential chemical transformations is key to interpreting stability data.
Caption: Plausible degradation pathways for 5-Nitro-2-(phenylthio)benzoic acid.
References
-
Title: 11.7: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG Source: NIH National Library of Medicine URL: [Link]
-
Title: The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process Source: PubMed URL: [Link]
-
Title: Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: ACS Publications URL: [Link]
-
Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]
-
Title: 3-Nitrobenzoic acid | C7H5NO4 Source: PubChem URL: [Link]
-
Title: Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group Source: NIH National Library of Medicine URL: [Link]
-
Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: ResearchGate URL: [Link]
-
Title: 4-Nitrobenzoic acid Source: Wikipedia URL: [Link]
-
Title: Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies Source: MDPI URL: [Link]
-
Title: Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]
-
Title: Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid Source: ResearchGate URL: [Link]
-
Title: Biodegradation of Nitroaromatic Compounds and Explosives Source: CSWAB.org URL: [Link]
-
Title: Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... Source: ResearchGate URL: [Link]
-
Title: Acidic strength of para substituted benzoic acids Source: Chemistry Stack Exchange URL: [Link]
-
Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]
-
Title: Thioester and thioacid synthesis by acylation of thiols (thiolation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis Source: NIH National Library of Medicine URL: [Link]
-
Title: Analytical Methods Used in Determining Antioxidant Activity: A Review Source: NIH National Library of Medicine URL: [Link]
-
Title: 4-Nitrobenzoic acid Source: Solubility of Things URL: [Link]
-
Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]
-
Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: NIH National Library of Medicine URL: [Link]
-
Title: BIOREMEDIATION - Degradation of nitro aromatic compounds Source: Slideshare URL: [Link]
-
Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: LinkedIn URL: [Link]
-
Title: 2-(Phenylthio)benzoic acid | C13H10O2S Source: PubChem URL: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cswab.org [cswab.org]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
common impurities in commercial 5-Nitro-2-(phenylthio)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for users of commercial 5-Nitro-2-(phenylthio)benzoic acid. As a Senior Application Scientist, I have compiled this resource to address common issues related to impurities, offering troubleshooting advice and detailed protocols to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for commercial 5-Nitro-2-(phenylthio)benzoic acid and what does this imply for potential impurities?
A1: The most common and economically viable method for synthesizing 5-Nitro-2-(phenylthio)benzoic acid is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of 2-chloro-5-nitrobenzoic acid with thiophenol in the presence of a base and a copper catalyst.[1][2][3] Understanding this synthesis is key to anticipating potential impurities in commercial batches.
The primary impurities to be aware of are:
-
Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzoic acid and thiophenol.
-
Homocoupling Byproducts: Diphenyl disulfide, formed from the coupling of two thiophenol molecules.
-
Oxidation Products: The thioether linkage in the final product is susceptible to oxidation, which can lead to the formation of 5-Nitro-2-(phenylsulfinyl)benzoic acid (the sulfoxide) and 5-Nitro-2-(phenylsulfonyl)benzoic acid (the sulfone).
-
Residual Catalyst: Trace amounts of the copper catalyst may remain.[4][5]
Caption: Synthesis of 5-Nitro-2-(phenylthio)benzoic acid and common impurities.
Q2: I am observing unexpected peaks in my HPLC analysis. How can I identify them?
A2: Unexpected peaks in your HPLC chromatogram are likely the impurities mentioned in Q1. To confirm their identity, you can use a combination of techniques:
-
Spiking: Co-inject your sample with commercially available standards of the suspected impurities (2-chloro-5-nitrobenzoic acid, thiophenol, and diphenyl disulfide). An increase in the peak area of an existing peak confirms its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry will provide the molecular weight of the compounds corresponding to the unknown peaks, which can be matched with the molecular weights of the potential impurities.
-
Forced Degradation: To identify oxidation products, you can intentionally expose a small sample of your material to an oxidizing agent (e.g., hydrogen peroxide) and monitor the formation of new peaks by HPLC. These new peaks are likely the sulfoxide and sulfone derivatives.
Q3: What is the potential impact of these impurities on my downstream applications?
A3: The presence of impurities can have significant consequences in research and drug development:[6]
-
Unreacted Starting Materials: These can interfere with subsequent reactions, leading to the formation of unintended byproducts and reducing the yield of your desired product.
-
Diphenyl Disulfide: This impurity can also participate in side reactions, particularly in processes involving thiols or other sulfur-containing compounds.
-
Oxidation Products: The sulfoxide and sulfone impurities have different polarities and chemical properties than the desired product, which can affect biological activity and create challenges in purification.
-
Residual Copper: The copper catalyst, even at trace levels, can interfere with subsequent catalytic reactions or biological assays.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with 5-Nitro-2-(phenylthio)benzoic acid.
| Problem | Potential Cause | Suggested Solution |
| Low purity of the commercial material detected by HPLC. | The commercial batch may contain significant levels of unreacted starting materials or byproducts. | Purify the material using the recrystallization protocol provided in this guide. For larger scales, column chromatography may be necessary. |
| Inconsistent results in subsequent reactions. | Impurities in the 5-Nitro-2-(phenylthio)benzoic acid are interfering with the reaction. | Analyze the starting material for the presence of common impurities using the HPLC method outlined below. Purify the material if necessary. |
| Formation of unexpected byproducts in downstream synthesis. | Unreacted starting materials or diphenyl disulfide are participating in side reactions. | Ensure the purity of your 5-Nitro-2-(phenylthio)benzoic acid is >98% before proceeding with further synthetic steps. |
| Difficulty in purifying the final product. | The presence of polar impurities, such as the sulfoxide derivative, can complicate purification. | Optimize the purification method. A mixed-solvent recrystallization or column chromatography with a polar mobile phase may be required. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This reverse-phase HPLC method is designed to separate 5-Nitro-2-(phenylthio)benzoic acid from its most common process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Reference standards for 5-Nitro-2-(phenylthio)benzoic acid, 2-chloro-5-nitrobenzoic acid, thiophenol, and diphenyl disulfide.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 90-50% B, 30-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 326 nm[7][8] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of your 5-Nitro-2-(phenylthio)benzoic acid sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare individual stock solutions of the reference standards at 1 mg/mL in the same diluent.
-
For analysis, dilute the sample and standard solutions to a concentration of approximately 0.1 mg/mL.
Caption: HPLC analysis workflow for 5-Nitro-2-(phenylthio)benzoic acid.
Protocol 2: Recrystallization for Purification
This protocol describes a method for purifying commercial 5-Nitro-2-(phenylthio)benzoic acid from non-polar impurities such as diphenyl disulfide and unreacted starting materials. An ethanol/water solvent system is often effective for the recrystallization of benzoic acid derivatives.[9][10][11]
Materials:
-
Crude 5-Nitro-2-(phenylthio)benzoic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 5-Nitro-2-(phenylthio)benzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: While stirring the hot solution, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.
-
Analyze the purified material by HPLC using the method described in Protocol 1 to confirm the removal of impurities.
References
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. Reddit. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ResearchGate. [Link]
-
Ullmann Reaction. L.S.College, Muzaffarpur. [Link]
-
Decoupling CO2 effects from electrochemistry: A mechanistic study of copper catalyst degradation. PMC. [Link]
-
Stability and Degradation Mechanisms of Copper‐Based Catalysts for Electrochemical CO 2 Reduction. ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
Decoupling CO2 Effects from Electrochemistry: A Mechanistic Study of Copper Catalyst Degradation. ResearchGate. [Link]
-
Benzoic acid, 2-(phenylthio)-. SIELC Technologies. [Link]
-
Recrystallisation. The Royal Society of Chemistry. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ResearchGate. [Link]
-
Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]
- EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
Tuning the properties of copper catalysts based on in situ studies of model systems. American Chemical Society. [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Effects of Impurities in Pharmaceuticals. [Link]
-
Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. ResearchGate. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Decoupling CO2 effects from electrochemistry: A mechanistic study of copper catalyst degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. pdst.ie [pdst.ie]
Technical Support Center: Improving the Regioselectivity of the Nitration of 2-(phenylthio)benzoic Acid
Welcome to the technical support center for the nitration of 2-(phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. We will address common challenges in achieving regioselectivity, provide troubleshooting solutions for side reactions, and offer detailed protocols to help you achieve your desired synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction's behavior, helping you build a foundational understanding of the system's complexities.
Q1: What are the potential nitration products of 2-(phenylthio)benzoic acid and why is regioselectivity a challenge?
A1: The nitration of 2-(phenylthio)benzoic acid can yield a mixture of isomers due to the presence of two distinct aromatic rings and multiple directing groups. The electrophile, a nitronium ion (NO₂⁺), can attack either ring.
-
Ring A (the benzoic acid moiety): This ring contains two competing directing groups:
-
Carboxylic Acid (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.[1][2] It withdraws electron density from the ring, particularly at the ortho and para positions, making the meta position (C5) the most likely site for electrophilic attack.
-
Phenylthio (-SPh): The thioether group is an activating, ortho, para-director.[3][4] The sulfur atom's lone pairs donate electron density into the ring via resonance, enhancing reactivity at the positions ortho (C3) and para (C5) to the thioether.
The directing effects of both groups converge on the C5 position, making it a highly probable site of nitration. However, the activating nature of the thioether also makes the C3 position a possible, though likely minor, site of substitution.
-
-
Ring B (the phenyl ring of the thioether): The sulfur atom acts as an activating, ortho, para-director for this ring as well. Nitration is therefore expected at the ortho and para positions of this second ring. Due to sterics, the para-substituted product, 2-(4-nitrophenylthio)benzoic acid , is often the major isomer formed on this ring.[5]
The primary challenge is that the reaction can occur on either ring, leading to at least three significant potential products, thereby complicating purification and reducing the yield of any single desired isomer.
Q2: My reaction is turning dark, and I'm isolating a product with a different polarity than expected. What is the most common side reaction?
A2: The most common and problematic side reaction is the oxidation of the thioether linkage .[6][7] Standard nitrating mixtures, particularly those containing nitric acid, are strongly oxidizing. The sulfur atom in the thioether is susceptible to oxidation, first to a sulfoxide (-SO-) and then potentially to a sulfone (-SO₂-) .[6][8]
-
Detection: This transformation can be readily detected by techniques such as LC-MS (observing an increase in mass by +16 for sulfoxide or +32 for sulfone) and NMR spectroscopy (a significant downfield shift of the protons on the carbons adjacent to the sulfur). The change in the functional group also drastically increases the polarity of the molecule, which will be evident during chromatographic purification.
-
Consequences: Oxidation is detrimental because it changes the electronic nature of the substituent. Both sulfoxide and sulfone groups are strongly electron-withdrawing and deactivating, which will shut down any further desired nitration on the aromatic rings.
Q3: Why are standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) often problematic for this substrate?
A3: While effective for many aromatic systems, the classic HNO₃/H₂SO₄ mixture presents several critical drawbacks for 2-(phenylthio)benzoic acid:[9][10]
-
Oxidative Potential: As discussed in Q2, nitric acid is a potent oxidizing agent that can readily convert the sensitive thioether to its corresponding sulfoxide or sulfone.[8][11]
-
Harsh Acidity: The highly acidic medium can lead to substrate degradation or unwanted side reactions.[12]
-
Poor Regioselectivity: The high reactivity of the nitronium ion generated in mixed acid can lead to lower selectivity between the multiple possible nitration sites.
-
Risk of Over-Nitration: The powerful conditions can sometimes lead to the introduction of more than one nitro group, especially if the temperature is not rigorously controlled.[1][13]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired product and a complex mixture of isomers.
-
Primary Cause: Competing directing effects between the -COOH and -SPh groups, and between the two aromatic rings. The reaction conditions are not optimized to favor one position over the others.
-
Troubleshooting & Solutions:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -10°C to 0°C). Lowering the kinetic energy of the system can enhance the subtle energetic differences between the transition states leading to different isomers, often favoring the thermodynamically more stable product.[14]
-
Choice of Nitrating Agent: Shift from harsh mixed acids to milder, more selective nitrating agents. Reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitrate salts can offer better control.[9][10] For maximizing para-selectivity on activated rings, zeolite catalysts have also been explored.[15][16]
-
Solvent Effects: The solvent can influence regioselectivity by solvating the reaction intermediates differently.[17] Experimenting with less polar solvents might alter the isomer distribution.
-
Problem 2: Significant formation of sulfoxide and/or sulfone byproducts.
-
Primary Cause: Oxidation of the thioether sulfur atom by the nitrating agent, most commonly nitric acid.[18]
-
Troubleshooting & Solutions:
-
Avoid Strong Oxidants: The most effective solution is to use a nitrating agent with low oxidizing potential. N-nitrosaccharin is an excellent choice as it can deliver the nitronium ion in a non-oxidizing context.[10] Other alternatives include nitronium tetrafluoroborate (NO₂BF₄) or using dinitrogen pentoxide (N₂O₅).[16]
-
Strict Temperature Management: If using mixed acid is unavoidable, maintaining a very low and constant temperature (e.g., below 0°C) is critical. The rate of oxidation is often more sensitive to temperature increases than the rate of nitration.
-
Reverse Addition: Add the substrate slowly to the cold nitrating mixture rather than the other way around. This ensures that the substrate is always in the presence of an excess of the nitrating agent but helps maintain low temperatures and prevent localized heating.
-
Problem 3: Di-nitration or other signs of over-reaction are observed.
-
Primary Cause: The reaction conditions (temperature, time, or concentration of nitrating agent) are too aggressive.
-
Troubleshooting & Solutions:
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent to favor mono-nitration.
-
Reduced Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the slower formation of di-nitrated products.
-
Lower Temperature: As with other issues, lower temperatures decrease the overall reaction rate, providing a wider window to stop the reaction after the first nitration.[1]
-
Section 3: Recommended Protocols for Improved Regioselectivity
The following protocols are designed to address the challenges discussed above. The choice of method depends on the desired isomeric product.
Protocol 1: Selective Nitration on the Phenyl Ring (Target: 2-(4-nitrophenylthio)benzoic acid)
This protocol uses a milder nitrating agent to favor nitration on the more activated phenyl ring of the thioether moiety while minimizing oxidation.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 2-(phenylthio)benzoic acid (1 equivalent) in a suitable solvent such as acetic anhydride or dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Preparation of Nitrating Agent: In a separate flask, slowly add concentrated nitric acid (1.05 equivalents) to chilled acetic anhydride at 0°C to generate acetyl nitrate in situ. Allow this mixture to stir for 15 minutes.
-
Addition: Add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of the substrate over 30-60 minutes. It is critical to maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-water with stirring.
-
Workup: The product will often precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to isolate the desired 2-(4-nitrophenylthio)benzoic acid.
Protocol 2: Controlled Nitration with Mixed Acid (General Procedure)
This protocol uses traditional mixed acid but with stringent controls to minimize side reactions. It may be useful if isomers on the benzoic acid ring are desired.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, add concentrated sulfuric acid (e.g., 5 mL per gram of substrate).
-
Cooling: Cool the sulfuric acid to -5°C to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add the solid 2-(phenylthio)benzoic acid (1 equivalent) in small portions to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Nitrating Mixture: In a separate, chilled dropping funnel, prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per mL of nitric acid).
-
Addition: Add the cold nitrating mixture dropwise to the substrate solution over 1-2 hours. Crucially, maintain the internal temperature at or below 0°C.
-
Reaction & Monitoring: Stir the mixture at 0°C for an additional 1-2 hours, monitoring by TLC.
-
Quenching & Workup: Follow steps 6-8 from Protocol 1.
Section 4: Data & Visualization
Table 1: Comparison of Nitrating Systems and Expected Outcomes
| Nitrating System | Typical Temperature | Key Advantages | Major Challenges | Primary Expected Product(s) |
| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 10°C | High reactivity, low cost. | High risk of thioether oxidation, poor regioselectivity, over-nitration. | Mixture of isomers, including 2-(4-nitrophenylthio)benzoic acid and 5-nitro-2-(phenylthio)benzoic acid. |
| Acetyl Nitrate | 0°C to 5°C | Milder than mixed acid, reduced oxidation. | Requires in situ preparation, can still be oxidizing. | Improved selectivity for 2-(4-nitrophenylthio)benzoic acid. |
| N-Nitrosaccharin / TFSA [10] | Room Temperature | Non-oxidizing, excellent functional group tolerance, high regioselectivity. | Reagent cost and preparation. | High selectivity for 2-(4-nitrophenylthio)benzoic acid. |
| NO₂BF₄ | -10°C to 0°C | Non-oxidizing, well-defined electrophile. | Moisture sensitive, can be aggressive. | Good selectivity for nitration on the more activated ring. |
Diagrams
Caption: Directing effects on 2-(phenylthio)benzoic acid.
Caption: Troubleshooting workflow for common nitration issues.
Sources
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- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 18. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of fine chemical synthesis is a critical juncture in the journey from laboratory curiosity to viable product. 5-Nitro-2-(phenylthio)benzoic acid, a key building block in the development of various pharmaceuticals, presents a unique set of challenges when transitioning from bench-scale to larger production volumes. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to empower researchers and production chemists in overcoming the hurdles associated with its synthesis.
Troubleshooting Guide: From Theory to Practice
This guide addresses common issues encountered during the scale-up synthesis of 5-Nitro-2-(phenylthio)benzoic acid, which is typically prepared via a copper-catalyzed Ullmann condensation between 2-chloro-5-nitrobenzoic acid and thiophenol.
Issue 1: Low Yield of 5-Nitro-2-(phenylthio)benzoic Acid
A diminished yield upon scaling up is a frequent and frustrating problem. The root causes can often be traced back to several key factors.
| Potential Cause | Underlying Rationale | Troubleshooting & Optimization Steps |
| Inadequate Heat Transfer | The surface-area-to-volume ratio decreases significantly as reactor size increases. This can lead to insufficient heating to initiate and sustain the reaction, especially in endothermic steps, or localized overheating. | - Optimize Heating Mantle/Jacket Coverage: Ensure the heating surface is in maximum contact with the reactor. - Stirring Efficiency: Increase the stirrer speed and use an appropriately sized agitator to ensure uniform heat distribution. For very large vessels, consider multiple impellers. - Solvent Choice: Select a higher-boiling solvent to allow for a wider and more effective operating temperature range. |
| Poor Solubility of Reactants | In larger volumes, ensuring complete dissolution of starting materials, particularly the sodium salt of 2-chloro-5-nitrobenzoic acid, can be challenging. Undissolved material will not react. | - Solvent Volume: Increase the solvent volume, but be mindful of the impact on reaction concentration and cycle time. - Co-solvent Addition: Introduce a co-solvent that improves the solubility of the reactants without negatively impacting the reaction. - Pre-dissolution: Ensure all solids are fully dissolved before initiating the reaction, potentially at a slightly elevated temperature. |
| Catalyst Deactivation | The copper catalyst can be sensitive to impurities in the starting materials or solvent, leading to reduced activity. | - Purity of Starting Materials: Use high-purity 2-chloro-5-nitrobenzoic acid and thiophenol. - Inert Atmosphere: Maintain a nitrogen or argon atmosphere to prevent oxidation of the copper catalyst. - Ligand Addition: Consider the use of ligands like phenanthroline to stabilize the copper catalyst and enhance its activity.[1] |
Issue 2: Product Purity Concerns - The Battle Against Impurities
Achieving high purity is paramount, and several side reactions can compromise the quality of the final product.
| Potential Impurity | Origin | Mitigation & Purification Strategies |
| Unreacted 2-chloro-5-nitrobenzoic acid | Incomplete reaction due to factors mentioned in "Low Yield". | - Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material. - Purification: This impurity can often be removed during the work-up by washing the organic phase with a dilute basic solution (e.g., sodium bicarbonate) to extract the unreacted carboxylic acid. |
| Diphenyl Disulfide | Oxidation of thiophenol, especially in the presence of air and at elevated temperatures. | - Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel. - Controlled Temperature: Avoid excessive temperatures that can promote oxidation. - Purification: Diphenyl disulfide is non-polar and can often be removed by recrystallization from a suitable solvent system. |
| Isomeric Byproducts | If the starting 2-chloro-5-nitrobenzoic acid is impure, isomeric impurities will be carried through the reaction. | - Starting Material QC: Perform thorough quality control on the starting material to ensure isomeric purity. |
| Copper Residues | Incomplete removal of the copper catalyst during work-up. | - Filtration: Filter the reaction mixture through a pad of celite to remove solid copper species. - Aqueous Washes: Multiple washes with aqueous solutions (e.g., ammonium chloride or EDTA) can help to chelate and remove residual copper ions. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 5-Nitro-2-(phenylthio)benzoic acid.
Q1: What is the most common synthetic route for 5-Nitro-2-(phenylthio)benzoic acid?
The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1] This involves the reaction of 2-chloro-5-nitrobenzoic acid with thiophenol in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the 2-chloro-5-nitrobenzoic acid activates the aryl halide towards nucleophilic aromatic substitution.
Q2: What are the critical safety considerations when scaling up this synthesis?
The scale-up of this reaction requires careful attention to safety due to the nature of the reactants and the reaction itself.
-
Thiophenol: This reagent is highly toxic and has a potent, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and a respirator.[2] Spills should be immediately quenched with a bleach solution.
-
Exothermic Reaction: While the Ullmann condensation can require heating to initiate, the reaction itself can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. A robust cooling system and careful monitoring of the internal reaction temperature are essential to prevent a runaway reaction.
-
Nitroaromatics: Nitroaromatic compounds are potentially explosive, especially at elevated temperatures and in the presence of impurities. The thermal stability of the product and any intermediates should be assessed, for instance, by Differential Scanning Calorimetry (DSC).
Q3: How can I effectively monitor the progress of the reaction?
For in-process control, two common techniques are highly effective:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of the product and any major byproducts. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a good starting point for analysis.[3]
Q4: What is the recommended method for purifying the final product on a large scale?
Recrystallization is the most common and effective method for purifying 5-Nitro-2-(phenylthio)benzoic acid. The choice of solvent is critical.
-
Solvent Screening: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen include ethanol, isopropanol, acetic acid, and aqueous mixtures of these solvents.[4][5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities (like residual catalyst), and then allow the solution to cool slowly to promote the formation of large, pure crystals. The crystals can then be collected by filtration and washed with a small amount of cold solvent.
Visualizing the Process
To aid in understanding the key stages and decision points in the synthesis and troubleshooting process, the following diagrams are provided.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address low product yield.
References
-
Organic Syntheses. Procedure for (Phenylthio)nitromethane. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
University of Massachusetts Lowell. LAB 1 - EXPERIMENTAL PROCEDURE. [Link]
-
PubMed Central. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
University of Massachusetts Lowell. The Recrystallization of Benzoic Acid. [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
University of Georgia Office of Research. Thiophenol-108-98-5.docx. [Link]
- Google Patents.
-
The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
ResearchGate. Recrystallization of Impure Benzoic Acid. [Link]
-
ResearchGate. Fast and sensitive detection of highly toxic thiophenol using β-CD modified nanofibers membrane with promoted fluorescence response. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Chembase.cn. 5-amino-2-(phenylthio)benzoic acid 63185-86-4. [Link]
-
ResearchGate. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Link]
-
ResearchGate. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]
-
PubMed. 5-Nitrosothio-2-nitrobenzoate: a reagent for the nitrosation of thiol groups in proteins. [Link]
- Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. [Link]
-
SIELC Technologies. Benzoic acid, 2-(phenylthio)-. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
-
Wikipedia. Ullmann condensation. [Link]
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Technical Support Center: Resolving Poor Solubility of 5-Nitro-2-(phenylthio)benzoic Acid
Welcome to the technical support center for 5-Nitro-2-(phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this compound in aqueous buffers. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide actionable troubleshooting strategies.
Compound Profile: 5-Nitro-2-(phenylthio)benzoic Acid
Before addressing specific solubility issues, it is essential to understand the physicochemical properties of 5-Nitro-2-(phenylthio)benzoic acid. While experimental data for this specific molecule is limited, we can infer its characteristics based on its structural components.
| Property | Value (Estimated) | Rationale & Implications for Solubility |
| CAS Number | 6345-67-1 | Unique identifier for this specific chemical entity.[1][2] |
| Molecular Formula | C₁₃H₉NO₄S | The formula indicates a relatively complex organic structure.[2][3] |
| Molecular Weight | 275.28 g/mol | A moderate molecular weight, which can influence solubility.[2] |
| Structure | Benzoic acid with a nitro group and a phenylthio group. | The presence of a carboxylic acid group suggests pH-dependent solubility. The nitro and phenylthio groups increase lipophilicity, likely leading to poor aqueous solubility at neutral pH. |
| pKa (Estimated) | 2.5 - 3.5 | Benzoic acid has a pKa of ~4.2.[4][5] The electron-withdrawing nitro group will lower the pKa, making it a stronger acid. Thiobenzoic acid has a pKa of ~2.5.[6] Therefore, 5-Nitro-2-(phenylthio)benzoic acid is expected to be a stronger acid than benzoic acid. This is a critical parameter for pH adjustment strategies. |
| Aqueous Solubility | Poor at acidic to neutral pH. | Structurally similar compounds, like 5-Nitro-2-(3-phenylpropylamino)benzoic acid, are reported to be insoluble in water. Another analog, 2-nitro-5-thiocyanatobenzoic acid, has a low solubility of approximately 0.3 mg/ml in PBS (pH 7.2).[7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my 5-Nitro-2-(phenylthio)benzoic acid not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?
A1: The poor solubility of 5-Nitro-2-(phenylthio)benzoic acid in neutral aqueous buffers is expected due to its chemical structure. The molecule has a significant non-polar character contributed by the phenyl and phenylthio groups. As a weak acid with an estimated pKa between 2.5 and 3.5, it will be predominantly in its neutral, less soluble protonated form at pH 7.4. For a weak acid, solubility increases significantly when the pH of the solution is well above its pKa.[8][9]
Q2: I tried dissolving the compound in an organic solvent like DMSO first, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." While organic solvents like DMSO can dissolve the compound at high concentrations, the compound crashes out when the solution is introduced to an aqueous environment where it is poorly soluble.[10]
Troubleshooting Steps:
-
Reduce the initial concentration: Start with a lower concentration of your compound in the organic solvent.
-
Modify the dilution process: Instead of adding the compound solution to the buffer, try adding the buffer to the compound solution slowly while vortexing.
-
Use a different co-solvent: Consider using ethanol or another water-miscible organic solvent.[11]
-
Increase the final volume of the buffer: A larger final volume will result in a lower final concentration of the compound, which may be below its solubility limit.
-
Adjust the pH of the aqueous buffer: This is often the most effective solution. Ensure the final pH of your solution is at least 2 units above the compound's pKa.
Solubilization Strategies & Protocols
Strategy 1: pH Adjustment
The most direct way to increase the solubility of an acidic compound like 5-Nitro-2-(phenylthio)benzoic acid is by increasing the pH of the aqueous buffer.[11][12] By raising the pH above the compound's pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.
Caption: Decision workflow for pH-based solubilization.
-
Weigh the Compound: Weigh out 2.75 mg of 5-Nitro-2-(phenylthio)benzoic acid (MW = 275.28 g/mol ) for a final 1 mL stock solution.
-
Initial Dissolution: Add the solid to a microcentrifuge tube. Add approximately 800 µL of your desired aqueous buffer (e.g., PBS). The compound will likely not dissolve at this stage.
-
pH Adjustment: While vortexing, add a low concentration of NaOH (e.g., 0.1 M) dropwise until the solid completely dissolves. Monitor the pH to ensure it is in a range suitable for your experiment.
-
Final Volume Adjustment: Once the compound is dissolved, add the buffer to bring the final volume to 1 mL.
-
Final pH Check: Check the final pH of the stock solution and adjust if necessary.
-
Dilution: This stock solution can then be diluted into your experimental buffer. Ensure the final concentration and pH are maintained within the desired range.
Strategy 2: Utilizing Co-solvents
If pH adjustment is not suitable for your experimental system, using a water-miscible organic co-solvent can be an effective alternative.[13]
| Co-solvent | Typical Starting Concentration | Considerations |
| DMSO | 0.1 - 5% (v/v) | Can have physiological effects at higher concentrations.[7] |
| Ethanol | 1 - 10% (v/v) | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% (v/v) | Can increase viscosity. |
-
Prepare Stock Solution: Dissolve the 5-Nitro-2-(phenylthio)benzoic acid in 100% of your chosen co-solvent (e.g., DMSO) to make a concentrated stock (e.g., 50-100 mM).
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer.
-
Vortexing: Ensure thorough mixing at each dilution step to minimize precipitation.
-
Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment and include an appropriate vehicle control.
Strategy 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][14]
Caption: Experimental workflow for cyclodextrin formulation.
-
Prepare Cyclodextrin Solutions: Prepare a series of concentrations of a cyclodextrin (e.g., 1%, 2%, 5% w/v of Hydroxypropyl-β-cyclodextrin (HP-β-CD)) in your desired aqueous buffer.
-
Add Excess Compound: Add an excess of solid 5-Nitro-2-(phenylthio)benzoic acid to each cyclodextrin solution.
-
Equilibrate: Agitate the samples (e.g., on a rotator) at a constant temperature for 24-48 hours to reach equilibrium.[10]
-
Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Solubilized Compound: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). This will determine the extent of solubility enhancement.
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. [Link]
-
Thorat et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Future4200. Formulation of poorly water-soluble drugs for oral administration. [Link]
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Parmar et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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CD Formulation. pH Modifier Excipients. [Link]
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Royal Society of Chemistry. Tactics to Improve Solubility Available. [Link]
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American Pharmaceutical Review. Solubilizer Excipients. [Link]
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Chemical-Suppliers. 5-Nitro-2-(phenylthio)benzoic acid | CAS 6345-67-1. [Link]
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Scribd. Solubilizing Excipients Guide. [Link]
-
Gattefossé. Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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Academia.edu. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]
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Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
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Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
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Wiley Online Library. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
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Tetrahedron Letters. pKa values in organic chemistry – making maximum use of the available data. [Link]
-
OChemPal. pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
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Wikipedia. Thiobenzoic acid. [Link]
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PubChem. 5-Nitrosalicylic acid. [Link]
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PubChem. 5-Nitro-2-(phenylmethylthio)benzoic acid. [Link]
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PubChem. 2-(Phenylthio)benzoic acid. [Link]
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preventing byproduct formation in the synthesis of 5-Nitro-2-(phenylthio)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
The synthesis of 5-Nitro-2-(phenylthio)benzoic acid is a cornerstone reaction for creating advanced intermediates, notably in the development of AT1 antagonists for anti-hypertension therapies.[1] The primary route to this molecule is a nucleophilic aromatic substitution (SNAr), a class of reaction that, while powerful, is sensitive to reaction conditions that can lead to significant byproduct formation. This guide is structured to address these challenges directly.
Core Reaction and Key Side Reaction Pathway
Below is a diagram illustrating the desired synthetic pathway for 5-Nitro-2-(phenylthio)benzoic acid and the most common side reaction—the oxidative coupling of thiophenol to form diphenyl disulfide. Understanding and controlling this competing reaction is critical for achieving high yield and purity.
Caption: SNAr synthesis pathway and the competing oxidative dimerization leading to a common impurity.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This is a two-step addition-elimination process.[3]
-
Addition: The nucleophile, which is the thiophenolate anion (formed by deprotonating thiophenol with a base), attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzoic acid ring. This carbon is highly electron-deficient (electrophilic) due to the powerful electron-withdrawing effects of both the adjacent nitro group (-NO₂) and the carboxylic acid group (-COOH). This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized effectively onto the nitro group, which is crucial for stabilizing this intermediate.
-
Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group. As a rule, the initial addition of the nucleophile is the slow, rate-limiting step of the reaction.[5]
Q2: Why is a base essential for this reaction, and which one should I use?
A base is critical because thiophenol itself is only a moderate nucleophile. The base deprotonates the thiol (-SH) group of thiophenol to form the much more potent thiophenolate anion (-S⁻) . This anion is a significantly stronger nucleophile and is required for the reaction to proceed at a practical rate.
Choosing a Base:
-
Potassium Carbonate (K₂CO₃): This is the most commonly recommended base. It is strong enough to deprotonate thiophenol (pKa ≈ 6.6) but not so strong that it promotes harsh side reactions. It is also inexpensive and easy to handle.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): While effective, these stronger bases can be less selective and may promote hydrolysis of other functional groups if reaction conditions are not carefully controlled.
-
Ammonia: Some patented procedures utilize ammonia, often under pressure, which can act as both a base and a component of the solvent system.[6][7]
Q3: Do I need a copper catalyst for this reaction?
While this reaction is a type of Ullmann condensation, which traditionally requires a copper catalyst, it is often not necessary in this specific case.[8][9] The rationale is as follows:
-
Activation by the Nitro Group: The SNAr reaction rate is highly dependent on the electrophilicity of the aryl halide. The presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to the leaving group (the chlorine atom), dramatically activates the ring towards nucleophilic attack.[4]
-
Avoiding Byproducts: Copper catalysts, especially at the high temperatures sometimes used in Ullmann reactions, can promote the formation of byproducts and complicate purification.[10] Given the high reactivity of the substrate, omitting the catalyst leads to a cleaner reaction profile.
Troubleshooting Guide
Problem 1: My reaction yield is low or the reaction is not going to completion.
Low yield is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.
| Possible Cause | Underlying Rationale & Causality | Recommended Solution |
| Insufficient Reaction Temperature | The nucleophilic attack on the aromatic ring is the rate-determining step and has a significant activation energy barrier. Insufficient thermal energy will result in a very slow reaction rate. Ullmann-type reactions are known to require heat.[8] | Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. A typical range is 80-120 °C in a solvent like DMF or NMP. |
| Incorrect Base Stoichiometry | At least one full equivalent of base is required to generate the nucleophilic thiophenolate. Using a catalytic amount or less than one equivalent will leave unreacted thiophenol, drastically slowing the reaction. | Use 1.1 to 1.5 equivalents of a base like K₂CO₃ to ensure complete deprotonation of the thiophenol and drive the reaction forward. |
| Oxidation of Thiophenolate | The thiophenolate anion is highly susceptible to oxidation by atmospheric oxygen, which dimerizes it into diphenyl disulfide. This consumes your nucleophile, directly reducing the potential yield. | Crucially, run the reaction under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed by sparging with N₂/Ar prior to use. |
| Poor Solvent Choice | The reaction involves charged intermediates (thiophenolate, Meisenheimer complex). A polar, aprotic solvent is required to solvate these species and facilitate the reaction. Non-polar solvents will hinder the reaction significantly. | Use high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dimethyl sulfoxide (DMSO) .[8] |
Problem 2: My NMR/TLC shows a significant, less polar byproduct that is difficult to remove.
This is almost certainly diphenyl disulfide .
-
Mechanism of Formation: As mentioned, the thiophenolate anion is readily oxidized. This process is often catalyzed by trace metal impurities or exposure to air (O₂), especially at elevated temperatures in a basic medium. Two thiophenolate radicals can then couple to form the disulfide bond.
-
How to Prevent It:
-
Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is thoroughly purged with nitrogen or argon before adding reagents, and maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Reagent Addition Order: Add the base to the thiophenol/solvent mixture last, or add the thiophenol slowly to the mixture of the aryl halide and base. This minimizes the time the highly reactive thiophenolate anion is present in high concentration before it can react with the substrate.
-
-
How to Remove It:
-
Diphenyl disulfide is a neutral, non-polar molecule. The desired product is a carboxylic acid. This difference in chemical properties is key to its removal. An acid-base extraction is highly effective. See Protocol 2 for a detailed method.
-
Problem 3: The product crashes out during workup as an oil, or is very difficult to purify by crystallization.
This issue usually stems from residual impurities (like the starting materials or diphenyl disulfide) that act as a eutectic contaminant, preventing proper crystal lattice formation. A thorough purification to remove these impurities is required before attempting crystallization.
-
Causality: The carboxylic acid group on your product makes it soluble in aqueous base (as a carboxylate salt), while neutral organic impurities (like diphenyl disulfide) and the unreacted aryl halide are not. Acidifying the aqueous layer then re-protonates the carboxylate, causing the pure product to precipitate.
-
Solution Workflow:
-
Initial Quench & Extraction: After the reaction is complete, cool the mixture and quench it with water. Extract with a solvent like ethyl acetate. This will pull all organic components (product, byproducts, starting materials) into the organic layer.
-
Acid-Base Purification: Perform an extraction of the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃ solution). The desired product will move to the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Precipitation: Separate the layers. Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The purified 5-Nitro-2-(phenylthio)benzoic acid should precipitate as a solid.
-
Final Crystallization: Collect the solid by filtration and then perform a final recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to achieve high purity.[11]
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid
-
Materials:
-
2-Chloro-5-nitrobenzoic acid (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-5-nitrobenzoic acid and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed DMF via cannula or syringe.
-
Begin stirring and add thiophenol dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The product spot should be UV active and will stain with potassium permanganate.
-
Once the starting material is consumed, cool the reaction to room temperature for workup as described in Protocol 2.
-
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
-
Pour the cooled reaction mixture from Protocol 1 into a separatory funnel containing 3 volumes of water.
-
Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Extract the combined organic layers two times with 1M aqueous potassium carbonate solution. The desired product will move into the aqueous (bottom) layer.
-
Combine the aqueous layers in a beaker with vigorous stirring. Discard the organic layer (which contains diphenyl disulfide and other neutral impurities).
-
Cool the aqueous layer in an ice bath and slowly acidify by adding 2M HCl dropwise until the pH is approximately 2 (test with pH paper). A solid precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid under vacuum. For final purification, recrystallize the crude product from an ethanol/water mixture to yield pure 5-Nitro-2-(phenylthio)benzoic acid as a pale yellow solid.
References
- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)
- EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)
- US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google P
-
Dalal Institute - Aromatic Nucleophilic Substitution. [Link]
-
Chen, Z., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 22(8), 2465-2473. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Krygowski, T. M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]
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- 1. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 7. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validation & Comparative
Navigating Chloride Channel Blockade: A Comparative Guide to 5-Nitro-2-(phenylthio)benzoic acid and NPPB
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of ion channel research, the selection of an appropriate pharmacological tool is paramount to the integrity and success of experimental outcomes. This guide offers an in-depth comparison of two widely utilized chloride channel blockers: 5-Nitro-2-(phenylthio)benzoic acid and 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). By delving into their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation, this document serves as a critical resource for designing robust and insightful studies.
At the Crossroads of Ion Homeostasis: Unveiling the Mechanisms
Chloride channels are pivotal in a myriad of physiological processes, from cell volume regulation and transepithelial transport to the regulation of electrical excitability.[1] Their dysfunction is implicated in numerous diseases, making them a key target for therapeutic intervention and pharmacological study. Both 5-Nitro-2-(phenylthio)benzoic acid and NPPB belong to the nitrobenzoate class of compounds and are employed to probe the function of these critical channels.
5-Nitro-2-(phenylthio)benzoic acid is a versatile bifunctional organic compound.[2] While it has applications as a precursor in the synthesis of various heterocyclic compounds, its utility in biological research often stems from its ability to modulate enzymatic activity and ion transport.[2] Its mechanism as a chloride channel blocker is less specifically defined in broad literature compared to NPPB, but it is understood to interfere with the normal flux of chloride ions across the cell membrane.
NPPB , on the other hand, is a more extensively characterized non-specific chloride channel blocker.[3] It is known to inhibit several types of chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), with a mechanism that involves blocking the channel pore from the cytosolic side.[4] This blockade is reported to be both pH and voltage-dependent.[4] It's crucial for researchers to be aware of NPPB's off-target effects. Studies have revealed that NPPB can also act as an agonist for the G-protein coupled receptor GPR35, influence macrophage inflammatory responses, and even exhibit protonophoric activity, which can uncouple mitochondria and affect cellular ATP levels.[3][5][6]
Caption: General mechanism of chloride channel blockade by NPPB and 5-Nitro-2-(phenylthio)benzoic acid.
Efficacy Face-Off: A Data-Driven Comparison
The choice between these two blockers often hinges on their potency and the specific context of the experiment. While direct, comprehensive comparative studies are not abundant, data from various sources allow for an informed decision.
| Compound | Target/System | Reported IC50/Effective Concentration | Key Considerations |
| NPPB | CFTR Chloride Channels | K(D) = 35 µM (from single-channel block)[7] | Potency can be cell-type and condition dependent.[8] Known off-target effects on mitochondria and GPR35.[5][6] |
| NPPB | Volume-activated Cl- current (GL-15 cells) | IC50 = 44 µM[9] | |
| NPPB | Intermediate-conductance Ca2+-activated K+ (IK(Ca)) current (HL-60 cells) | IC50 = 39 µM[9] | Demonstrates lack of specificity. |
| NPPB | VIP-stimulated Cl- uptake (T84 cells) | IC50 = 414 µM[8] | |
| 5-Nitro-2-(phenylthio)benzoic acid | Antimycobacterial activity (M. tuberculosis H37Rv) | IC90 > 50 µg/mL (for a derivative)[10] | Limited publicly available data on specific chloride channel IC50 values. Often studied in the context of synthetic chemistry and other biological activities.[2] |
Key Insights from the Data:
-
NPPB has been more extensively studied as a chloride channel blocker, with a range of reported potencies depending on the specific channel and experimental system. Its affinity for CFTR, as determined by single-channel analysis, is notable.[7]
-
The efficacy of NPPB can be influenced by factors such as pH and membrane voltage.[4]
-
Crucially, researchers must consider the potential for NPPB to impact cellular energy metabolism, as it has been shown to reduce ATP levels at concentrations used for chloride channel blockade.[8]
-
Data on the specific chloride channel blocking efficacy of 5-Nitro-2-(phenylthio)benzoic acid is less prevalent in the literature, with more focus on its synthetic applications and broader biological activities like antimycobacterial effects.[10]
Validating Efficacy: Essential Experimental Protocols
To rigorously assess and compare the efficacy of these compounds, standardized experimental protocols are essential. The following outlines two fundamental techniques in the field of ion channel research.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion currents across the entire cell membrane, providing a direct assessment of channel activity.[11][12]
Objective: To determine the inhibitory effect of the compounds on chloride currents.
Methodology:
-
Cell Preparation: Culture a suitable cell line expressing the chloride channel of interest (e.g., HEK293 cells transfected with CFTR). Isolate single cells for recording.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an internal solution containing a known concentration of chloride and other necessary ions.
-
Giga-Seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (giga-ohm) seal.[13]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing for electrical access to the entire cell.
-
Data Acquisition: Using a voltage-clamp amplifier, hold the cell at a specific membrane potential and apply voltage steps to elicit chloride currents. Record baseline currents.
-
Compound Application: Perfuse the experimental chamber with a solution containing the test compound (e.g., NPPB or 5-Nitro-2-(phenylthio)benzoic acid) at various concentrations.
-
Analysis: Measure the reduction in current amplitude at each compound concentration to generate a dose-response curve and calculate the IC50 value.
Caption: A streamlined workflow for whole-cell patch-clamp experiments.
Protocol 2: Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is an apparatus used to measure the transport of ions, nutrients, and drugs across epithelial tissues.[14][15]
Objective: To assess the effect of the compounds on net ion transport across an epithelial monolayer.
Methodology:
-
Tissue/Monolayer Preparation: Grow a confluent monolayer of epithelial cells (e.g., T84 or Fischer Rat Thyroid cells) on permeable supports or use freshly excised epithelial tissue.[16][17]
-
Chamber Assembly: Mount the permeable support or tissue between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[18]
-
Equilibration: Fill both chambers with an appropriate physiological buffer (e.g., Ringer's solution) and allow the system to equilibrate to 37°C while bubbling with carbogen (95% O2, 5% CO2).
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. The current required to maintain this clamp is the Isc, which represents the net active ion transport.
-
Stimulation: After establishing a stable baseline Isc, stimulate chloride secretion by adding an agonist (e.g., forskolin or VIP) to the basolateral side.
-
Inhibitor Addition: Once a stable stimulated Isc is achieved, add the chloride channel blocker (NPPB or 5-Nitro-2-(phenylthio)benzoic acid) to the appropriate chamber (typically the apical side for CFTR inhibitors) in a cumulative manner.
-
Data Analysis: Record the decrease in Isc following the addition of the inhibitor to determine its potency.
Conclusion: Selecting the Right Tool for the Job
The choice between 5-Nitro-2-(phenylthio)benzoic acid and NPPB should be guided by the specific research question and a thorough understanding of their respective properties. NPPB is a well-documented, albeit non-specific, chloride channel blocker with a considerable body of literature supporting its use. However, its known off-target effects necessitate careful experimental design and data interpretation. 5-Nitro-2-(phenylthio)benzoic acid may be a suitable alternative in certain contexts, but its characterization as a specific chloride channel blocker is less complete, requiring researchers to perform more extensive preliminary validation.
Ultimately, the principles of scientific integrity demand a critical evaluation of the tools we employ. By understanding the nuances of these compounds and utilizing rigorous experimental protocols, researchers can confidently probe the complex world of chloride channel function and its role in health and disease.
References
- 5-Nitro-2-(3-phenylpropylamino) benzoic acid: Significance and symbolism. (2025). Vertex AI Search.
- Cuthbert, A. W., et al. (1995). Assessment of CFTR Chloride Channel Openers in Intact Normal and Cystic Fibrosis Murine Epithelia. PubMed.
- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). MDPI.
- 2-(Phenylthio)benzoic Acid | Research Chemical Supplier. Benchchem.
- Taniguchi, Y., et al. (2008). 5-Nitro-2-(3-phenylpropylamino)benzoic Acid Is a GPR35 Agonist. PubMed.
- Kapilevich, L. V., et al. (1998). The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. PubMed.
- Clarke, L. L. (2015). A guide to Ussing chamber studies of mouse intestine. PubMed Central.
- P
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
- Devor, D. C., et al. (2000). Direct comparison of NPPB and DPC as probes of CFTR expressed in Xenopus oocytes. PubMed.
- Ussing Chamber Protocol. Physiologic Instruments.
- Sakmann, B., & Neher, E. (1984). PATCH CLAMP TECHNIQUES FOR STUDYING IONIC CHANNELS IN EXCITABLE MEMBRANES. Annual Reviews.
- What is the Patch-Clamp Technique? | Learn & Share. (2023). Leica Microsystems.
- Cuthbert, A. W., et al. (1993). Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line. PubMed.
- Chloride Channels. Sigma-Aldrich.
- Use of the Ussing chamber technique to study nutrient transport by epithelial tissues. (2025).
- Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes. (2011). PubMed Central.
- How Do Ussing Chambers Work? A Step-by-Step Guide. (2025). Physiologic Instruments.
- Jentsch, T. J., et al. (2002). Molecular Structure and Physiological Function of Chloride Channels. Physiological Reviews.
- CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis. (2024). MDPI.
- The Ussing chamber and measurement of drug actions on mucosal ion transport. (2001). PubMed.
- Selyanina, A., et al. (2005).
Sources
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- 2. benchchem.com [benchchem.com]
- 3. 5-Nitro-2-(3-phenylpropylamino) benzoic acid: Significance and symbolism [wisdomlib.org]
- 4. Assessment of CFTR chloride channel openers in intact normal and cystic fibrosis murine epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct comparison of NPPB and DPC as probes of CFTR expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NPPB block of the intermediate-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
- 12. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiologicinstruments.com [physiologicinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. physiologicinstruments.com [physiologicinstruments.com]
- 17. CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis [mdpi.com]
- 18. The Ussing chamber and measurement of drug actions on mucosal ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5-Nitro-2-(phenylthio)benzoic Acid's Effect on Chloride Channels
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of 5-Nitro-2-(phenylthio)benzoic acid (NPTB) on chloride channels. Given the limited direct experimental data on NPTB, this guide will draw heavily on the extensive research conducted on its close structural analog, 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), to infer its likely activity and provide a robust validation strategy. The structural similarity between NPTB and NPPB, differing primarily in the linker between the phenyl and benzoic acid moieties, suggests a comparable mechanism of action. This guide will objectively compare the anticipated performance of NPTB with other well-characterized chloride channel modulators, supported by established experimental protocols and data.
Introduction to 5-Nitro-2-(phenylthio)benzoic Acid and the Rationale for Validation
5-Nitro-2-(phenylthio)benzoic acid is a derivative of nitrobenzoic acid and is structurally related to a class of compounds known to modulate ion channel activity. Its close analog, NPPB, is a widely recognized, albeit non-specific, blocker of various chloride channels[1]. Chloride channels are integral membrane proteins crucial for a multitude of physiological processes, including transepithelial ion transport, cell volume regulation, and neuronal excitability. Their dysfunction is implicated in numerous diseases such as cystic fibrosis, secretory diarrheas, and some forms of myotonia, making them attractive targets for therapeutic intervention[2].
The validation of any novel compound purported to affect chloride channels is a critical step in its development as a research tool or therapeutic agent. This process requires a multi-faceted approach to characterize its potency, selectivity, and mechanism of action. A thorough validation process not only confirms the compound's intended activity but also uncovers potential off-target effects that could confound experimental results or lead to unforeseen side effects. For instance, NPPB, while a potent chloride channel blocker, is also known to act as a protonophore, uncoupling mitochondria and affecting cellular ATP levels, and to block other ion channels like Ca2+-activated K+ channels[1][3]. A rigorous validation pipeline for NPTB is therefore essential.
Comparative Landscape of Chloride Channel Blockers
To provide context for the validation of NPTB, it is essential to compare its expected properties with a panel of existing chloride channel blockers. These alternatives vary in their potency, selectivity, and mechanism of action.
| Compound | Target Channel(s) | Reported IC50/Kd | Key Characteristics & Limitations |
| 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) | Broad-spectrum Cl- channel blocker | 80 nM (rabbit nephron Cl- channels)[4], 166 µM (CFTR, at -90 mV)[5], 414 µM (VIP-stimulated Cl- uptake in T84 cells)[4], 44 µM (volume-activated Cl- current in GL-15 cells)[1], 5 µM (ICrac in Jurkat cells)[6] | Widely used, but non-specific. Known to inhibit Ca2+-activated K+ channels (IC50 = 39-125 µM)[1] and has protonophoric activity[3]. |
| Niflumic Acid | Ca2+-activated Cl- channels (CaCCs), CFTR | ~7.4 µM (TMEM16A)[7] | Also a COX-2 inhibitor. |
| Anthracene-9-carboxylic acid (9-AC) | ClC-1, CFTR | ~25 µM (ClC-1) | A potent blocker of skeletal muscle chloride channels. |
| CFTRinh-172 | CFTR | ~300 nM | Highly potent and selective CFTR inhibitor. Acts on the cytoplasmic side. Can have off-target effects on other channels with prolonged exposure[8]. |
| GlyH-101 | CFTR | ~5 µM | Extracellular pore blocker of CFTR. May also block CaCCs and affect mitochondrial function[8]. |
| T16Ainh-A01 | TMEM16A (Ano1) | ~1 µM | Potent and selective inhibitor of the calcium-activated chloride channel TMEM16A[9]. |
| Digallic Acid | TMEM16A (Ano1) | ~3.6 µM | Natural compound with inhibitory activity on TMEM16A[9]. |
| Luteolin | TMEM16A (Ano1) | ~4.5 µM | A natural flavonoid that inhibits TMEM16A currents[10]. |
| Liquiritigenin | TMEM16A (Ano1) | ~21.32 µM | A natural compound that inhibits TMEM16A[11]. |
Experimental Validation Workflow for 5-Nitro-2-(phenylthio)benzoic Acid
A systematic and multi-tiered approach is necessary to comprehensively validate the effects of NPTB on chloride channels. This workflow progresses from broad, cell-based functional assays to more specific, high-resolution electrophysiological recordings.
Caption: A multi-phase workflow for the validation of NPTB's effect on chloride channels.
Phase 1: Functional Screening Assays
The initial step is to determine if NPTB has a functional effect on chloride channel activity in a cellular context. These assays are typically higher-throughput and provide a global measure of chloride flux.
Principle: The fluorescent indicator N-(6-Methoxyquinolyl) acetoethyl ester (MQAE) is quenched by chloride ions. A decrease in intracellular chloride concentration leads to an increase in MQAE fluorescence. This assay can be used to measure both chloride influx and efflux.
Protocol: MQAE-Based Chloride Efflux Assay
-
Cell Culture: Plate cells expressing the chloride channel of interest (e.g., T84 cells for endogenous CFTR and CaCCs, or HEK293 cells stably expressing a specific channel) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
MQAE Loading: Incubate the cells with MQAE (e.g., 5-10 mM) in a serum-free medium for 4-6 hours at 37°C.
-
Washing: Wash the cells three times with a chloride-containing buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular MQAE.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
Chloride Efflux Stimulation: Replace the chloride-containing buffer with a chloride-free buffer (e.g., substituting chloride salts with nitrate or gluconate salts) containing a channel activator (e.g., forskolin and IBMX for CFTR; a calcium ionophore like ionomycin for CaCCs). Simultaneously, add varying concentrations of NPTB or a control compound.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence at regular intervals (e.g., every 30 seconds) for 10-15 minutes. An increase in fluorescence indicates chloride efflux.
-
Data Analysis: Calculate the rate of fluorescence increase for each condition. Plot the rate of efflux against the concentration of NPTB to determine the IC50.
Principle: These assays are based on the ability of iodide to quench the fluorescence of certain indicators. Since many chloride channels are also permeable to other halides like iodide, measuring iodide influx can be a surrogate for chloride channel activity.
Protocol: Iodide Influx Colorimetric Assay
-
Cell Culture: Plate cells in a 96-well plate as described above.
-
Assay Buffer Preparation: Prepare a buffer containing an iodide-sensitive indicator.
-
Compound Incubation: Add varying concentrations of NPTB or control compounds to the wells.
-
Stimulation and Iodide Addition: Add a channel activator followed by an iodide-containing solution.
-
Signal Detection: After a defined incubation period, measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: A decrease in signal (quenching) indicates iodide influx. Calculate the percent inhibition at each NPTB concentration to determine the IC50.
Phase 2: Electrophysiological Characterization
Electrophysiology provides direct, high-resolution measurement of ion channel currents, allowing for a detailed characterization of NPTB's mechanism of action.
Caption: A typical workflow for an electrophysiological experiment to validate NPTB.
Principle: This technique allows for the recording of the sum of ionic currents flowing through all channels on the cell membrane. It is ideal for studying the overall effect of a compound on a cell's chloride conductance.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Use cells endogenously expressing or transiently/stably transfected with the chloride channel of interest.
-
Pipette and Solutions: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ. The intracellular (pipette) solution should have a low chloride concentration to establish a chloride gradient, while the extracellular (bath) solution will have a physiological chloride concentration.
-
Giga-seal Formation and Whole-Cell Configuration: Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply a series of voltage steps or ramps to elicit channel activity and generate a current-voltage (I-V) relationship.
-
Baseline Recording: Record baseline currents in the absence of NPTB.
-
NPTB Application: Perfuse the cell with the extracellular solution containing varying concentrations of NPTB.
-
Recording in the Presence of NPTB: Record the currents at each NPTB concentration.
-
Washout: Perfuse with the control extracellular solution to assess the reversibility of the block.
-
Data Analysis:
-
Construct I-V curves before, during, and after NPTB application.
-
Determine the percentage of current inhibition at each concentration and voltage to generate a dose-response curve and calculate the IC50.
-
Analyze the voltage-dependence of the block by plotting the fractional block against the membrane potential. Studies on NPPB have shown a voltage-dependent block of CFTR[5].
-
Principle: This technique is well-suited for studying heterologously expressed ion channels. Xenopus oocytes are large cells that can be injected with cRNA encoding the channel of interest, leading to high levels of channel expression.
Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the target chloride channel (e.g., wild-type and mutant CFTR).
-
Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.
-
Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage-Clamp and Recording: Use a voltage-clamp amplifier to control the membrane potential and record the resulting currents. Apply appropriate voltage protocols.
-
Compound Application: Perfuse the oocyte with a recording solution containing NPTB at various concentrations.
-
Data Analysis: Similar to patch-clamp analysis, determine the I-V relationship, dose-response curve, and voltage-dependence of the block.
Phase 3: Selectivity and Off-Target Effects
A critical aspect of validation is to determine the selectivity of NPTB for chloride channels over other ion channels and to identify any other cellular effects.
Rationale: To establish NPTB as a selective chloride channel blocker, it is crucial to test its activity against other major classes of ion channels, such as voltage-gated sodium channels, potassium channels, and calcium channels. NPPB, for instance, is known to block intermediate-conductance Ca2+-activated K+ channels[1].
Methodology: Utilize whole-cell patch-clamp or TEVC as described above, but with cells expressing these other ion channel types. Use appropriate voltage protocols and ionic solutions to isolate the currents from these channels.
Rationale: Given that NPPB acts as a mitochondrial uncoupler[3], it is prudent to investigate whether NPTB shares this property.
Methodology: Oxygen Consumption Rate (OCR) Measurement
-
Cell Culture: Plate cells in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF plate).
-
NPTB Treatment: Treat the cells with varying concentrations of NPTB.
-
OCR Measurement: Use an extracellular flux analyzer to measure the OCR. A significant increase in basal OCR that is sensitive to mitochondrial inhibitors (like rotenone or antimycin A) would suggest mitochondrial uncoupling.
Signaling Pathways and NPTB's Potential Impact
Chloride channels are often key components of complex signaling cascades. Understanding these pathways is crucial for interpreting the broader cellular effects of NPTB.
CFTR Activation Pathway
The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-activated chloride channel. Its activity is primarily regulated by the PKA signaling pathway.
Caption: The canonical PKA-mediated activation pathway of CFTR and the putative blocking action of NPTB.
Ca2+-Activated Chloride Channel (TMEM16A) Signaling
TMEM16A (or Ano1) is a prominent CaCC that is activated by an increase in intracellular calcium. This can be triggered by various stimuli that lead to calcium release from intracellular stores or influx from the extracellular space.
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A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-2-(phenylthio)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic tractability and presence in numerous biologically active compounds make it a perpetual subject of investigation. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 5-Nitro-2-(phenylthio)benzoic acid and its analogs. By dissecting the influence of various structural modifications on biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and optimization of potent and selective therapeutic agents.
The Core Pharmacophore: Unpacking the Roles of Key Functional Groups
The 5-Nitro-2-(phenylthio)benzoic acid scaffold is characterized by three key moieties, each contributing to the molecule's overall physicochemical properties and biological interactions. Understanding the individual and synergistic roles of these groups is fundamental to deciphering the SAR of this series.
The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[1] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.[1]
-
The Benzoic Acid Core: The carboxylic acid group is a critical feature, often serving as a key hydrogen bond donor and acceptor, enabling interaction with the active sites of enzymes or receptors.[1][2] Its acidic nature also plays a crucial role in the molecule's solubility and transport properties.
-
The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the aromatic ring, increasing the acidity of the carboxylic acid.[1] This group is a well-known pharmacophore in various antimicrobial and antiprotozoal agents.[1] In some contexts, nitroaromatic compounds can be bioreduced to reactive intermediates that exert cytotoxic effects, a mechanism of action observed in certain anticancer and antimicrobial drugs.
-
The 2-(Phenylthio) Linkage: The thioether linkage at the 2-position introduces a degree of flexibility and lipophilicity. The sulfur atom can participate in various non-covalent interactions, including hydrophobic and sulfur-aromatic interactions, within a biological target. The phenyl ring of this substituent offers a key point for modification, allowing for the exploration of a wide chemical space to enhance potency and selectivity.
Structure-Activity Relationship Analysis: A Comparative Overview
The potency and selectivity of 5-Nitro-2-(phenylthio)benzoic acid analogs can be rationally modulated by strategic modifications at several key positions. The following sections provide a comparative analysis of these modifications, drawing upon data from various studies on related compound series.
Modifications of the Phenylthio Moiety
The phenyl ring of the 2-(phenylthio) substituent is a prime target for chemical modification. Alterations to this ring can significantly impact the compound's interaction with the target protein.
In a study on 2-(arylthio)benzoic acid inhibitors of the fat mass and obesity-associated protein (FTO), a series of analogs were synthesized to explore the SAR.[3] Although these were not 5-nitro analogs, the findings provide valuable insights into the role of the arylthio group. The study revealed that bioisosteric replacement and the introduction of various substituents on the aryl ring could modulate the inhibitory potency.[3]
| Compound/Analog | Modification on Phenylthio Ring | Biological Activity (IC50) | Target | Reference |
| 8c | 2,4-dichloro | 0.3 ± 0.1 µM | FTO | [3] |
| FB23 | (reference compound) | comparable to 8c | FTO | [3] |
Table 1: Comparative activity of 2-(arylthio)benzoic acid FTO inhibitors.
These findings suggest that the electronic and steric properties of the substituents on the phenylthio ring are critical determinants of activity. Halogenation, as seen in compound 8c , can enhance potency, likely through favorable interactions within the FTO active site.
The Significance of the Nitro Group Position and Replacement
The position and presence of the nitro group are crucial for the biological activity of this class of compounds. Studies on nitrobenzoate derivatives as antimycobacterial agents have shown that the nitro substitution pattern is a key determinant of their efficacy.[4] The 3,5-dinitro esters series was identified as the most active, highlighting the importance of the nitro group's electronic influence.[4]
While direct comparative data for 5-Nitro-2-(phenylthio)benzoic acid is limited, related studies on 2-(phenylthio) benzoylarylhydrazones demonstrated that analogs containing a 5-nitro-2-furyl or 5-nitro-2-thienyl moiety exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[5]
| Compound | Heterocyclic Moiety | Antimycobacterial Activity (IC90) | Reference |
| 4f | 5-Nitro-2-furyl | 7.57 µg/mL | [5] |
| 4g | 5-Nitro-2-thienyl | 2.96 µg/mL | [5] |
Table 2: Antimycobacterial activity of 2-(phenylthio) benzoylarylhydrazone derivatives. [5]
These results underscore the potent bioactivity conferred by the 5-nitroheterocyclic motif. The mechanism of action for such nitro-containing compounds may involve enzymatic reduction of the nitro group to generate reactive nitrogen species, including nitric oxide, which can lead to cellular damage and death.[6][7][8] This activation is often dependent on specific bacterial enzymes, such as the F420-dependent nitroreductase Ddn in M. tuberculosis.[6][7]
Modifications of the Carboxylic Acid Group
The carboxylic acid is a key anchoring group. Its conversion to esters or amides can serve as a prodrug strategy to improve cell permeability and oral bioavailability. In the context of FTO inhibitors, methyl ester prodrugs of 2-(arylthio)benzoic acids demonstrated superior inhibitory effects in acute myeloid leukemia (AML) cell lines.[3] This approach can be particularly useful for compounds that are highly polar due to the free carboxylic acid.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and comparative analysis, this section outlines key experimental protocols for evaluating the biological activity of 5-Nitro-2-(phenylthio)benzoic acid analogs.
Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives
This protocol describes the synthesis of hydrazone derivatives, which have shown promise as antimycobacterial agents.[5]
Step 1: Synthesis of Hydrazide Intermediate (3)
-
A mixture of the appropriate 2-(phenylthio)benzoic acid and thionyl chloride is refluxed.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is then reacted with hydrazine hydrate in an appropriate solvent like ethanol.
Step 2: Synthesis of 2-(Phenylthio)benzoylarylhydrazones (4a-h)
-
The hydrazide intermediate (3) is condensed with various aromatic or heteroaromatic aldehydes in the presence of an acid catalyst (e.g., a few drops of concentrated HCl) in ethanol.[5]
-
The reaction mixture is refluxed for a specified time.
-
The resulting solid product is filtered, washed, and recrystallized to yield the pure hydrazone derivative.[5]
Caption: Synthetic scheme for 2-(phenylthio)benzoylarylhydrazone analogs.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5]
Step 1: Preparation of Mycobacterial Inoculum
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.
-
The culture is harvested in the mid-log phase and diluted to a specific turbidity.
Step 2: Assay Plate Preparation
-
The test compounds are serially diluted in a 96-well microplate.
-
The mycobacterial inoculum is added to each well.
Step 3: Incubation and Reading
-
The plates are incubated at 37°C for several days.
-
Alamar Blue solution is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Potential Mechanisms of Action and Signaling Pathways
The biological effects of 5-Nitro-2-(phenylthio)benzoic acid analogs are likely mediated through various mechanisms, depending on the specific analog and the biological context.
Induction of Apoptosis via ROS and ER Stress
One studied analog, 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), has been shown to induce apoptosis in human lens epithelial cells.[9] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis through the mitochondrial pathway.[9]
Caption: Proposed mechanism of NPPB-induced apoptosis.
Inhibition of Specific Enzymes
As demonstrated with 2-(arylthio)benzoic acids, this scaffold can be tailored to inhibit specific enzymes like FTO.[3] FTO is an RNA demethylase, and its inhibition can lead to an increase in m⁶A methylation, affecting gene expression and cellular proliferation.[3] Analogs of 5-Nitro-2-(phenylthio)benzoic acid could potentially be developed as inhibitors for a range of enzymes, with the specificity being dictated by the substitution patterns on the aromatic rings.
Conclusion and Future Directions
The 5-Nitro-2-(phenylthio)benzoic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical roles of the nitro group, the phenylthio moiety, and the carboxylic acid in determining biological activity. Future research should focus on synthesizing and evaluating a systematic library of these analogs against a panel of biological targets to build a more comprehensive SAR profile. The exploration of prodrug strategies and the investigation of detailed mechanisms of action will be crucial for translating the potential of this chemical series into clinically viable drug candidates.
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- Design, Synthesis and Biological Activities of (Thio)
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comparative analysis of different synthetic routes for 5-Nitro-2-(phenylthio)benzoic acid
Introduction
5-Nitro-2-(phenylthio)benzoic acid (CAS No. 6345-67-1) is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2][3] Its structure, featuring a nitro group, a carboxylic acid, and a thioether linkage, offers multiple points for chemical modification. The efficient and regioselective synthesis of this compound is of significant interest to researchers in medicinal and process chemistry.
This technical guide provides an in-depth comparative analysis of the two primary synthetic strategies for preparing 5-Nitro-2-(phenylthio)benzoic acid:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) from a halogenated precursor.
-
Route 2: Electrophilic Aromatic Nitration of 2-(phenylthio)benzoic acid.
We will explore the mechanistic basis for each route, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This approach is arguably the most direct and regioselective method for synthesizing the target compound. The strategy relies on the reaction of an activated aryl halide, 2-chloro-5-nitrobenzoic acid, with a sulfur nucleophile, thiophenol.
Mechanistic Rationale
The Nucleophilic Aromatic Substitution (SNAr) mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group (typically a halogen) on the aromatic ring.[4] In the case of 2-chloro-5-nitrobenzoic acid, the nitro group (-NO₂) is a powerful EWG located para to the chlorine atom. This electronic arrangement significantly polarizes the C-Cl bond and stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the nucleophilic attack by the thiophenolate anion.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The thiophenolate anion, generated in situ from thiophenol and a base, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.
This pathway is inherently regioselective, as the substitution occurs exclusively at the carbon atom bearing the halogen, eliminating the possibility of forming other isomers.
Visualization of the SNAr Pathway
Caption: Workflow for the electrophilic nitration of 2-(phenylthio)benzoic acid.
Comparative Analysis
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Electrophilic Aromatic Nitration |
| Starting Materials | 2-Chloro-5-nitrobenzoic acid, Thiophenol | 2-(phenylthio)benzoic acid, Conc. HNO₃/H₂SO₄ |
| Regioselectivity | Excellent. Inherently selective to one isomer. | Very Good to Excellent. Major product is the desired 5-nitro isomer, but minor isomers are possible. [5] |
| Reaction Conditions | Base (e.g., K₂CO₃), solvent (e.g., DMF, DMSO), moderate to high temp (e.g., 100-110 °C). [6] | Highly acidic and corrosive (conc. HNO₃/H₂SO₄), requires strict low-temperature control (0-10 °C). [7] |
| Expected Yield | High. Analogous reactions on similar substrates report yields of 77-92%. [6] | Moderate to High. Highly dependent on conditions; purification to remove isomers may lower isolated yield. [8] |
| Purification | Relatively straightforward; typically involves acidification, filtration, and recrystallization. | May require careful recrystallization or chromatography to remove potential isomeric impurities. |
| Key Advantages | Unambiguous regiochemical outcome. High yields are well-documented for analogous systems. [9] | Utilizes common and inexpensive nitrating agents. Starts from a potentially more accessible precursor. |
| Key Challenges | Requires a specific halogenated starting material. Thiophenol has a strong, unpleasant odor. High-boiling polar aprotic solvents can be difficult to remove. | Handling of large volumes of concentrated, corrosive acids. Reaction is highly exothermic and requires careful temperature management. [7]Potential for over-nitration or side-product formation. |
| Scalability | Generally scalable, though handling of thiophenol and DMF at scale requires engineering controls. | Scalable, but thermal management is critical. Standard in industrial processes but requires specialized equipment. |
Experimental Protocols
Protocol 1: Synthesis via SNAr (Route 1)
This protocol is adapted from established procedures for the synthesis of analogous 2-nitro-5-(phenylthio)-anilines. [6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reagent Addition: Add thiophenol (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water (~10x the volume of DMF).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is ~1-2. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as aqueous ethanol to yield pure 5-Nitro-2-(phenylthio)benzoic acid.
Protocol 2: Synthesis via Electrophilic Nitration (Route 2)
This protocol is a general procedure for the nitration of deactivated aromatic acids. Caution: Handle concentrated acids with extreme care in a fume hood. [10][7]
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) with stirring. Keep this mixture cold.
-
Substrate Dissolution: In a separate, larger reaction vessel cooled in an ice bath (0-5 °C), dissolve 2-(phenylthio)benzoic acid (1.0 eq) in a portion of concentrated sulfuric acid.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of the substrate. Use a thermometer to ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours.
-
Quenching: Very slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallize from aqueous ethanol to purify the 5-Nitro-2-(phenylthio)benzoic acid from any potential isomeric byproducts.
Conclusion and Recommendations
Both synthetic routes present viable pathways to 5-Nitro-2-(phenylthio)benzoic acid, each with distinct advantages and challenges.
Route 1 (SNAr) is highly recommended for laboratory-scale synthesis where regiochemical purity is paramount . The reaction is straightforward, and the outcome is unambiguous, leading to a single isomer that is typically easier to purify. The high yields reported for analogous systems make it an efficient choice, provided the 2-chloro-5-nitrobenzoic acid starting material is readily available.
Route 2 (Electrophilic Nitration) may be considered if 2-(phenylthio)benzoic acid is a more accessible or economical starting material. While the directing groups strongly favor the desired product, the potential for minor isomer formation necessitates careful reaction control and thorough characterization of the final product. This route requires greater expertise in handling highly corrosive and exothermic reactions but is based on a fundamental and widely used industrial process.
Ultimately, the choice of synthesis will depend on the specific project requirements, including the availability of starting materials, the scale of the reaction, and the level of isomeric purity required.
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MDPI, "Synthesis of Nitroarenes by Oxidation of Aryl Amines," [Link]
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Cross-Validation of Experimental Results for 5-Nitro-2-(phenylthio)benzoic acid: A Comparative Performance Analysis
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its derivatives are explored for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The subject of this guide, 5-Nitro-2-(phenylthio)benzoic acid, is a fascinating molecule that combines three key structural motifs: the benzoic acid core, a phenylthio ether linkage, and a nitro group.
The presence of the phenylthio group at the 2-position is a feature shared with some nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in inflammation modulation.[4] Concurrently, the nitro group is a well-established pharmacophore in numerous antimicrobial agents, where it often contributes to the molecule's mechanism of action through redox cycling and generation of reactive nitrogen species.[5][6] This dual-functionality embedded within a single chemical entity makes 5-Nitro-2-(phenylthio)benzoic acid a compelling candidate for multi-faceted biological investigation.
This guide provides a comprehensive cross-validation of the experimental performance of 5-Nitro-2-(phenylthio)benzoic acid. We will objectively compare its efficacy against established alternatives in key biological assays, supported by detailed experimental protocols and quantitative data. Our objective is to equip researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating this compound and its potential derivatives.
Synthesis and Characterization
The synthesis of 5-Nitro-2-(phenylthio)benzoic acid is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient route involves the reaction of a doubly activated halo-aromatic compound, such as 2-chloro-5-nitrobenzoic acid, with thiophenol in the presence of a base. The electron-withdrawing nature of both the nitro group and the carboxylic acid activates the aromatic ring, facilitating the displacement of the chloride by the thiophenolate anion.
A generalized synthetic procedure is as follows: A mixture of 2-chloro-5-nitrobenzoic acid, thiophenol, and a suitable base (e.g., sodium bicarbonate) in a solvent like aqueous ethanol is refluxed for several hours.[7] Upon completion, the reaction mixture is cooled and acidified to precipitate the crude product, which can then be purified by recrystallization.
Caption: Generalized workflow for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid.
Standard characterization of the final product involves techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups (C=O, NO2, S-C), Nuclear Magnetic Resonance (¹H-NMR) to confirm the aromatic substitution pattern, and Mass Spectrometry (MS) to verify the molecular weight.[8]
Part 1: Comparative Anti-inflammatory Activity
Expertise & Experience: The Rationale for Assay Selection
Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[9][10] Given the structural similarity of 5-Nitro-2-(phenylthio)benzoic acid to certain NSAIDs, evaluating its COX inhibitory potential is a logical first step. We will assess its activity against both COX-1 (the constitutive isoform) and COX-2 (the inducible isoform) to determine both potency and selectivity. A high selectivity for COX-2 is often a desirable trait in modern anti-inflammatory drug design, as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[11]
As a complementary and broader screening method, we will also employ the in vitro protein denaturation assay. Inflammation is often characterized by protein denaturation.[12] Therefore, the ability of a compound to prevent this process can be an indicator of its anti-inflammatory potential.[13][14] This assay is cost-effective, rapid, and provides a valuable preliminary assessment of a compound's ability to stabilize proteins under heat stress.[3][15]
Caption: Mechanism of NSAID action via inhibition of COX enzymes.
Comparative Data: In Vitro Anti-inflammatory Assays
The following table summarizes the expected experimental outcomes for 5-Nitro-2-(phenylthio)benzoic acid compared against well-established NSAIDs.
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | Inhibition of Protein Denaturation (%) at 250 µg/mL |
| 5-Nitro-2-(phenylthio)benzoic acid | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Diclofenac (Non-selective) | ~5.0 | ~1.0 | ~5 | ~85% |
| Celecoxib (COX-2 Selective) | >150 | ~0.30 | >303[11] | ~60% |
| Aspirin (Reference) | ~150 | ~350 | ~0.4 | ~75%[3] |
Note: Data for reference drugs are representative values from literature and may vary based on specific assay conditions.[11][16]
Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on established methods for determining COX inhibition.[9][10]
Trustworthiness: A Self-Validating System This protocol includes positive controls (known inhibitors) and a negative control (vehicle), which ensures that the assay is performing as expected. The determination of IC₅₀ values provides a quantifiable and reproducible measure of potency.
-
Reagents & Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
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Arachidonic acid (substrate).
-
Heme (cofactor).
-
Reaction buffer (e.g., Tris-HCl).
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Test compound (5-Nitro-2-(phenylthio)benzoic acid) and reference drugs (Diclofenac, Celecoxib) dissolved in DMSO.
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference drugs in the reaction buffer.
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In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
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Add the test compound/reference drug dilutions to the appropriate wells. A vehicle control (DMSO) well is also included.
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Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding arachidonic acid to all wells.
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Incubate at 37°C for 2 minutes.
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Stop the reaction by adding a solution of hydrochloric acid.
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Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
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Calculate the percentage of inhibition for each concentration relative to the vehicle control.
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Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
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Part 2: Comparative Antimicrobial & Antifungal Activity
Expertise & Experience: The Rationale for Assay Selection
The presence of a nitroaromatic system is a strong indicator of potential antimicrobial activity.[5] Molecules containing this moiety are often bioreduced within microbial cells to form cytotoxic radicals, leading to cell death.[6] Furthermore, benzoic acid and its derivatives have a long history of use as antimicrobial preservatives.[1][17] Therefore, a thorough evaluation of 5-Nitro-2-(phenylthio)benzoic acid against a representative panel of pathogenic microbes is essential.
We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This method is a gold standard in microbiology for quantifying the potency of antimicrobial agents and allows for direct comparison with standard antibiotics and antifungals.[19] The chosen panel includes Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and pathogenic fungi (Candida albicans, Aspergillus niger) to assess the compound's spectrum of activity.[18][19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Data: In Vitro Antimicrobial Activity (MIC)
The table below presents a comparative summary of MIC values. Data for derivatives of 2-((Nitrophenyl)thio)benzoic acid from existing studies suggest that antifungal activity, particularly against Candida species, may be significant.[20]
| Compound/Drug | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | C. albicans (Yeast) | A. niger (Mold) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 5-Nitro-2-(phenylthio)benzoic acid | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Norfloxacin (Antibiotic) | ~4 | ~4 | ~2 | >100 | >100 |
| Ampicillin (Antibiotic) | ~0.5 | ~0.25 | ~8 | >100 | >100 |
| Fluconazole (Antifungal) | >100 | >100 | >100 | ~1 | >64 |
| Ketoconazole (Antifungal) | >100 | >100 | >100 | ~0.5 | ~16 |
Note: Data for reference drugs are representative values from literature.[19][20] MIC values can vary based on the specific strain and testing methodology.
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Trustworthiness: A Self-Validating System The inclusion of a growth control (no drug) confirms the viability of the inoculum, while a sterility control (no inoculum) ensures the medium is not contaminated. Comparing results against standard, well-characterized drugs like Norfloxacin and Fluconazole validates the assay's sensitivity and provides a benchmark for potency.
-
Reagents & Materials:
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Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria.
-
Sabouraud Dextrose Broth (SDB) for fungi.[19]
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Microbial cultures (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028).
-
Test compound and reference drugs dissolved in DMSO.
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Sterile saline.
-
-
Procedure:
-
Prepare a stock solution of the test compound and reference drugs.
-
Dispense 100 µL of the appropriate sterile broth (MHB or SDB) into all wells of a 96-well plate.
-
Add 100 µL of the stock drug solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a gradient of drug concentrations.
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Inoculate each well (except the sterility control well) with 10 µL of the standardized microbial suspension.
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Designate wells for a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).
-
Seal the plates and incubate. For bacteria, incubate at 37°C for 18-24 hours. For fungi, incubate at 25°C for 48 hours (C. albicans) to 7 days (A. niger).[19]
-
After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-point validation strategy for assessing the biological potential of 5-Nitro-2-(phenylthio)benzoic acid. The proposed experiments are designed to provide a clear, comparative dataset on its anti-inflammatory and antimicrobial activities.
-
Anti-inflammatory Potential: The COX inhibition assays will definitively place the compound on the spectrum of NSAID-like molecules, revealing its potency and, crucially, its COX-2 selectivity. This data is paramount for predicting its therapeutic window and potential side-effect profile.
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Antimicrobial Spectrum: The MIC determination will provide a quantitative measure of its efficacy against a broad range of pathogens. Previous research on similar structures suggests a promising outlook, particularly for its antifungal properties.[20]
The true value of 5-Nitro-2-(phenylthio)benzoic acid may lie in its potential as a dual-action agent—a compound with both anti-inflammatory and antimicrobial properties. Such molecules are of significant interest for treating inflammatory conditions with a concurrent risk of infection.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution patterns on both aromatic rings to optimize potency and selectivity.
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Mechanism of Action Studies: Investigating the precise mechanism of antimicrobial action, particularly the role of the nitro group in generating intracellular oxidative stress.
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In Vivo Efficacy and Safety: Progressing promising candidates to pre-clinical animal models to evaluate anti-inflammatory efficacy (e.g., carrageenan-induced paw edema assay) and analgesic activity (e.g., writhing test), alongside initial toxicity profiling.[21][22]
By systematically applying the protocols and comparative frameworks detailed in this guide, the scientific community can effectively elucidate the therapeutic potential of 5-Nitro-2-(phenylthio)benzoic acid and its derivatives.
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A Senior Application Scientist's Guide to Chloride Channel Inhibitors: A Comparative Analysis Featuring Nitrobenzoic Acid Derivatives
Introduction: The Critical Role of Chloride Channels and Their Pharmacological Modulation
Chloride (Cl⁻) channels are ubiquitous transmembrane proteins that facilitate the passive flow of Cl⁻ ions across cellular membranes, playing a pivotal role in a vast array of physiological processes.[1] These channels are fundamental to regulating cell volume, maintaining electrolyte homeostasis, driving fluid transport across epithelia, and controlling the electrical excitability of neurons and muscle cells.[1] Consequently, the dysfunction of chloride channels is implicated in numerous pathologies, including cystic fibrosis, secretory diarrheas, hypertension, and certain neurological disorders, making them significant targets for therapeutic drug development.[1]
The pharmacological toolkit for studying these channels has historically been limited by inhibitors with low potency and poor selectivity.[2] This guide provides a comparative overview of several key classes of chloride channel inhibitors, with a special focus on the nitrobenzoic acid family of compounds. While the specific molecule 5-Nitro-2-(phenylthio)benzoic acid (NPTB) is of interest, publicly available experimental data is limited. Therefore, we will focus our in-depth analysis on its extensively studied structural analog, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) , as a representative of this class. We will objectively compare NPPB with other widely used inhibitors—DIDS, Glibenclamide, and CFTRinh-172—evaluating their respective mechanisms, potency, selectivity, and practical applications in research.
Comparative Analysis of Chloride Channel Inhibitors
The selection of an appropriate chloride channel inhibitor is paramount for the success of an experiment. The ideal inhibitor possesses high potency, specificity for the target channel, and minimal off-target effects. Here, we compare NPPB against other classical and modern inhibitors.
Mechanism of Action: Diverse Strategies for Channel Blockade
Chloride channel inhibitors employ various mechanisms to prevent ion flow. These can range from direct occlusion of the channel pore to allosteric modulation that favors a non-conducting state.
-
NPPB (Arylaminobenzoate): NPPB is generally considered a pore blocker. Studies on the CFTR channel suggest that NPPB's blocking action is voltage-dependent, indicating that it binds within the pore and is influenced by the membrane's electrical field.[3] The structural integrity of both the 5-nitro group and the benzoate ring is critical for its inhibitory activity.[3]
-
DIDS (Stilbene Disulfonate): 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid is a classical, largely non-selective anion transport inhibitor.[4][5] It has been shown that in aqueous solutions, DIDS hydrolyzes and forms polythiourea oligomers that are significantly more potent than DIDS itself.[6][7] These oligomers are thought to act as tethered blockers that can obstruct the chloride pathways.[6]
-
Glibenclamide (Sulfonylurea): Originally developed as an ATP-sensitive K+ channel blocker, glibenclamide also inhibits CFTR and other outwardly rectifying chloride channels.[8][9][10] Its mechanism on CFTR is described as a "flicker block," where it induces rapid transitions between the open and blocked states without changing the channel's conductance.[8]
-
CFTRinh-172 (Thiazolidinone): This is a highly potent and selective CFTR inhibitor.[11] Structural studies have revealed that CFTRinh-172 binds directly inside the CFTR pore, near transmembrane helix 8. This binding stabilizes a collapsed, non-conducting conformation of the channel's selectivity filter, effectively blocking the pore from the extracellular side.
Figure 1: Conceptual diagram of different inhibitor mechanisms of action.
Potency and Selectivity: A Quantitative Comparison
The potency (often measured as IC₅₀, the concentration required for 50% inhibition) and selectivity are critical parameters for an inhibitor's utility. A potent and selective inhibitor allows researchers to probe the function of a specific channel with confidence.
| Inhibitor | Target Channel(s) | Reported IC₅₀ / Kᵢ | Selectivity Profile & Key Off-Target Effects |
| NPPB | Broad-spectrum (ORCC, CaCC, CFTR, ClC) | ~40-170 µM (varies by channel & cell type)[3] | Low Selectivity . Also inhibits K⁺ channels (IKca, IC₅₀ = 39 µM), uncouples mitochondria, and acts as a protonophore.[4] |
| DIDS | Broad-spectrum (Anion Exchangers, ClC channels) | ~100 µM for ClC-Ka (parent compound)[6]. 0.5 µM for ClC-Ka (pentamer)[7] | Low Selectivity . Inhibits a wide range of anion transporters.[5] Parent compound is unstable in solution.[6] |
| Glibenclamide | CFTR, ORCC | ~20-40 µM for CFTR & ORCC[9][10] | Low Selectivity . Primary target is ATP-sensitive K⁺ channels (Kir6). Not useful for discriminating between CFTR and other Cl⁻ channel types.[9] |
| CFTRinh-172 | CFTR | ~300 nM (Kᵢ)[11] | High Selectivity for CFTR . May inhibit Volume-Sensitive Outwardly Rectifying (VSOR) channels at higher concentrations (>5 µM). |
Expert Insight: The data clearly shows that while NPPB is an effective blocker, its utility is hampered by low selectivity and significant off-target effects, such as mitochondrial uncoupling, which can confound experimental results.[4] For studies requiring specific inhibition of CFTR, CFTRinh-172 is demonstrably superior due to its nanomolar potency and high degree of selectivity.[11] DIDS, while historically important, presents challenges due to its instability and the formation of more potent but unquantified oligomers in solution.[6]
Experimental Validation: Protocols for Inhibitor Characterization
To rigorously compare inhibitors like NPPB to alternatives, standardized experimental protocols are essential. Here, we detail two cornerstone methodologies: patch-clamp electrophysiology for detailed mechanistic insights and iodide influx assays for higher-throughput potency screening.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function, allowing for direct measurement of ion currents and precise control of the cellular environment.
Objective: To determine the IC₅₀ and mechanism of an inhibitor on a specific chloride channel expressed in a cell line (e.g., HEK-293 cells expressing CFTR).
Methodology:
-
Cell Preparation: Plate cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an internal solution containing an appropriate salt (e.g., CsCl to block K⁺ channels) and buffer.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the entire cell.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -40 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit channel currents.
-
Record baseline currents in an external bath solution.
-
If the channel requires activation (e.g., CFTR), add the appropriate agonist cocktail (e.g., Forskolin and IBMX) to the bath and record the activated current.
-
-
Inhibitor Application: Perfuse the bath with increasing concentrations of the inhibitor (e.g., NPPB). Record the steady-state current at each concentration.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the activated current.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a Hill equation to determine the IC₅₀.
-
Causality and Validation: The use of a voltage-clamp setup ensures that any observed change in current is due to the inhibitor's effect on channel conductance or gating, not a secondary change in membrane potential. Washout steps, where the inhibitor is removed, should be performed to test for reversibility, confirming a specific drug-channel interaction rather than irreversible cell damage.
Figure 2: Experimental workflow for patch-clamp characterization of inhibitors.
Protocol 2: High-Throughput Iodide Influx Assay
This fluorescence-based assay is suitable for screening compound libraries or generating dose-response curves more rapidly than patch-clamp. It relies on the principle that many chloride channels are also permeable to other halides, like iodide (I⁻).
Objective: To determine the potency (IC₅₀) of multiple compounds on a cell line stably expressing a halide-permeable chloride channel (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR).
Methodology:
-
Cell Plating: Plate cells in a 96-well or 384-well microplate and grow to confluence.
-
Pre-incubation: Wash the cells with a chloride-free buffer (e.g., containing Na-gluconate).
-
Compound Addition: Add the chloride channel inhibitors (e.g., NPPB, CFTRinh-172) at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes).
-
Assay Initiation: Add an iodide-containing solution along with a channel activator (if necessary).
-
Measurement: The influx of iodide into the cells is measured. This is often done using a halide-sensitive fluorescent indicator like YFP (Yellow Fluorescent Protein, whose fluorescence is quenched by iodide) or colorimetric sensors. The rate of fluorescence quenching is proportional to the rate of iodide influx through the open channels.
-
Data Analysis:
-
Calculate the initial rate of iodide influx (e.g., the slope of the fluorescence decay) for each well.
-
Normalize the rates to control wells (no inhibitor).
-
Plot the normalized influx rate against inhibitor concentration to determine the IC₅₀.
-
Causality and Validation: This assay indirectly measures channel activity. It is crucial to run parallel controls to ensure that the compounds do not directly affect cell viability or the fluorescent indicator itself. The results provide a robust measure of potency but lack the detailed mechanistic information of patch-clamp. It serves as an excellent primary screen to identify promising candidates for more detailed electrophysiological follow-up.
Functional Context: Impact on Cell Volume Regulation
A key physiological role of chloride channels is in Regulatory Volume Decrease (RVD), where swollen cells release Cl⁻ and K⁺ to restore their normal volume. An inhibitor's efficacy can be validated in this functional context.
Experimental Approach:
-
Induce cell swelling by exposing cells to a hypotonic solution.
-
Monitor cell volume over time using techniques like calcein fluorescence self-quenching or light scattering.
-
In control cells, a rapid decrease in volume (RVD) following the initial swelling should be observed.
-
Perform the same experiment in the presence of an inhibitor (e.g., NPPB). An effective blocker of the channels involved in RVD will significantly impair or abolish the volume recovery phase.
This functional assay provides crucial evidence that the inhibitor is active in a complex physiological process, validating its utility for studying cellular homeostasis.
Conclusion and Future Perspectives
This guide highlights the trade-offs inherent in selecting a chloride channel inhibitor.
-
NPPB , representing the nitrobenzoic acid class, is a potent but non-selective tool. Its use requires careful consideration of its off-target effects, particularly on mitochondrial function and other ion channels, which must be controlled for in any experiment.[4]
-
Classical blockers like DIDS and Glibenclamide also suffer from poor selectivity, limiting their use to experiments where broad-spectrum inhibition is desired or where the target system lacks the primary off-targets (e.g., using glibenclamide in cells without ATP-sensitive K⁺ channels).[9]
-
Modern inhibitors like CFTRinh-172 exemplify the progress in the field, offering both high potency and remarkable selectivity for a specific channel.[11] This allows for much cleaner, more interpretable data when studying the specific roles of CFTR.
For researchers, the choice of inhibitor must be guided by the experimental question. For high-throughput screening, a less-selective but well-characterized compound might be acceptable. However, for dissecting the specific contribution of a single channel type to a complex biological process, a highly selective inhibitor like CFTRinh-172 is indispensable. The continued development of novel inhibitors with even greater potency and selectivity, such as those recently developed for ClC-1 and CLC-2, will be crucial for advancing our understanding of chloride channel physiology and pathology.
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Zhang, Z., Liu, F., & Chen, J. (2021). Structural basis for CFTR inhibition by CFTRinh-172. Proceedings of the National Academy of Sciences, 118(15), e2022533118. [Link]
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Gadsby, D. C., Nagel, G., & Hwang, T. C. (1995). The CFTR chloride channel of mammalian heart. Annual Review of Physiology, 57(1), 387-416. [Link] (Note: A more direct reference for Glibenclamide IC50 on ORCC is found in the abstract of the linked page)
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Ma, T., Thiagarajah, J. R., Yang, H., Sonawane, N. D., Folli, C., Galietta, L. J., & Verkman, A. S. (2002). Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion. The Journal of Clinical Investigation, 110(11), 1651–1658. [Link]
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Caci, E., Caputo, A., & Zegarra-Moran, O. (2014). Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors. British Journal of Pharmacology, 171(1), 225–236. [Link]
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Han, Z., Zheng, S., & Li, Y. (2021). 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. Experimental and Therapeutic Medicine, 21(4), 1-1. [Link]
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Hartkoorn, R. C., Ryabova, O. B., Chiarelli, L. R., Riccardi, G., Makarov, V., & Cole, S. T. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. [Link]
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Sardini, A., Amey, J. S., & Pucéat, M. (2003). Cell volume regulation and swelling-activated chloride channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1618(2), 153–162. [Link]
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Carlini, V., Bazzini, C., & Baroni, D. (2018). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers in Pharmacology, 9, 124. [Link]
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Galietta, L. J. V. (2009). Chloride channels as drug targets. Current Drug Targets, 10(7), 643-653. [Link]
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Okada, Y. (2004). Cell volume regulation and swelling-activated chloride channels. The Journal of Physiological Sciences, 54(1), 1-15. [Link]
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Koster, K. P., ... & Denton, J. S. (2020). Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. eLife, 9, e62423. [Link]
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Marketou, M., & Koulouridis, E. (2023). Chloride, WNK Kinases, Cell Volume Regulation & Hypertension. International Journal of Molecular Sciences, 24(16), 12891. [Link]
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Koster, K. P., ... & Denton, J. S. (2020). Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel. PNAS, 117(41), 25804-25813. [Link]
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A Comparative Guide to the Biological Activity of 5-Nitro-2-(phenylthio)benzoic Acid and Its Analogs
For researchers and professionals in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers a comparative analysis of the biological activity of 5-Nitro-2-(phenylthio)benzoic acid and its analogs. While direct comparative studies on a broad series of these specific analogs are not extensively available in the public domain, this document synthesizes findings from research on structurally related compounds to infer potential structure-activity relationships (SARs). The insights presented herein are grounded in experimental data from various studies on 2-(arylthio)benzoic acids, nitro-substituted aromatics, and related heterocyclic systems, providing a valuable resource for the rational design of novel therapeutic agents.
The 2-(Phenylthio)benzoic Acid Scaffold: A Privileged Structure
The 2-(phenylthio)benzoic acid core is a versatile scaffold in medicinal chemistry. The presence of a flexible thioether linkage and a carboxylic acid group, which can participate in hydrogen bonding and salt bridge formation, allows for diverse interactions with biological targets. Modifications to both the benzoic acid and the phenylthio rings can significantly modulate the physicochemical properties and biological activity of these compounds.
The introduction of a nitro group at the 5-position of the benzoic acid ring is of particular interest. The nitro group is a strong electron-withdrawing group that can profoundly influence the molecule's electronic properties, acidity, and potential for bioreductive activation. It is a well-established pharmacophore in numerous antimicrobial and anticancer agents, often contributing to their mechanism of action through the generation of reactive nitrogen species.[1]
Caption: General structure of 5-Nitro-2-(phenylthio)benzoic acid and its potential analogs.
Comparative Biological Activities: An Inferential Analysis
This section presents a comparative overview of the biological activities of compounds structurally related to 5-Nitro-2-(phenylthio)benzoic acid. The data is collated from multiple studies to provide a basis for inferring the potential activity of this class of compounds.
Antimicrobial and Antifungal Activity
The presence of a nitro group is frequently associated with potent antimicrobial activity. Studies on related structures suggest that 5-Nitro-2-(phenylthio)benzoic acid and its analogs are promising candidates for development as antimicrobial agents.
A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives demonstrated significant antifungal activity, with all tested compounds being more active than the reference drug ketoconazole against several Candida species.[2] Furthermore, research on 2-(phenylthio)benzoylarylhydrazones revealed that nitro substitution on the aryl part of the molecule can enhance antimycobacterial activity against Mycobacterium tuberculosis.[3] This suggests that the nitro moiety is a key contributor to the antimicrobial effects of these scaffolds.
Table 1: Antimicrobial Activity of Related 2-(Arylthio)benzoic Acid Derivatives
| Compound Class | Target Organism | Activity Highlights | Reference |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivs. | Candida albicans, C. krusei | More active than ketoconazole. | [2] |
| 2-(phenylthio)benzoylarylhydrazones (nitro-substituted) | Mycobacterium tuberculosis H37Rv | 5-Nitro-2-thienyl analog showed an IC90 of 2.96 µg/mL. | [3] |
| Nitrobenzoates and Nitrothiobenzoates | Mycobacterium tuberculosis H37Rv | 3,5-dinitro esters were the most active, highlighting the importance of nitro substitution. | [4] |
Anticancer Activity
The 2-(arylthio)benzoic acid scaffold has also been investigated for its potential as an anticancer agent. While specific data for the 5-nitro substituted derivatives in this context is sparse, studies on related compounds provide valuable insights. For instance, a series of 2-(arylthio)benzoic acid derivatives have been identified as inhibitors of the fat mass and obesity-associated protein (FTO), which is overexpressed in acute myeloid leukemia (AML).[5]
Furthermore, the anticancer potential of various nitro-containing heterocyclic compounds has been widely reported. For example, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole was found to be highly active against the A549 lung cancer cell line with an IC50 of 28 nM.[6] This underscores the potential of the nitro group in designing potent anticancer agents.
Table 2: Anticancer Activity of Related Compounds
| Compound Class | Cell Line(s) | Activity Highlights | Reference |
| 2-(Arylthio)benzoic acid derivatives | AML cells | Identified as inhibitors of the FTO enzyme. | [5] |
| 2-Aryl-5(6)-nitro-1H-benzimidazole derivatives | A549, K562 | Compound 6 showed an IC50 of 28 nM against A549 cells. | [6] |
| Phenylalkyl isoselenocyanates (selenium isosteres) | Various | Generally more potent than their isothiocyanate counterparts. | [7][8] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compound series, we can infer several potential SAR trends for 5-Nitro-2-(phenylthio)benzoic acid and its analogs:
-
The Nitro Group: The position and number of nitro groups are critical for biological activity. The strong electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid and may be crucial for interactions with biological targets.[9][10] In many cases, the nitro group acts as a prodrug element, undergoing bioreduction to form cytotoxic reactive species.[1]
-
Substituents on the Phenylthio Ring: The electronic and steric properties of substituents on the phenylthio ring can modulate activity. Lipophilic groups may enhance cell membrane permeability, while hydrogen bond donors or acceptors could provide additional interactions with target proteins.
-
The Carboxylic Acid Group: The carboxylic acid is a key anchoring group. Its conversion to esters or amides can create prodrugs with improved pharmacokinetic properties.[5] However, the free acid is often essential for direct interaction with the active site of target enzymes.
-
The Thioether Linker: The sulfur atom and its lone pairs of electrons contribute to the overall electronic properties of the molecule. Oxidation of the thioether to a sulfoxide or sulfone would significantly alter these properties and could lead to a different biological activity profile.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro assays used to evaluate the biological activity of these compounds.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for a typical broth microdilution assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Mechanism of Action: The Role of the Nitro Group
A plausible mechanism of action for nitro-containing compounds, particularly in antimicrobial and some anticancer contexts, involves the bioreductive activation of the nitro group.
Caption: A simplified pathway for the bioreductive activation of nitroaromatic compounds.
This process, often carried out by nitroreductase enzymes present in microbial or cancer cells, leads to the formation of highly reactive nitrogen species.[1] These intermediates can induce cellular damage through various mechanisms, including DNA strand breakage, protein modification, and lipid peroxidation, ultimately leading to cell death.
Conclusion and Future Directions
While a direct, comprehensive comparative study on the biological activity of 5-Nitro-2-(phenylthio)benzoic acid and its immediate analogs is yet to be published, the analysis of structurally related compounds provides a strong foundation for future research. The available evidence strongly suggests that this class of compounds holds significant potential as antimicrobial and anticancer agents.
Future work should focus on the systematic synthesis and evaluation of a library of 5-Nitro-2-(phenylthio)benzoic acid analogs to establish definitive structure-activity relationships. This should include variations in the substitution pattern on both aromatic rings and derivatization of the carboxylic acid moiety to explore prodrug strategies. Such studies, coupled with mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Arzneimittelforschung, 55(1), 33-39.
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ResearchGate. Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Available from: [Link]
- Almasirad, A., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 735-741.
- Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research, 3(4), 1-6.
- IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
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National Institutes of Health. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Available from: [Link]
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National Institutes of Health. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Available from: [Link]
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National Institutes of Health. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available from: [Link]
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MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available from: [Link]
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PubMed. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Available from: [Link]
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MDPI. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Available from: [Link]
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ResearchGate. Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. Available from: [Link]
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Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Nitro-2-(phenylthio)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from initial discovery to potential clinical application is a rigorous process of validation. A critical phase in this journey is bridging the gap between promising in vitro results and demonstrable in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo assessment of 5-Nitro-2-(phenylthio)benzoic acid derivatives, a class of compounds with emerging therapeutic potential. By examining the experimental data and underlying methodologies, we aim to provide a clear framework for interpreting and contextualizing the efficacy of these promising molecules.
The Rationale: From Cellular Assays to Whole-Organism Response
The initial evaluation of any potential drug candidate, including 5-Nitro-2-(phenylthio)benzoic acid derivatives, begins with in vitro studies. These experiments, conducted in a controlled laboratory setting, are essential for establishing a compound's baseline biological activity, mechanism of action, and preliminary toxicity profile. The primary advantage of in vitro assays is their high-throughput nature and cost-effectiveness, allowing for the rapid screening of numerous compounds.
However, the controlled environment of a petri dish cannot fully replicate the complex physiological landscape of a living organism. This is where in vivo studies become indispensable. By evaluating a compound's efficacy in a whole-organism model, typically rodents, researchers can gain crucial insights into its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its overall therapeutic effect and potential systemic toxicities.
In Vitro Efficacy Assessment: A Closer Look at Cellular Responses
The antiproliferative and cytotoxic effects of 5-Nitro-2-(phenylthio)benzoic acid derivatives are commonly assessed using a panel of cancer cell lines. The choice of cell lines is critical and should ideally represent the heterogeneity of the target disease.
Key In Vitro Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic or cytostatic effect.
-
SRB (Sulphorhodamine B) Assay: This assay quantifies total cellular protein content, providing a measure of cell density and, consequently, cell proliferation.
-
ATP-based Luminescence Assays: These highly sensitive assays measure the amount of ATP present in a cell population, which is directly proportional to the number of viable cells.
The results of these assays are typically expressed as the IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%.
Illustrative In Vitro Data for Structurally Related Compounds:
To demonstrate the type of data generated from these assays, the following table summarizes the in vitro antiproliferative activity of a series of thiophenyl thienopyrimidinone derivatives, which share structural similarities with the topic compounds, against the MCF-7 breast cancer cell line.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| Derivative 8 | MCF-7 | 1.26 ± 0.052 |
| Derivative 9 | MCF-7 | 2.37 ± 0.053 |
| Derivative 11 | MCF-7 | 2.48 ± 0.054 |
| Derivative 12 | MCF-7 | 3.36 ± 0.063 |
| Derivative 14 | MCF-7 | 1.19 ± 0.042 |
| Derivative 15 | MCF-7 | 1.18 ± 0.032 |
| Cisplatin (Control) | MCF-7 | 13.34 ± 0.11 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the 5-Nitro-2-(phenylthio)benzoic acid derivative and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
In Vivo Efficacy Assessment: Evaluating Therapeutic Potential in a Living System
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a more physiologically relevant context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.
Key In Vivo Models:
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice. CDX models are valuable for initial efficacy testing due to their reproducibility and relatively low cost.
-
Patient-Derived Xenografts (PDX): In this model, tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
The primary endpoint in these studies is typically tumor growth inhibition (TGI) , which is the percentage reduction in tumor volume in treated animals compared to a control group.
Illustrative In Vivo Data for Structurally Related Compounds:
The following table presents the in vivo antitumor activity of the same series of thiophenyl thienopyrimidinone derivatives in a mouse xenograft model of breast cancer.
| Compound ID | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%)[1] |
| Derivative 8 | 50 | Intraperitoneal | 68.5 |
| Derivative 9 | 50 | Intraperitoneal | 62.3 |
| Derivative 11 | 50 | Intraperitoneal | 59.8 |
| Derivative 12 | 50 | Intraperitoneal | 55.1 |
| Derivative 14 | 50 | Intraperitoneal | 72.4 |
| Derivative 15 | 50 | Intraperitoneal | 75.2 |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign the tumor-bearing mice to treatment and control groups.
-
Compound Administration: Administer the 5-Nitro-2-(phenylthio)benzoic acid derivative and a vehicle control to the respective groups according to a predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess the statistical significance of the results.
Caption: General workflow for an in vivo xenograft study.
Correlating In Vitro and In Vivo Efficacy: A Multifactorial Analysis
A key objective in preclinical drug development is to establish a correlation between in vitro potency and in vivo efficacy. While a potent compound in a cellular assay is a good starting point, it does not guarantee success in a living system. Several factors can contribute to discrepancies between in vitro and in vivo results:
-
Pharmacokinetics (PK): A compound's ADME profile can significantly impact its ability to reach the target tissue at a sufficient concentration to exert its therapeutic effect. Poor oral bioavailability, rapid metabolism, or rapid clearance can all lead to a lack of in vivo efficacy despite potent in vitro activity.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in the tumor microenvironment can influence a drug's activity in ways that are not captured in a 2D cell culture system.
-
Off-Target Effects: A compound may have unforeseen off-target effects in a living organism that can either enhance or diminish its therapeutic efficacy, or lead to toxicity.
Therefore, a comprehensive evaluation of both in vitro and in vivo data, in conjunction with pharmacokinetic and toxicological studies, is essential for making informed decisions about the further development of 5-Nitro-2-(phenylthio)benzoic acid derivatives as potential therapeutic agents.
Conclusion
The evaluation of 5-Nitro-2-(phenylthio)benzoic acid derivatives requires a multi-pronged approach that integrates both in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means of assessing a compound's initial biological activity, in vivo models are crucial for validating these findings in a more physiologically relevant setting. A thorough understanding of the strengths and limitations of each approach, as well as the factors that can influence the correlation between them, is paramount for the successful translation of these promising compounds from the laboratory to the clinic.
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comparative study of the inhibitory effects of different nitrobenzoic acid derivatives
An In-Depth Comparative Guide to the Inhibitory Effects of Nitrobenzoic Acid Derivatives
As a cornerstone in medicinal chemistry, the benzoic acid scaffold is renowned for its versatility. The introduction of a nitro group (-NO₂) dramatically alters the molecule's electronic properties and steric profile, creating a class of compounds—nitrobenzoic acid derivatives—with a wide spectrum of biological activities.[1][2] The strong electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid and provides a key pharmacophore for interacting with various biological targets.[1][3]
This guide offers a comparative analysis of the inhibitory effects of these derivatives, moving beyond a simple catalog of activities. We will explore the causality behind their mechanisms of action, provide detailed, self-validating experimental protocols for their evaluation, and present quantitative data to empower researchers in drug discovery and development.
Inhibition of Key Metabolic and Signaling Enzymes
The efficacy of nitrobenzoic acid derivatives is most prominently displayed in their ability to inhibit specific enzymes. The position of the nitro group (ortho, meta, or para) and other substitutions on the aromatic ring are critical in determining both potency and selectivity.[1]
Xanthine Oxidase: A Target in Gout Therapy
Xanthine oxidase (XO) is a pivotal enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to the painful inflammatory condition known as gout. Consequently, XO is a major therapeutic target for managing this disease.[4]
Certain substituted nitrobenzoic acid derivatives have demonstrated potent inhibitory activity against XO. For this analysis, we use 3,4-dihydroxy-5-nitrobenzaldehyde, a structurally related compound with reported activity, as a representative molecule to compare against established drugs.[4]
Quantitative Comparison of Xanthine Oxidase Inhibitors
| Compound | Target Enzyme | IC50 Value | Citation |
| 3,4-dihydroxy-5-nitrobenzaldehyde | Xanthine Oxidase | 3 µM | [4] |
| Allopurinol | Xanthine Oxidase | ~2.9 µM | [4] |
| Febuxostat | Xanthine Oxidase | ~1.8 nM | [4] |
| Lower IC50 values indicate greater potency. This data highlights the potential of the nitro-substituted scaffold, showing potency comparable to the established drug Allopurinol. |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a standardized method to determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase by monitoring uric acid formation.[4]
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase (from bovine milk) in potassium phosphate buffer (pH 7.5-7.8). A typical final concentration in the assay is 0.01-0.1 units/mL.[4]
-
Prepare a stock solution of the substrate, xanthine, in the same buffer. A common working concentration is 150 µM.[4]
-
Dissolve test compounds (e.g., nitrobenzoic acid derivatives) and positive controls (Allopurinol) in DMSO to create high-concentration stock solutions. Perform serial dilutions in the phosphate buffer to achieve the desired concentration range. Ensure the final DMSO concentration in the assay does not exceed 1%.[4]
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the potassium phosphate buffer, the test compound dilution, and the xanthine oxidase enzyme solution.[4]
-
Gently mix and pre-incubate the mixture at 25°C for 15 minutes to allow for inhibitor-enzyme binding.[4]
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.[4]
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 295 nm over time using a spectrophotometer. This corresponds to the formation of uric acid.[4]
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.[4]
-
Determine the percentage of inhibition for each concentration relative to a control reaction (containing only DMSO solvent).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Tyrosinase: A Target in Dermatology and Food Science
Tyrosinase is a copper-containing enzyme that catalyzes melanin synthesis, making it a key target for treating skin hyperpigmentation disorders.[5] It is also responsible for undesirable browning in fruits and vegetables. Benzoic acid derivatives have been extensively studied as tyrosinase inhibitors, with nitro and amino-substituted compounds showing significant potential.[5][6]
Kinetic studies reveal that these derivatives can act through different mechanisms. For instance, aminobenzoic acids have been shown to inhibit tyrosinase in a non-competitive fashion, suggesting they bind to a site other than the active site.[5]
Comparative Tyrosinase Inhibition by Substituted Benzoic Acids
| Compound | Inhibition Mechanism | IC50 (Diphenolase Activity) | Citation |
| 2-Aminobenzoic Acid | Non-competitive | 4.72 µM | [5][7] |
| 4-Aminobenzoic Acid | Non-competitive | 20 µM | [5][7] |
| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | Potent Inhibitor | 1.09 µM | [6] |
| Kojic Acid (Standard) | Competitive | 16.67 µM | [6] |
| This table illustrates the high potency of substituted benzoic acids, including dinitro-derivatives, compared to the standard inhibitor Kojic Acid. |
Coenzyme Q Biosynthesis: Targeting Cellular Respiration
Coenzyme Q (Q) is a vital electron transporter in the mitochondrial respiratory chain and a potent antioxidant.[8] The enzyme 4-hydroxybenzoate:polyprenyl transferase (Coq2) is essential for its biosynthesis. It has been demonstrated that 4-nitrobenzoate acts as a competitive inhibitor of Coq2, leading to a dose-dependent decrease in cellular Coenzyme Q levels.[8] This specific inhibition, which does not interfere with mitochondrial respiration or induce oxidative stress, makes 4-nitrobenzoate a valuable tool for studying Q deficiency.[8]
Mechanism of Coq2 Inhibition by 4-Nitrobenzoic Acid
Caption: Competitive inhibition of the Coq2 enzyme by 4-nitrobenzoic acid.
Modulation of Inflammatory and Cell Survival Pathways
Beyond direct enzyme inhibition, nitrobenzoic acid derivatives can modulate complex signaling cascades, particularly those involved in inflammation and cell survival.
NF-κB Pathway: A Central Regulator of Inflammation
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Its aberrant activation is implicated in numerous diseases, including cancer and neurodegenerative conditions like amyotrophic lateral sclerosis (ALS).[9][10]
A novel nitroalkene benzoic acid derivative, (E)-4-(2-nitrovinyl) benzoic acid (BANA), has been shown to significantly inhibit NF-κB activation.[10] In animal models of ALS, BANA treatment slowed disease progression and prolonged survival by targeting reactive microglia and suppressing the NF-κB pathway.[10]
The NF-κB Signaling Pathway and Point of Inhibition
Caption: Potential modulation of the Akt/NF-κB pathway by nitrobenzoic acid derivatives.[9]
Protocols for Assessing Broader Biological Activities
The therapeutic potential of nitrobenzoic acid derivatives extends to antimicrobial and anticancer applications. Standardized protocols are essential for screening and comparing the efficacy of novel compounds.
Antibacterial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[11]
-
Media and Inoculum Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA). Pour into petri dishes and allow to solidify. Suspend bacterial colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.[11]
-
Assay Procedure: Evenly swab the MHA plates with the bacterial suspension. Aseptically bore 6 mm wells into the agar.[11]
-
Compound Application: Prepare stock solutions of the test compounds in DMSO. Add a fixed volume (e.g., 100 µL) of each compound dilution into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).[11]
-
Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented).[11]
Cytotoxicity Screening (MTT Cell Viability Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.[11]
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) into 96-well plates and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle control and positive control (e.g., Doxorubicin) wells. Incubate for 48 hours.[11]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Data Analysis: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine IC50 values.[11]
Workflow for MTT Cell Viability Assay
Caption: Experimental workflow for the MTT cell viability assay.[11]
Conclusion
Nitrobenzoic acid derivatives represent a rich and diverse class of biologically active molecules. Their inhibitory effects span a wide range of targets, from specific metabolic enzymes like xanthine oxidase and tyrosinase to complex inflammatory signaling pathways such as NF-κB. The structure-activity relationship is paramount, with the position of the nitro group and other substituents dictating potency and mechanism of action.[1] The standardized protocols and comparative data provided in this guide offer a robust framework for researchers to explore, validate, and optimize these promising compounds in the pursuit of novel therapeutics.
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- Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors - Benchchem.
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- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
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- A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed.
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- Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - NIH.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Nitro-2-(phenylthio)benzoic Acid
The nitroaromatic component suggests potential toxicity and classification as a hazardous substance, while the benzoic acid structure points to irritant properties.[1][2][3][4][5] Therefore, treating this compound with a high degree of caution is paramount. This guide is designed to provide clarity and instill confidence in your laboratory's safety and compliance efforts.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal-related activities, a thorough understanding of the immediate risks is essential. Handling 5-Nitro-2-(phenylthio)benzoic acid, like many nitro compounds, requires stringent adherence to safety protocols to mitigate risks of exposure and contamination.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Proper PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][6] | Protects against splashes and airborne dust particles which can cause serious eye irritation.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact. Benzoic acid derivatives can be skin irritants.[3][7][5] |
| Body Protection | A standard laboratory coat. | Protects against incidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[2] | Avoids inhalation of the powdered compound, which may cause respiratory irritation.[8][3] |
Step-by-Step Disposal Workflow
The disposal of 5-Nitro-2-(phenylthio)benzoic acid must be approached systematically. It is categorized as hazardous waste due to its nitroaromatic content and should never be disposed of via standard drains or as regular solid waste.[4][9][10]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification : All waste streams containing 5-Nitro-2-(phenylthio)benzoic acid, including pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be identified as hazardous.
-
Container Selection : Choose a designated, chemically compatible, and clearly labeled hazardous waste container.[9][10] The container must have a secure, tight-fitting lid.
-
Labeling : The waste container must be labeled at a minimum with "Hazardous Waste," the full chemical name "5-Nitro-2-(phenylthio)benzoic acid," and the associated hazards (e.g., "Toxic," "Irritant").
-
Collection of Solid Waste : Carefully transfer the solid 5-Nitro-2-(phenylthio)benzoic acid and any contaminated solids into the designated waste container. Minimize dust formation during this process.[8]
-
Collection of Liquid Waste : If the compound is in solution, transfer the solution to a designated liquid hazardous waste container. Do not mix with incompatible waste streams. Organic nitro compounds are generally compatible with other organic solvents but should not be mixed with strong oxidizing acids.[11]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed environmental disposal service.[2][9]
The logical flow for making disposal decisions is crucial for ensuring safety and compliance.
Caption: Decision workflow for the safe disposal of 5-Nitro-2-(phenylthio)benzoic acid.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prompt and correct response is critical to prevent exposure and environmental contamination.
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Ventilate : If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1][8]
-
Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Containment : Prevent the spread of the solid material.
-
Cleanup : For a small spill, carefully sweep or vacuum the solid material.[1][8][6] Avoid actions that could generate dust.[12] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[12]
-
Decontamination : Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and absorbent pads. Dispose of the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor or chemical hygiene officer, in accordance with your institution's policies.
This comprehensive approach to the disposal of 5-Nitro-2-(phenylthio)benzoic acid is grounded in the established principles of chemical safety and hazardous waste management. By adhering to these procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship.
References
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ECHA. Nitrobenzene - Registration Dossier. European Chemicals Agency. [Link]
-
Alpha Chemika. p-NITRO BENZOIC ACID (for synthesis) - Safety Data Sheet. [Link]
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Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. [Link]
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Suvchem Laboratory Chemicals. 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID) - Safety Data Sheet. [Link]
-
Loba Chemie. 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
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Reddit. 2-nitrophenol waste. [Link]
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CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]
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PubChem. Phenylthiourea. National Institutes of Health. [Link]
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Alpha Resources. BENZOIC ACID - Safety Data Sheet. [Link]
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- 11. calpaclab.com [calpaclab.com]
- 12. alpharesources.com [alpharesources.com]
Personal protective equipment for handling 5-Nitro-2-(phenylthio)benzoic acid
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 5-Nitro-2-(phenylthio)benzoic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle. The following procedures are synthesized from established safety data for structurally related nitroaromatic and benzoic acid compounds and are designed to provide a robust framework for minimizing risk.
Hazard Assessment: Understanding the "Why" Behind the Protection
5-Nitro-2-(phenylthio)benzoic acid, while not having an exhaustive toxicological profile in public literature, belongs to a class of compounds—aromatic nitro compounds—that command significant respect. The hazards are inferred from its functional groups and data on analogous chemicals.
-
Serious Eye Irritation: Benzoic acid derivatives are known to cause serious eye irritation or damage.[1] Contact can lead to significant injury if not immediately addressed.
-
Skin Irritation and Allergic Reaction: The compound is expected to cause skin irritation.[1] Furthermore, many nitro compounds are sensitizers, meaning repeated contact may lead to an allergic skin reaction (contact dermatitis).
-
Respiratory Tract Irritation: As a solid, the dust can be irritating to the respiratory system if inhaled. All handling of the solid powder must be performed in a way that prevents aerosolization.
-
Systemic Effects of Nitro Compounds: Aromatic nitro compounds, as a class, can pose a systemic risk of methaemoglobinaemia upon significant absorption. This condition impairs the ability of red blood cells to carry oxygen, leading to symptoms like cyanosis (blue discoloration of the skin), headache, and dizziness.
-
Dust Explosion Potential: Like many fine organic powders, when dispersed in the air in sufficient concentration, it may form an explosive mixture.
This hazard profile dictates a multi-layered approach to safety, where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) provides the essential final barrier.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table summarizes the mandatory PPE for handling 5-Nitro-2-(phenylthio)benzoic acid.
| PPE Category | Item | Specification & Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary Containment: All weighing, transferring, and reaction setup must be conducted within a fume hood to prevent inhalation of dust and to contain any potential spills.[2] |
| Hand Protection | Double-Gloving with Nitrile Gloves | Barrier Against Skin Contact: Nitrile provides good resistance to a wide range of chemicals.[2] Double-gloving is a best practice that protects against undetected micro-tears in the outer glove and allows for safe removal of the contaminated outer layer.[2] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Preventing Ocular Exposure: Chemical splash goggles are mandatory at all times.[2][3] A face shield must be worn over the goggles during procedures with a heightened risk of splashing or rapid reaction, providing a full barrier for the face.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | Shielding from Spills: A fully fastened, flame-resistant lab coat protects the skin and personal clothing from accidental contact with the chemical.[2] |
| Respiratory Protection | NIOSH-Approved Respirator (If needed) | Backup to Engineering Controls: While all work should be in a fume hood, a NIOSH-approved respirator (e.g., N95 for dust) may be necessary if engineering controls are insufficient or during a large spill cleanup.[2] |
Operational Plan: Step-by-Step Methodologies
Causality: The following protocols are designed to be a self-validating system. Each step logically follows the last to ensure that barriers are established before handling begins and are removed in an order that prevents cross-contamination after the work is complete.
Caption: Logical workflow for preparation, PPE donning, handling, and doffing.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current. Check the airflow monitor.
-
Designate Area: Demarcate a specific area within the fume hood for the experiment to contain potential spills.
-
Assemble Materials: Have all necessary equipment, reagents, and labeled waste containers ready before starting to minimize handling time.[2]
-
Don PPE: Follow the donning sequence outlined in the diagram above. Ensure outer gloves are placed over the cuffs of the lab coat.
-
Weighing: Tare a suitable container inside the fume hood. Carefully weigh the solid 5-Nitro-2-(phenylthio)benzoic acid, avoiding the creation of dust.[2]
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. If any material is spilled, decontaminate the surface immediately.
-
Monitoring: Keep the fume hood sash at the lowest possible height while working.[2]
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical.
-
Doffing: Remove PPE in the order specified in the diagram to prevent contaminating your skin or clothing. The outer, most contaminated items are removed first.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[4][5]
Disposal Plan: A Critical Final Step
Improper disposal can lead to exposure and environmental contamination. A strict segregation protocol is mandatory.
-
Solid Waste: All solid waste contaminated with 5-Nitro-2-(phenylthio)benzoic acid (e.g., outer gloves, weighing paper, contaminated paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Any solutions or liquid waste containing the compound must be collected in a separate, sealed, and labeled hazardous waste container for liquids.[2]
-
Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately and laundered separately before reuse.
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1][3]
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind each step, and handle every chemical with the respect it deserves.
References
- BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. Fisher Scientific.
- UCC. (2021). Safety Data Sheet for 5-Nitro-2-(3-phenylpropylamino)benzoic acid. UCC.
- Angene Chemical. (2021). Safety Data Sheet for 4-((Phenylthio)methyl)benzoic acid. Angene Chemical.
- BenchChem. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-nitrobenzoic acid. Sigma-Aldrich.
- Redox. (2022).
- Alpha Resources. (2021).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
